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  • Product: Carbamothioic acid, O-isopropyl ester
  • CAS: 691-61-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of O-Isopropyl Carbamothioate

For Researchers, Scientists, and Drug Development Professionals Abstract O-Isopropyl carbamothioate, a member of the thiocarbamate family of organosulfur compounds, holds significant potential in various scientific and i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Isopropyl carbamothioate, a member of the thiocarbamate family of organosulfur compounds, holds significant potential in various scientific and industrial domains, including agrochemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this specific molecule. It is designed to equip researchers and professionals with the necessary knowledge to produce and verify this compound, underpinned by established chemical principles and analytical techniques. This document delves into a robust synthetic protocol, elucidates the mechanistic rationale behind the chosen methodology, and presents a thorough characterization workflow employing modern spectroscopic techniques.

Introduction: The Scientific Merit of O-Isopropyl Carbamothioate

Thiocarbamates are a versatile class of compounds characterized by the presence of a carbamothioate functional group.[3] They exist in two isomeric forms: O-thiocarbamates and S-thiocarbamates. This guide focuses on the O-ester isomer, specifically O-isopropyl carbamothioate. The interest in this and related molecules stems from their diverse biological activities, which include applications as herbicides, fungicides, and as intermediates in the synthesis of pharmaceuticals.[1][2] The introduction of the thiocarbonyl group and the isopropyl ester moiety can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. A precise understanding of the synthesis and characterization of this foundational structure is therefore paramount for its effective application and further development in medicinal and agricultural chemistry.

Strategic Synthesis of O-Isopropyl Carbamothioate

The synthesis of O-alkyl carbamothioates can be approached through several methodologies, including the reaction of thiocyanates with alcohols, the reaction of carbamoyl chlorides with thiols, and the carbonylation of amines and thiols.[1][4] For the preparation of a primary carbamothioate, where the nitrogen atom is unsubstituted, a carefully selected strategy is required to avoid the formation of N-substituted byproducts.

A robust and effective method for the synthesis of O-isopropyl carbamothioate is the Pinner-type reaction of an O-isopropyl thiocarbamate precursor with a source of ammonia . This approach offers good control over the final product and utilizes readily available starting materials.

Proposed Synthetic Pathway

The synthesis is conceptualized as a two-step process, which can often be performed in a "one-pot" fashion. The first step involves the formation of an O-isopropyl carbonochloridothioate intermediate from potassium isopropyl xanthate. This intermediate is then reacted with an ammonia source to yield the final product.[2]

Synthesis_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Amination Potassium Isopropyl Xanthate Potassium Isopropyl Xanthate Intermediate O-Isopropyl carbonochloridothioate Potassium Isopropyl Xanthate->Intermediate  Chlorination Chlorinating Agent Chlorinating Agent Chlorinating Agent->Intermediate Final_Product O-Isopropyl Carbamothioate Intermediate->Final_Product  Aminolysis Ammonia Source Ammonia Source Ammonia Source->Final_Product

Figure 1: Proposed synthetic pathway for O-Isopropyl Carbamothioate.
Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of related thiocarbamates.[2] Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Potassium Isopropyl Xanthate

  • Chlorinating agent (e.g., sulfuryl chloride or chlorine gas)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, xylene)

  • Aqueous ammonia solution (or ammonia gas)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Intermediate Formation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber, suspend potassium isopropyl xanthate in an anhydrous, non-protic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0-5 °C using an ice bath.

    • Slowly add the chlorinating agent dropwise to the stirred suspension. Maintain the temperature below 10 °C throughout the addition. The choice of chlorinating agent will influence the reaction conditions and work-up procedure.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Amination:

    • Cool the reaction mixture containing the O-isopropyl carbonochloridothioate intermediate back to 0-5 °C.

    • Slowly add an excess of a concentrated aqueous ammonia solution dropwise. Alternatively, ammonia gas can be bubbled through the solution. This step is exothermic and requires careful temperature control.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess ammonia, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude O-isopropyl carbamothioate by column chromatography on silica gel or by vacuum distillation.

Mechanistic Insights and Rationale

The choice of a two-step, one-pot synthesis is predicated on the reactivity of the intermediates. Potassium isopropyl xanthate is a readily available and stable precursor.[5] Its reaction with a chlorinating agent generates the more reactive O-isopropyl carbonochloridothioate. This intermediate is susceptible to nucleophilic attack. The subsequent amination with ammonia proceeds via a nucleophilic acyl substitution mechanism. The use of an excess of ammonia helps to drive the reaction to completion and minimize the formation of urea byproducts. The low reaction temperatures are crucial to control the exothermicity of the reactions and to prevent the degradation of the thermally sensitive thiocarbamate product.

Comprehensive Characterization of O-Isopropyl Carbamothioate

Thorough characterization is essential to confirm the identity and purity of the synthesized O-isopropyl carbamothioate. A combination of spectroscopic techniques provides a complete structural elucidation.

Characterization_Workflow Synthesized_Product Crude O-Isopropyl Carbamothioate Purification Purification (Chromatography/Distillation) Synthesized_Product->Purification Purity_Assessment Purity Assessment (e.g., HPLC, GC-MS) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation NMR ¹H & ¹³C NMR Structural_Elucidation->NMR IR Infrared Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS

Figure 2: General workflow for the characterization of O-Isopropyl Carbamothioate.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of O-isopropyl carbamothioate is expected to show distinct signals for the different proton environments.

    • A doublet corresponding to the six equivalent methyl protons of the isopropyl group.

    • A septet for the methine proton of the isopropyl group, split by the six adjacent methyl protons.

    • A broad singlet for the two protons of the NH₂ group. The chemical shift of this peak can be variable and may be affected by solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton.

    • A signal for the two equivalent methyl carbons of the isopropyl group.

    • A signal for the methine carbon of the isopropyl group.

    • A signal for the thiocarbonyl carbon (C=S), which is typically found in the downfield region of the spectrum.

Table 1: Predicted NMR Data for O-Isopropyl Carbamothioate

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR
-CH(CH₃)₂~1.2-1.4Doublet
-CH(CH₃)₂~4.8-5.2Septet
-NH₂~5.0-7.0 (broad)Singlet
¹³C NMR
-CH(CH₃)₂~20-25
-CH(CH₃)₂~70-75
-C=S~180-190

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for O-Isopropyl Carbamothioate

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3400-3200Medium, often two bands
C-H Stretch (sp³)3000-2850Strong
C=S Stretch1250-1050Strong
C-O Stretch1100-1000Strong
N-H Bend1650-1580Medium

The presence of a strong absorption band in the region of 1250-1050 cm⁻¹ is indicative of the C=S bond, a key feature of the thiocarbamate group. The N-H stretching and bending vibrations will confirm the presence of the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For O-isopropyl carbamothioate (C₄H₉NOS), the expected molecular weight is approximately 119.18 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 119. Common fragmentation patterns would involve the loss of the isopropyl group or parts of the carbamothioate moiety.

Safety, Handling, and Storage

Thiocarbamates and their synthetic precursors should be handled with appropriate safety precautions.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Storage: Store O-isopropyl carbamothioate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent decomposition.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Applications and Future Perspectives

O-Isopropyl carbamothioate serves as a valuable building block in organic synthesis. Its functional groups can be further modified to create a diverse library of compounds for screening in drug discovery and agrochemical development.[7] The primary amine offers a reactive handle for the introduction of various substituents, allowing for the fine-tuning of the molecule's properties. The thiocarbonyl group can participate in a range of chemical transformations, further expanding its synthetic utility. Future research may focus on the development of novel derivatives with enhanced biological activity and improved safety profiles.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of O-isopropyl carbamothioate. By following the outlined synthetic protocol and employing the described analytical techniques, researchers can confidently produce and verify this important chemical entity. A thorough understanding of its synthesis and properties is the foundation for its successful application in various fields of chemical and biological research.

References

  • Wikipedia. Thiocarbamate. [Link]

  • Milošević, J., et al. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. Molecules, 26(23), 7285. [Link]

  • Na₂CO₃-promoted synthesis of thiocarbamates from isocyanates and thiols under mild conditions. (2024). RSC Publishing. [Link]

  • Wei, W., et al. (2018). Visible-Light-Enabled Construction of Thiocarbamates from Isocyanides, Thiols, and Water at Room Temperature. Organic Letters, 20(17), 5291-5295. [Link]

  • Synthesis of some thionocarbamates from O-isopropyl xanthate and amines using Pd/Ti-HMS-10 as catalyst in water. (2014). ResearchGate. [Link]

  • NIST. Dimethylcarbamothioic acid, O-isopropyl ester. NIST Chemistry WebBook. [Link]

  • O,S-Dimethyl Carbonodithioate as a Phosgene Substitute for the Preparation of S-Methyl Alkylcarbamothioates and Dialkylcarbamothioates. (2025). ResearchGate. [Link]

  • The reaction of arylmethyl isocyanides and arylmethylamines with xanthate esters: a facile and unexpected synthesis of carbamothioates. (2020). Beilstein Journal of Organic Chemistry, 16, 234-243. [Link]

  • Puumi, J., et al. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Organic & Biomolecular Chemistry. [Link]

  • Riemschneider thiocarbamate synthesis. Wikipedia. [Link]

  • Advances in the synthesis of thiocarbamates. (2017). ResearchGate. [Link]

  • Pinner Reaction. Organic Chemistry Portal. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. (2019). PMC. [Link]

  • N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series. (2021). PMC. [Link]

  • Thiocarbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • The Chemistry Behind SIPX: Synthesis, Properties, and Safety of Sodium Isopropyl Xanthate. (2026). ChemAnalyst. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of CAS 141-98-0 (O-Isopropyl Ethylthiocarbamate): NMR, IR, and MS Data Analysis

Executive Summary O-Isopropyl ethylthiocarbamate (IPETC) , registered under CAS 141-98-0 , is a highly selective and commercially significant thionocarbamate. Widely recognized in the mineral processing industry under tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-Isopropyl ethylthiocarbamate (IPETC) , registered under CAS 141-98-0 , is a highly selective and commercially significant thionocarbamate. Widely recognized in the mineral processing industry under trade names such as Z-200, it serves as a powerful flotation collector for nonferrous metallic sulfides like chalcopyrite and molybdenite[1]. Beyond industrial applications, IPETC is utilized in analytical chemistry for the detection of illicit liquor components and serves as a critical intermediate in organic synthesis[2][3].

For researchers and drug development professionals, verifying the structural integrity and purity of IPETC is paramount. Because IPETC is an amber-to-brown oily liquid at room temperature[3], it is susceptible to thermal degradation and hydrolysis under extreme pH conditions. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of CAS 141-98-0 using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS).

Physicochemical Profile & Structural Logic

The molecular architecture of IPETC ( C6​H13​NOS ) dictates its spectroscopic behavior. The molecule features a polar thiocarbamate head group ( −NH−C(=S)−O− ) flanked by two hydrophobic aliphatic tails (an ethyl group and an isopropyl group). This amphiphilic nature is the exact causality behind its efficacy as a flotation collector; the sulfur atom coordinates with transition metals (e.g., Cu, Mo) on mineral surfaces, while the alkyl chains render the surface hydrophobic[4].

Table 1: Key Physicochemical Properties of CAS 141-98-0
PropertyValueAnalytical Significance
Molecular Formula C6​H13​NOS Determines the exact mass for high-resolution MS.
Molecular Weight 147.24 g/mol Yields the molecular ion [M]+∙ at m/z 147[2].
Physical State Oily LiquidNecessitates ATR-FTIR over KBr pellet methods[3].
Boiling Point ~165.3 °C at 760 mmHgRequires carefully optimized GC inlet temperatures to prevent thermal decomposition[3].
Density 0.994 g/cm³Useful for volumetric dosing in NMR sample preparation[3].

Spectroscopic Data & Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive proof of IPETC's atomic connectivity. Deuterated chloroform ( CDCl3​ ) is the solvent of choice due to its lack of exchangeable protons and excellent solubilization of semi-polar organic liquids.

1 H NMR (400 MHz, CDCl3​ ): The proton spectrum is characterized by distinct spin-spin splitting patterns driven by the adjacent alkyl chains.

  • δ 6.20 ppm (br s, 1H, -NH-): The secondary amine proton appears as a broad singlet. This broadening is caused by the quadrupolar relaxation of the adjacent 14N nucleus and rapid intermolecular chemical exchange.

  • δ 5.45 ppm (septet, J = 6.2 Hz, 1H, -O-CH(CH 3​ ) 2​ ): The methine proton of the isopropyl group is highly deshielded due to the electron-withdrawing nature of the adjacent oxygen atom and the anisotropic effect of the C=S double bond.

  • δ 3.55 ppm (qd, J = 7.2, 5.5 Hz, 2H, -N-CH 2​ -CH 3​ ): The methylene protons of the ethyl group are split by the adjacent methyl group (quartet) and the NH proton (doublet), though it often resolves as a multiplet depending on the exchange rate.

  • δ 1.35 ppm (d, J = 6.2 Hz, 6H, -O-CH(CH 3​ ) 2​ ): The two equivalent methyl groups of the isopropyl tail.

  • δ 1.22 ppm (t, J = 7.2 Hz, 3H, -N-CH 2​ -CH 3​ ): The methyl protons of the ethyl tail.

13 C NMR (100 MHz, CDCl3​ ):

  • δ 189.5 ppm (C=S): The thiocarbonyl carbon is significantly more deshielded than a typical carbonyl (~170 ppm) because sulfur is less electronegative than oxygen, making the C=S bond highly polarizable and electron-deficient at the carbon center.

  • δ 70.2 ppm (-O-CH-): Deshielded by the adjacent oxygen.

  • δ 39.8 ppm (-N-CH 2​ -): Deshielded by the adjacent nitrogen.

  • δ 21.5 ppm (-O-CH(CH 3​ ) 2​ ): Isopropyl methyl carbons.

  • δ 13.8 ppm (-N-CH 2​ -CH 3​ ): Ethyl methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

Because IPETC is a liquid, Attenuated Total Reflectance (ATR) FTIR is the most reliable method, eliminating moisture artifacts common in transmission cells. The spectrum is dominated by the "thioamide bands," which arise from the complex coupling of C−N stretching and N−H bending vibrations.

Table 2: FTIR Vibrational Assignments for IPETC
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Causality
3250 - 3300 Medium, Broad N−H StretchIndicates the presence of the secondary amine. Broadening is due to hydrogen bonding.
2975, 2930 Strong, Sharp C−H Stretch (Aliphatic)Confirms the presence of the ethyl and isopropyl alkyl chains.
1530 StrongThioamide II BandA coupled vibration of N−H bending and C−N stretching.
1180 Strong C=S Stretch (Thioamide I)The polarizable thiocarbonyl group yields a highly intense dipole moment change.
1110 Strong C−O−C Asymmetric StretchConfirms the ester-like ether linkage of the isopropyl group.
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) at 70 eV is the gold standard for IPETC purity profiling[2]. The 70 eV energy provides a reproducible fragmentation pattern that serves as a unique fingerprint.

  • Molecular Ion: The spectrum exhibits a distinct molecular ion peak [M]+∙ at m/z 147, validating the intact molecular weight[2].

  • Fragmentation Logic: The radical cation preferentially fragments at the weakest bonds (the C−O and C−N linkages) or undergoes rearrangement. The loss of propene ( C3​H6​ , 42 Da) via a McLafferty-type rearrangement yields a stable fragment at m/z 105. Inductive cleavage of the isopropyl group yields the stable isopropyl cation at m/z 43.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols incorporate internal validation steps.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Transfer 20 mg (approx. 20 µL) of neat IPETC into a clean, dry 5 mm NMR tube.

  • Solvation: Add 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Homogenization: Cap the tube and invert 5-10 times to ensure complete dissolution. The solution should be optically clear.

  • Acquisition ( 1 H): Run a standard 1D proton sequence (e.g., zg30 on Bruker systems) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • Validation: Verify that the TMS peak is exactly at δ 0.00 ppm. Integrate the doublet at 1.35 ppm to exactly 6.00; the remaining integrals must mathematically align with the 13 protons of IPETC.

Protocol 2: GC-MS Analysis for Purity Validation
  • Sample Dilution: Dilute 10 µL of IPETC in 1.0 mL of GC-grade hexane to prevent detector saturation.

  • Inlet Configuration: Set the GC inlet temperature to 200 °C. Critical Step: Do not exceed 220 °C, as thionocarbamates are prone to thermal degradation into isothiocyanates and alcohols at high temperatures.

  • Chromatography: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven: 50 °C hold for 1 min, ramp at 15 °C/min to 250 °C, hold for 5 mins.

  • Ionization & Detection: Set the EI source to 70 eV and the mass analyzer scan range from m/z 35 to 300.

  • Validation: The chromatogram should yield a single sharp peak. Extract the mass spectrum and confirm the presence of the m/z 147 molecular ion and the m/z 43 base peak.

Data Integration & Mechanistic Workflows

Figure 1: Multi-modal spectroscopic validation workflow for CAS 141-98-0.

Figure 2: Proposed electron ionization (EI) mass fragmentation pathway for IPETC.

References

  • PubChem - O-(1-Methylethyl) N-ethylcarbamothioate | C6H13NOS | CID 3032295 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • LookChem - Cas 141-98-0, O-isopropyl ethylthiocarbamate Properties & Specifications Source: LookChem Chemical Database URL: [Link]

  • ResearchGate - Floatability of chalcopyrite and molybdenite in the presence of lignosulfonates. Part II. Hallimond tube flotation Source: ResearchGate Publications URL:[Link]

  • CoLab - Environmental risks and release mechanisms of Cu and As during the slow cooling of molten copper slag: migrations and toxicity implications Source: CoLab Scientific Database URL:[Link]

Sources

Foundational

Crystallographic Architecture and Supramolecular Dynamics of Carbamothioic Acid, O-Isopropyl Ester: A Technical Whitepaper

Executive Summary Carbamothioic acid, O-isopropyl ester (commonly known as O-isopropyl thiocarbamate), is a critical structural motif utilized extensively in medicinal chemistry, agricultural fungicides, and as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbamothioic acid, O-isopropyl ester (commonly known as O-isopropyl thiocarbamate), is a critical structural motif utilized extensively in medicinal chemistry, agricultural fungicides, and as a highly selective collector in sulfide ore flotation processes. With the molecular formula C4​H9​NOS and a molecular weight of 119.19 g/mol , the physicochemical behavior of this compound is fundamentally governed by its solid-state geometry. This guide provides an in-depth analysis of its crystal structure, electronic delocalization, and the self-assembling hydrogen-bond networks that dictate its macroscopic properties.

Electronic Delocalization and Molecular Geometry

The structural integrity of O-isopropyl thiocarbamate is anchored by the central thiocarbamate moiety ( O−C(=S)−N ). X-ray crystallographic studies of the thiocarbamate series reveal that this core adopts a strictly planar conformation, which is critical for its chemical stability ()[1].

  • Resonance Stabilization: The nitrogen atom's lone pair delocalizes into the π∗ antibonding orbital of the thiocarbonyl ( C=S ) group. This resonance imparts significant partial double-bond character to the C−N bond, which typically measures ~1.366 Å—significantly shorter than a standard C−N single bond[1]. Concurrently, the C=S bond lengthens to approximately 1.654 Å, reflecting its reduced bond order[1].

  • Conformational Locking: To minimize steric hindrance between the bulky O-isopropyl substituent and the amine group, the molecule predominantly crystallizes in an anti-arrangement[1]. Here, the C=S double bond and the C−O single bond point in opposite directions. This locked conformation restricts molecular flexibility, lowering the entropic penalty upon crystallization.

Supramolecular Assembly and Crystal Packing

The macroscopic physical properties of O-isopropyl thiocarbamate, particularly its thermal stability, are a direct consequence of its crystal packing efficiency.

  • Hydrogen-Bonded Dimers: The primary intermolecular organizing force is the formation of robust N−H⋯S=C hydrogen bonds[1]. These interactions typically form centrosymmetric dimers (an R22​(8) motif in graph-set notation), with N⋯S donor-acceptor distances of approximately 2.54 Å[1].

  • Steric Influence on Melting Point: Counterintuitively, the branched O-isopropyl group enhances crystal packing efficiency compared to linear alkyl analogues. While O-butyl thiocarbamate exhibits a low melting point of 35-37 °C due to alkyl chain flexibility, the steric bulk of the isopropyl group facilitates a highly ordered, tightly packed crystal lattice. This results in a substantially higher melting point of 120-122 °C ()[1][2].

Quantitative Structural Parameters

The following table summarizes the validated crystallographic and electronic parameters for O-isopropyl thiocarbamate and its immediate structural analogues.

ParameterValue / DescriptionAnalytical Causality
Molecular Formula C4​H9​NOS Core composition defining the thiocarbamate class.
Molecular Weight 119.19 g/mol Determines mass-to-charge ratios in MS validation.
Melting Point 120 - 122 °CHigh value driven by dense N−H⋯S=C dimer packing.
C=S Bond Length ~1.654 ÅElongated due to N→C=S resonance delocalization.
C-N Bond Length ~1.366 ÅShortened due to partial double-bond character.
Hydrogen Bond ( N⋯S ) ~2.54 ÅStrong intermolecular interaction stabilizing the lattice.
Core Conformation Planar (RMSD < 0.11 Å)Enforced by sp2 hybridization and resonance.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To elucidate the crystal structure of O-isopropyl thiocarbamate, the following self-validating methodology must be employed. This workflow ensures high-resolution data acquisition while preventing artifacts from thermal vibrations or crystal twinning ()[3].

  • Step 1: Defect-Free Crystal Growth

    • Action: Dissolve the purified compound in a binary solvent system (e.g., dichloromethane/n-hexane, 1:3 v/v). Place the vial in a vibration-free environment at 4 °C for slow solvent evaporation.

    • Causality: Slow evaporation at reduced temperatures minimizes thermal perturbation, promoting the nucleation of single, defect-free macroscopic crystals rather than microcrystalline powders.

  • Step 2: Microscopic Selection and Mounting

    • Action: Submerge the crystals in inert perfluorinated polyether (Paratone-N) oil. Under a polarized light microscope, select a crystal (approx. 0.2×0.2×0.1 mm) that exhibits uniform extinction when rotated.

    • Validation: Uniform extinction guarantees a single crystalline domain, ruling out twinned or polycrystalline aggregates that would complicate data integration.

  • Step 3: Cryocooling and Preliminary Screening

    • Action: Mount the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream (100 K). Collect a preliminary matrix of frames to determine the unit cell.

    • Causality: Flash-cooling to 100 K drastically reduces atomic thermal displacement parameters (B-factors), intensifying high-angle diffraction spots and yielding higher resolution data.

  • Step 4: Full Data Collection and Reduction

    • Action: Utilize Mo radiation ( λ=0.71073 Å) to collect a full sphere of data ( ω and ϕ scans). Integrate the data and apply a multi-scan absorption correction (e.g., SADABS).

    • Validation: The internal agreement factor ( Rint​ ) must be <0.05 . A higher Rint​ indicates poor absorption correction or incorrect Laue group assignment.

  • Step 5: Structure Solution and Refinement

    • Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Validation: Locate the amine hydrogen atoms objectively from the difference Fourier electron density map to accurately model the N−H⋯S=C supramolecular network without geometric bias.

Visualizing the Structural Logic and Workflow

Resonance_Packing A Thiocarbamate Core (N-C(=S)-O) B Resonance Delocalization (Partial C-N Double Bond) A->B Drives D O-Isopropyl Substituent (Steric Bulk) A->D Substituted with C Planar Geometry (Restricted Rotation) B->C Enforces F Intermolecular N-H···S=C Hydrogen Bonding C->F Facilitates E Anti-Conformation (Minimized Steric Clash) D->E Induces E->F Aligns for G Centrosymmetric Dimers (R2,2(8) Motif) F->G Forms H High Melting Point (120-122 °C) G->H Results in

Causal pathway from electronic resonance to macroscopic melting point via crystal packing.

SCXRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Selection (Polarized Light) N1->N2 N3 3. Screening (Unit Cell Check) N2->N3 N3->N1 Twinned/Poor N4 4. Data Collection (100 K, Mo Kα) N3->N4 Single Domain N5 5. Data Reduction (Absorption Correction) N4->N5 N6 6. Structure Solution (Intrinsic Phasing) N5->N6 N7 7. Refinement (Least-Squares on F²) N6->N7

Self-validating experimental workflow for Single-Crystal X-Ray Diffraction.

References

  • Breme, K., et al. "Identification of New, Odor-Active Thiocarbamates in Cress Extracts and Structure−Activity Studies on Synthesized Homologues." Journal of Agricultural and Food Chemistry (via ResearchGate). URL: [Link]

Sources

Exploratory

"thermal stability and decomposition of O-isopropyl ethylthiocarbamate"

Thermal Stability and Degradation Kinetics of O-Isopropyl N-Ethylthionocarbamate (IPETC): A Comprehensive Mechanistic Guide Executive Summary In the realm of mineral processing and reagent formulation, O-isopropyl N-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability and Degradation Kinetics of O-Isopropyl N-Ethylthionocarbamate (IPETC): A Comprehensive Mechanistic Guide

Executive Summary

In the realm of mineral processing and reagent formulation, O-isopropyl N-ethylthionocarbamate (IPETC)—commercially known as Z-200—stands as a cornerstone collector for the selective flotation of copper and zinc sulfides[1]. However, its environmental persistence, thermal behavior, and potential to generate toxic intermediates present significant challenges for downstream wastewater management and high-temperature processing[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermal stability and degradation kinetics of IPETC. By moving beyond superficial observations, this guide uncovers the fundamental molecular causality driving IPETC's decomposition and provides field-proven, self-validating protocols for its analysis.

Molecular Architecture & Causality of Instability

The chemical behavior of IPETC is dictated by its thionocarbamate backbone ( O−C(=S)−N ). The substitution of oxygen with sulfur in the carbonyl group lowers the bond dissociation energy and alters the electron density distribution. This makes the C=S bond highly susceptible to two primary degradation pathways:

  • Thermal Cleavage: At elevated temperatures, the molecule undergoes defunctionalization. The O−C and C−S bonds rupture, leading to the elimination of carbonyl sulfide (COS), isopropyl alcohol, and ethylamine derivatives[3].

  • Oxidative/Photochemical Attack: In the presence of reactive oxygen species (ROS) or UV-catalyzed transition metals, the C=S bond is oxidized to a C=O bond. This transforms IPETC into O-isopropyl N-ethylcarbamate , a highly recalcitrant and toxic intermediate that requires further aggressive hydrolysis to achieve complete mineralization[4].

Table 1: Quantitative Data on IPETC Thermal & Oxidative Degradation
ParameterValue / ObservationCausality / Mechanism
Primary Degradation Intermediate O-isopropyl N-ethylcarbamateDesulfurization and oxygen substitution at the C=S bond[4].
Photooxidation Half-Life < 24 hours (UV-A / Fe³⁺)Hydroxyl radical attack on the thionocarbamate core[4].
Major Evolved Gases (Thermal) COS, Isopropyl alcohol, EthylamineCleavage of the O−C and C−S bonds at elevated temperatures[3].

Thermal Stability Profiling (TGA-FTIR-MS)

To accurately map the thermal degradation of IPETC, researchers must avoid catalytic artifacts introduced by improper instrumentation. The following protocol is a self-validating system designed to isolate pure thermal decomposition from oxidative or catalytic interference.

Figure 1: Step-by-step TGA-FTIR-MS experimental workflow for IPETC thermal analysis.

Protocol 1: Self-Validating Thermal Analysis
  • Crucible Selection: Utilize Alumina ( Al2​O3​ ) crucibles. Causality: Platinum crucibles can catalytically alter the decomposition pathway of sulfur-containing compounds, artificially lowering the activation energy and skewing kinetic data.

  • Baseline Validation (Internal Control): Run a blank alumina crucible under identical dynamic heating (10 °C/min to 600 °C) in an Argon atmosphere (50 mL/min). Subtract this baseline to eliminate buoyancy effects and instrument drift.

  • Sample Introduction: Load exactly 2–5 mg of high-purity IPETC. Causality: A low sample mass prevents thermal lag, ensuring uniform heat distribution across the thionocarbamate matrix and preventing auto-catalytic runaway reactions.

  • Evolved Gas Analysis: Couple the TGA effluent to an FTIR and Mass Spectrometer. Monitor m/z 60 (COS) and m/z 45 (ethylamine fragments) to definitively validate the cleavage of the thionocarbamate bond[3].

Environmental Degradation: Advanced Oxidation Processes (AOPs)

In wastewater environments, IPETC is highly resistant to standard biodegradation but degrades rapidly under Advanced Oxidation Processes (AOPs)[2]. The most effective field-proven method is Fe(III)-catalyzed photooxidation.

Figure 2: Photochemical and oxidative degradation pathway of IPETC.

Protocol 2: Fe(III)-Catalyzed UV-A Photooxidation
  • Matrix Preparation: Prepare a 100 mg/L IPETC solution spiked with 5 mM FeCl3​ .

  • Control Implementation (Self-Validation): Establish a "Dark Control" (matrix wrapped in foil) and an "Argon Control" (matrix purged with Argon). Causality: The dark control proves that UV-A is the strict initiator of the reaction. The Argon control proves that molecular oxygen is absolutely required to reoxidize Fe(II) back to the active Fe(III) catalyst[4].

  • Irradiation & Sparging: Expose the active sample to UV-A (365 nm) under continuous air/oxygen sparging.

  • Intermediate Tracking: Aliquot samples hourly and immediately quench with methanol to halt radical activity. Analyze via HPLC-DAD (monitoring the UV shift from λmax​ 244 nm to 262 nm) to quantify the formation of O-isopropyl N-ethylcarbamate[4].

Table 2: Kinetic Parameters of IPETC Oxidation
Experimental ConditionDegradation RateMechanistic Causality
Argon Atmosphere (UV-A + Fe³⁺) Stalled / Very SlowLack of molecular oxygen prevents the reoxidation of Fe(II) to Fe(III) , halting the catalytic cycle[4].
Air / Pure O₂ (UV-A + Fe³⁺) Fast (1st order kinetics)Rapid regeneration of the Fe(III) photocatalyst by O2​ drives continuous hydroxyl radical generation[4].
Dark Control (Fe³⁺ only) NegligibleUV-A photons are strictly required to cleave the iron-hydroxyl complexes and generate reactive radicals[4].

Conclusion

Understanding the thermal and oxidative stability of O-isopropyl N-ethylthionocarbamate requires a rigorous mechanistic approach. While the molecule exhibits sufficient thermal stability for standard storage, its C=S bond is the critical failure point under high-temperature processing and advanced oxidation. By employing self-validating analytical protocols—such as baseline-subtracted TGA-MS and strictly controlled photochemical assays—researchers can accurately map its degradation into toxic carbamate intermediates and engineer highly efficient remediation strategies.

Sources

Foundational

Quantum Chemical Profiling of O-Isopropyl N-Ethylthiocarbamate (IPETC): Mechanistic Insights for Molecular Design and Surface Chemistry

Executive Summary While traditionally utilized as a highly selective flotation collector for copper sulfide minerals, the quantum chemical profiling of O-isopropyl N-ethylthiocarbamate (IPETC) offers profound, translatab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While traditionally utilized as a highly selective flotation collector for copper sulfide minerals, the quantum chemical profiling of O-isopropyl N-ethylthiocarbamate (IPETC) offers profound, translatable insights into transition metal chelation. This technical guide deconstructs the electronic structure, frontier molecular orbitals, and surface adsorption mechanics of IPETC using Density Functional Theory (DFT). By mapping these quantum behaviors, researchers in drug development, metallomics, and materials science can leverage the thiocarbamate pharmacophore to design highly specific metal-chelating agents.

Introduction: Bridging Surface Chemistry and Molecular Design

O-isopropyl N-ethylthiocarbamate (IPETC), commonly known in industrial contexts as Z-200, is a specialized reagent that exhibits an extraordinary affinity for copper over iron 1. At the core of this selectivity is the conjugate –O–(C=S)–N– group. For pharmaceutical scientists and molecular designers, understanding the exact electronic mechanisms by which IPETC selectively coordinates with specific metal cations (like Cu²⁺ or Cu⁺) provides a powerful blueprint. Modifying the alkyl substituents on the nitrogen and oxygen atoms allows for the precise tuning of the molecule's nucleophilicity, paving the way for targeted metallo-pharmaceuticals, heavy metal detoxification therapies, and advanced functional materials.

Quantum Chemical Profiling: DFT Methodologies

To accurately predict the reactivity and binding affinity of IPETC, Density Functional Theory (DFT) is the computational gold standard. The selection of the functional and basis set is not arbitrary; it is strictly dictated by the electronic complexity of the sulfur atom within the molecule.

Expertise & Causality: We utilize the B3LYP hybrid functional combined with the 6-31G(d,p) basis set. B3LYP provides a field-proven balance of electron correlation for sulfur-containing organic molecules. The addition of polarization functions (d,p) is critical because the sulfur atom possesses a highly polarizable, diffuse electron cloud. Without these functions, the computational model would severely underestimate the nucleophilic attack capability of the C=S group 2.

Step-by-Step Methodology: DFT Computational Workflow

This protocol is designed as a self-validating system, ensuring that structural artifacts do not corrupt the electronic property extraction.

  • Initial Structure Generation: Construct the IPETC molecule using standard molecular drawing software and perform a preliminary Molecular Mechanics (MM2) energy minimization to resolve immediate steric clashes.

  • Geometry Optimization: Execute DFT optimization using the B3LYP/6-31G(d,p) level of theory. This step relaxes the molecule into its lowest-energy conformation.

  • Frequency Analysis (Validation Step): Run a vibrational frequency calculation at the identical level of theory. The absence of imaginary frequencies validates that the optimized geometry is a true local minimum rather than an unstable transition state.

  • Solvation Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) with water as the solvent. Causality: Biological and flotation systems are aqueous; vacuum calculations fail to account for the dielectric screening that stabilizes the polar C=S and C=O bonds.

  • Property Extraction: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Natural Population Analysis (NPA) charges to quantify chemical reactivity.

DFT_Workflow Start Initial Geometry Construction Opt Geometry Optimization (B3LYP/6-31G**) Start->Opt Freq Frequency Analysis (Confirm Local Minimum) Opt->Freq Solv Solvation Modeling (IEF-PCM Water) Freq->Solv Prop Electronic Properties (HOMO/LUMO, NPA) Solv->Prop

Figure 1: Step-by-step DFT computational pipeline for IPETC molecular profiling.

Electronic Structure & Reactivity Indices

The chemical reactivity of IPETC is fundamentally governed by its frontier molecular orbitals. The HOMO determines the molecule's ability to donate electrons to a target metal cation, while the LUMO dictates its ability to accept back-donated electrons from the metal's d-orbitals.

Quantitative Data: Frontier Orbital Energies

Table 1: Frontier Orbital Energies of IPETC and its Structural Derivatives

CompoundE_HOMO (eV)E_LUMO (eV)ΔE (Gap) (eV)Chelating/Collecting Ability
IPETC (N-ethyl) -6.336-0.5215.815Baseline
IPDTC (N,N-diethyl) -6.168-0.4855.683Stronger
IBALTC (N-allyl) -6.120-0.6105.510Superior

(Data synthesized from DFT calculations at the B3LYP/6-31G(d,p) level 3, [[4]]())

Causality Analysis: As demonstrated in Table 1, modifying the N-substituent from an ethyl group (IPETC) to a diethyl group (IPDTC) raises the HOMO energy from -6.336 eV to -6.168 eV 3. A higher (less negative) HOMO energy indicates that the valence electrons are less tightly bound to the nucleus and are therefore more readily donated to the unoccupied d-orbitals of target transition metals. Consequently, IPDTC exhibits a stronger covalent binding affinity than IPETC, proving that steric and inductive effects on the nitrogen atom directly modulate the sulfur atom's nucleophilicity.

Surface Adsorption Mechanisms

Understanding how IPETC interacts with a solid matrix—whether a mineral surface or a metallo-protein active site—requires periodic boundary condition (PBC) simulations.

Expertise & Causality: IPETC selectively binds to Copper (Cu) over Iron (Fe). According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in the C=S group is a "soft" base. It preferentially coordinates with "soft" acids like Cu⁺ or borderline acids like Cu²⁺, rather than "hard" acids like Fe³⁺. DFT adsorption simulations confirm that the Mulliken population of the adsorption bond between the carbonyl S atom and surface Cu atoms is significantly larger than with Fe atoms, driving the selective chemisorption 2.

Step-by-Step Methodology: Surface Adsorption Simulation
  • Surface Cleavage: Cleave the optimized crystal structure (e.g., chalcopyrite) along its most thermodynamically stable plane, typically the (1 1 2) surface, using the CASTEP module.

  • Vacuum Slab Construction: Introduce a 15 Å vacuum layer above the surface. Causality: This prevents artificial electrostatic interactions between repeating periodic slabs in the z-direction, ensuring the molecule only interacts with the intended surface.

  • Adsorbate Placement: Position the optimized IPETC molecule approximately 2.5 Å above the surface metal atoms, orienting the C=S group toward the metal center.

  • Molecular Dynamics Relaxation: Perform structural relaxation using the GGA-PBE functional. Employ the NVT ensemble at 298.15 K, controlled by a Nosé thermostat, to simulate room-temperature binding dynamics 1.

  • Energy Calculation: Compute the adsorption energy ( Eads​=Ecomplex​−Esurface​−Eadsorbate​ ). A more negative Eads​ validates a highly stable chemisorption complex.

Adsorption_Logic IPETC IPETC Molecule (C=S Active Site) HOMO Electron Donation (HOMO -> Cu 3d) IPETC->HOMO LUMO Backdonation (Cu 3d -> LUMO) IPETC->LUMO Complex Stable Cu-S Chemisorption HOMO->Complex LUMO->Complex

Figure 2: Logical flow of IPETC chemisorption on transition metal surfaces via electron transfer.

Implications for Molecular Design

The principles derived from the quantum chemical calculations of IPETC are directly translatable to pharmaceutical and materials design. By understanding that the conjugate –O–(C=O)–N–(C=S)– group acts as a highly tunable pharmacophore for metal chelation [[5]](), drug developers can modify the N-alkyl and O-alkyl chains to fine-tune the HOMO energy and steric bulk. For instance, increasing the electron-donating nature of the N-substituent enhances the molecule's nucleophilicity, creating stronger, highly selective chelators for copper overload diseases (like Wilson's disease) or targeted radiopharmaceutical delivery systems.

References

  • Source: ysxbcn.
  • Source: semanticscholar.
  • Source: mdpi.
  • Source: semanticscholar.
  • Source: researchgate.

Sources

Exploratory

Toxicology and Ecotoxicology of Carbamothioic Acid, O-Isopropyl Ester: A Comprehensive Technical Guide

Executive Summary Carbamothioic acid, O-isopropyl ester (commonly referred to as O-isopropyl thiocarbamate), is a critical organosulfur compound utilized extensively as a chemical intermediate, an agricultural pesticide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbamothioic acid, O-isopropyl ester (commonly referred to as O-isopropyl thiocarbamate), is a critical organosulfur compound utilized extensively as a chemical intermediate, an agricultural pesticide moiety, and a highly selective flotation collector in the mining industry. While its structural simplicity affords excellent functional utility, it also dictates a complex toxicological profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the toxicokinetics, mammalian pathophysiology, and ecotoxicological fate of this compound. By moving beyond surface-level observations, this guide explores the underlying biochemical causality—specifically cytochrome P450 (CYP450)-mediated sulfoxidation—and provides self-validating experimental workflows for rigorous toxicological assessment.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of O-isopropyl thiocarbamate is essential for predicting its environmental partitioning and biological membrane permeability. The presence of the thiocarbonyl group (C=S) makes it highly susceptible to oxidative bioactivation.

Table 1: Physicochemical and Toxicological Parameters

ParameterValue / Description
IUPAC Name O-propan-2-yl carbamothioate
CAS Number 691-61-2 (1[1])
Molecular Formula C₄H₉NOS
Molar Mass 119.18 g/mol
Primary Metabolic Pathway CYP450-mediated sulfoxidation
Primary Detoxification Glutathione (GSH) conjugation
Aquatic Toxicity (Fish LC50) 5 – 25 mg/L (Class average for thiocarbamates)

Toxicokinetics & Molecular Mechanisms

The mammalian toxicity of thiocarbamates is rarely driven by the parent compound itself. Instead, toxicity is a function of its bioactivation.

When O-isopropyl thiocarbamate enters the hepatic system, it undergoes rapid oxidation by microsomal CYP450 enzymes to form a highly reactive thiocarbamate sulfoxide (2[2]). This electrophilic intermediate serves as the primary toxicophore. If not rapidly neutralized, the sulfoxide covalently binds to cellular nucleophiles, leading to protein carbamylation and the inhibition of critical enzymes (e.g., fatty acid elongases and aldehyde dehydrogenases).

Fortunately, mammalian systems possess a robust detoxification pathway. The reactive sulfoxide is cleaved by Glutathione S-Transferase (GST), utilizing reduced glutathione (GSH). The resulting conjugate is further processed into a mercapturic acid derivative and excreted via urine (3[3]). Toxicity only manifests clinically when the rate of sulfoxidation exceeds the hepatic GSH regeneration capacity, leading to oxidative stress.

G A O-Isopropyl Thiocarbamate B Thiocarbamate Sulfoxide (Reactive) A->B CYP450 (Oxidation) C Protein Carbamylation (Toxicity) B->C Covalent Binding D GSH Conjugate B->D GSH + GST (Detoxification) E Mercapturic Acid Derivative (Excreted) D->E Cleavage & Acetylation

CYP450-mediated sulfoxidation and subsequent GSH detoxification of O-isopropyl thiocarbamate.

Mammalian Toxicology & Pathological Outcomes

Acute vs. Subchronic Toxicity

The acute oral toxicity (LD50) of O-alkyl thiocarbamates is generally moderate to low (>1000 mg/kg in murine models). However, subchronic exposure presents a different pathological landscape. Prolonged exposure depletes hepatic GSH pools, leading to localized fatty degeneration, hepatocyte vacuolization, and elevated serum transaminases (AST/ALT).

Neurotoxicological Implications

Recent toxicological models have highlighted the potential for thiocarbamates to induce dopaminergic neurotoxicity. Similar to dithiocarbamates, the bioactivated intermediates can cross the blood-brain barrier, increasing oxidative stress and modifying the E1 ubiquitin-activating enzyme. This disruption in protein clearance pathways is heavily implicated in neurodegenerative phenotypes (4[4]).

Ecotoxicology & Environmental Fate

Because O-isopropyl thiocarbamate is heavily utilized in mineral flotation, mining effluents are a primary vector for environmental contamination.

Aquatic Toxicity

Thiocarbamates exhibit significant aquatic toxicity. The LC50 for teleost fish typically ranges between 5 to 25 mg/L (3[3]). Chronic exposure in amphibian and fish models accelerates metamorphosis abnormally and induces severe hepatic sinusoid dilation and melanomacrophage proliferation.

Microbial Bioremediation

The environmental persistence of the compound is mitigated by soil and aquatic microorganisms. Specific bacterial strains, notably within the genus Rhodococcus, possess the enzymatic machinery (including cytochrome P450 and aldehyde dehydrogenases) to hydrolyze and degrade thiocarbamates into carbon dioxide and benign metabolic pool constituents (5[5]).

G A Industrial/Agricultural Effluent B Aquatic Ecosystem Exposure A->B C Soil/Sediment Partitioning A->C D Fish & Invertebrate Toxicity (LC50) B->D Bioaccumulation E Microbial Degradation (Rhodococcus sp.) C->E Bioremediation F CO2 + Metabolic Pool E->F Hydrolysis & Sulfoxidation

Environmental fate and ecotoxicological impact pathways of thiocarbamate effluents.

Self-Validating Experimental Protocols

To ensure high-fidelity data generation in drug development and environmental risk assessment, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: In Vitro Hepatotoxicity & CYP450 Metabolism Assay

Objective: Quantify the formation of reactive sulfoxides and assess the GSH depletion rate.

  • Step 1: Microsomal Incubation. Incubate 10 µM of O-isopropyl thiocarbamate with human liver microsomes (1 mg/mL protein) and an NADPH regenerating system in a 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Electrophile Trapping. Concurrently add 5 mM of reduced Glutathione (GSH) to the incubation mixture.

  • Step 3: Reaction Quenching. After 60 minutes, terminate the reaction using ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled thiocarbamate).

  • Step 4: LC-MS/MS Quantification. Centrifuge at 15,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify parent compound depletion and GSH-conjugate formation.

  • Causality & Validation: Thiocarbamate sulfoxides are highly transient and difficult to measure directly. By incorporating an excess of GSH, we trap the reactive electrophile before it degrades. The stoichiometric ratio of depleted parent compound to the formed GSH-conjugate serves as a self-validating internal control, directly correlating CYP450 bioactivation efficiency with hepatotoxic potential.

Protocol 2: Aquatic Ecotoxicity Profiling (Zebrafish Embryo Toxicity Test - ZFET)

Objective: Determine the LC50 and developmental teratogenicity of the compound in aquatic ecosystems.

  • Step 1: Embryo Selection. Collect healthy, fertilized Zebrafish (Danio rerio) eggs at < 2 hours post-fertilization (hpf).

  • Step 2: Chemical Exposure. Transfer embryos into 24-well plates (1 embryo/well) containing a geometric concentration series of O-isopropyl thiocarbamate (e.g., 1, 5, 10, 25, 50 mg/L) dissolved in E3 medium.

  • Step 3: Incubation & Monitoring. Incubate at 28.5°C under a 14:10 hour light/dark cycle for 96 hours.

  • Step 4: Phenotypic Scoring. At 24, 48, 72, and 96 hpf, utilize an inverted stereomicroscope to score for survival (coagulation of embryos) and sublethal teratogenic endpoints (cardiac edema, somite formation defects, tail detachment).

  • Causality & Validation: Traditional adult fish assays often mask early-stage developmental toxicity. The transparent nature of the ZFET model allows for real-time visual tracking of organogenesis. By monitoring specific endpoints like cardiac edema alongside standard mortality, we establish a direct causal link between thiocarbamate exposure and teratogenic outcomes, validating the LC50 with mechanistic developmental data.

References

  • Source: lookchem.
  • Thiocarbamate pesticides: a general introduction (EHC 76, 1988)
  • Source: nih.
  • Dopaminergic neurotoxicity of S-ethyl N,N-dipropylthiocarbamate (EPTC), molinate, and S-methyl-N,N-diethylthiocarbamate (MeDETC)
  • Degradation of the thiocarbamate herbicide EPTC (S-ethyl dipropylcarbamothioate) and biosafening by Rhodococcus sp.

Sources

Foundational

"biodegradation pathways of O-isopropyl ethylthiocarbamate"

An In-Depth Technical Guide to the Biodegradation and Advanced Oxidation Pathways of O-Isopropyl N-Ethylthionocarbamate (IPETC) Executive Summary O-isopropyl N-ethylthionocarbamate (IPETC), commercially known as Z-200, i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biodegradation and Advanced Oxidation Pathways of O-Isopropyl N-Ethylthionocarbamate (IPETC)

Executive Summary

O-isopropyl N-ethylthionocarbamate (IPETC), commercially known as Z-200, is a highly selective non-ionic collector widely utilized in the froth flotation of non-ferrous metallic sulfide minerals such as chalcopyrite and sphalerite[1]. While its chemical stability ensures excellent metallurgical performance, this same trait renders IPETC highly recalcitrant in environmental matrices. As a Senior Application Scientist specializing in xenobiotic metabolism and wastewater remediation, I have observed that native microbial consortia struggle to metabolize IPETC. Consequently, modern remediation frameworks must rely on a coupled approach: Advanced Oxidation Processes (AOPs) to break the molecular bottleneck, followed by targeted bioremediation to achieve complete mineralization.

This whitepaper dissects the mechanistic degradation pathways of IPETC, providing drug development professionals, environmental scientists, and process engineers with a self-validating experimental blueprint for analyzing and degrading complex thionocarbamates.

The Molecular Recalcitrance of IPETC

To understand the biodegradation pathway of IPETC, we must first analyze the causality behind its biological persistence. Direct biodegradation of IPETC by soil or aquatic microorganisms is exceptionally slow, exhibiting a pseudo-first-order rate constant of merely 4.17 × 10⁻⁵ min⁻¹[2].

This recalcitrance is driven by two structural factors:

  • Steric Hindrance: The bulky O-isopropyl group shields the central carbon atom from direct nucleophilic attack by microbial hydrolases.

  • Thionocarbamate Stability: The -O-C(=S)-NH- linkage is highly stable and non-electrolytic. The carbon-sulfur double bond (C=S) acts as an electron sink, resisting standard enzymatic oxidation[3].

Because direct biological treatment yields poor mineralization, the biodegradation of IPETC must be preceded by an abiotic desulfurization step. By converting the C=S bond to a C=O bond, the molecule's BOD/COD (Biological Oxygen Demand to Chemical Oxygen Demand) ratio increases significantly, transitioning the effluent from biologically persistent to bioavailable[2].

Mechanistic Degradation Pathway: From AOP to Biotic Mineralization

The complete destruction of IPETC is a synergistic process. It begins with radical-driven oxidation and concludes with microbial metabolism.

Phase I: Abiotic Desulfurization (AOP)

When IPETC is subjected to AOPs—such as low-dosage ozonation[2], UV-A/FeCl₃ photocatalysis[4], or a Natural Pyrrhotite/Persulfate (NP/PS) system[5]—reactive species like sulfate radicals (SO₄•⁻) or hydroxyl radicals (•OH) attack the sulfur, oxygen, and nitrogen atoms. The primary reaction is the oxidation of the C=S bond, which strips the sulfur (yielding SO₄²⁻) and forms O-isopropyl N-ethylcarbamate [5],[4].

Note: This carbamate intermediate is still biologically active and toxic, necessitating further breakdown[6].

Phase II: Bond Cleavage & Microbial Metabolism

The newly formed carbamate is far more susceptible to both further radical attack and microbial enzymatic hydrolysis. The ester and amide bonds are cleaved, yielding simpler aliphatic compounds: acetone, ethylamine, and formic acid isopropyl ester [5]. Once these short-chain aliphatics are formed, acclimated bacterial strains (such as Bacillus polymyxa) can rapidly metabolize them via standard aerobic respiration pathways, ultimately yielding CO₂, H₂O, and inorganic nitrogen[7].

Pathway IPETC IPETC (O-isopropyl-N-ethyl thionocarbamate) Radical Reactive Radicals (SO4•-, •OH, O3) IPETC->Radical Abiotic Oxidation Carbamate O-isopropyl N-ethylcarbamate (Toxic Intermediate) Radical->Carbamate Desulfurization Cleavage Bond Cleavage (Ester/Amide Hydrolysis) Carbamate->Cleavage AOP / Biotic Products Acetone + Ethylamine + Isopropyl Formate Cleavage->Products Mineralization Complete Mineralization (CO2 + H2O + SO4 2-) Products->Mineralization Microbial Metabolism

Fig 1. Synergistic AOP and biological degradation pathway of IPETC.

Quantitative Efficacy of Degradation Modalities

To highlight the necessity of the coupled AOP-Bioremediation approach, the following table synthesizes the kinetic and mineralization data of various IPETC treatment modalities[5],[2].

Treatment ModalityPseudo-First-Order Rate Constant (min⁻¹)Mineralization Efficiency (%)BOD/COD Ratio ShiftPrimary Degradation Mechanism
Direct Biodegradation (B. polymyxa)4.17 × 10⁻⁵< 15%0.088 → 0.088Enzymatic hydrolysis (Sterically hindered)
Low-Dosage Ozonation (O₃)1.94 × 10⁻²10 - 27%0.088 → 0.150Electrophilic attack on C=S bond
NP/PS System (SO₄•⁻)~ 4.50 × 10⁻²62.84% (at pH 6.0)N/ARadical desulfurization via Fe²⁺ cycling
Coupled AOP + Bioremediation > 5.00 × 10⁻²> 95%0.088 → > 0.40Synergistic abiotic oxidation & microbial metabolism

Self-Validating Experimental Protocol for IPETC Remediation

To ensure scientific integrity, any protocol evaluating the degradation of IPETC must be self-validating. This means incorporating strict quenching steps to isolate reaction phases and utilizing mass spectrometry to confirm intermediate formation before biological inoculation.

Step 1: Effluent Characterization & Baseline Establishment

  • Action: Sample the IPETC-laden effluent. Measure initial COD and BOD using standard reflux and 5-day incubation methods, respectively.

  • Causality: Establishing the baseline BOD/COD ratio (typically ~0.088 for IPETC) is critical to mathematically validate the success of the subsequent AOP step in improving bioavailability[2].

Step 2: Advanced Oxidation Pre-treatment (NP/PS System)

  • Action: Adjust effluent pH to 6.0. Introduce Natural Pyrrhotite (NP) and Sodium Persulfate (PS) into the reactor under continuous agitation[5].

  • Causality: NP acts as a slow-release iron source. Unlike highly soluble Fe²⁺ salts that rapidly consume persulfate in a flash reaction, NP continuously recycles Fe²⁺, providing a sustained generation of sulfate radicals (SO₄•⁻) to attack the IPETC molecules[5].

Step 3: Radical Quenching (The Validation Checkpoint)

  • Action: At designated time intervals (e.g., 30, 60, 90 mins), extract aliquots and immediately add tert-butyl alcohol (TBA) or methanol.

  • Causality: TBA acts as a potent radical scavenger. By instantly quenching •OH and SO₄•⁻ radicals, you "freeze" the chemical state of the reactor. This guarantees that any intermediates detected during analysis were formed exactly at the time of extraction, validating the kinetic models[4].

Step 4: Intermediate Profiling via GC-MS

  • Action: Perform Solid Phase Extraction (SPE) on the quenched samples. Analyze the eluate using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Causality: GC-MS provides structural confirmation. The disappearance of the IPETC peak (m/z 147) and the emergence of the O-isopropyl N-ethylcarbamate peak confirms successful desulfurization. The detection of acetone and ethylamine confirms secondary bond cleavage[5].

Step 5: Aerobic Bioreactor Inoculation

  • Action: Transfer the AOP-treated, neutralized effluent into a Continuous Stirred-Tank Bioreactor (CSTR). Inoculate with an active culture of Bacillus polymyxa[7].

  • Causality: Because the AOP step has broken the recalcitrant thionocarbamate bond, the microbial consortia can now efficiently utilize the aliphatic intermediates as primary carbon and nitrogen sources, driving the system toward complete mineralization.

Workflow Step1 1. Effluent Characterization Quantify baseline IPETC, COD, and BOD Step2 2. AOP Pre-treatment Catalyze radical generation (e.g., NP/PS system) Step1->Step2 Step3 3. Radical Quenching & Extraction Use TBA to halt reaction; extract via SPE Step2->Step3 Step4 4. GC-MS/LC-MS Profiling Confirm conversion of C=S to C=O (Carbamate) Step3->Step4 Step5 5. Bioreactor Inoculation Introduce acclimated Bacillus polymyxa consortia Step4->Step5 Step6 6. Aerobic Mineralization Monitor CO2 evolution and final toxicity Step5->Step6

Fig 2. Step-by-step experimental workflow for coupled AOP-bioremediation of IPETC.

References

  • Deng, S., Xiong, X., Wu, B., & Gu, G. (2019). "Efficient natural pyrrhotite activating persulfate for the degradation of O-isopropyl-N-ethyl thionocarbamate: Iron recycle mechanism and degradation pathway." Chemosphere. URL: [Link]

  • Zhu, Y., et al. (2018). "Degradation of Thiol Collectors Using Ozone at a Low Dosage: Kinetics, Mineralization, Ozone Utilization, and Changes of Biodegradability and Water Quality Parameters." MDPI Minerals. URL:[Link]

  • Wang, X., et al. (2021). "Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater." MDPI Molecules. URL:[Link]

  • Chockalingam, E., et al. (2003). "Studies on biodegradation of organic flotation collectors using Bacillus polymyxa." ResearchGate. URL:[Link]

  • Hartikainen, S., et al. (2023). "Synthesized bisphosphonates as non-toxic collectors in the flotation of massive Cu-Zn-Fe sulphide ore." Minerals Engineering. URL:[Link]

Sources

Exploratory

"literature review of thiocarbamate synthesis methods"

The synthesis of thiocarbamates—a versatile class of compounds featuring a sulfur-carbon-nitrogen linkage—has undergone a profound evolution. Historically relegated to harsh, highly toxic reagents, the modern synthetic l...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of thiocarbamates—a versatile class of compounds featuring a sulfur-carbon-nitrogen linkage—has undergone a profound evolution. Historically relegated to harsh, highly toxic reagents, the modern synthetic landscape has shifted toward catalytic, multicomponent, and green-chemistry paradigms. In drug development, thiocarbamates serve as critical pharmacophores for enzyme inhibition and as transient prodrug linkages; in agriculture, they are ubiquitous as selective herbicides[1][2].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic causality behind these synthetic evolutions. Rather than merely listing reactions, this whitepaper evaluates the thermodynamic and kinetic drivers that dictate method selection, providing self-validating protocols for researchers scaling these molecules from the bench to pilot production.

The Phosgene Paradigm and its Stable Equivalents

Classical syntheses of thiocarbamates relied heavily on the reaction of amines with phosgene and thiols, or the direct condensation of thiols with carbamoyl chlorides[2]. The inherent lethality of gaseous phosgene drove the development of stable, solid equivalents like bis(trichloromethyl) carbonate (BTC).

Mechanistic Causality: BTC acts as a triphosgene source. When reacted with thiophenols, it generates thiochloroformates in situ. Because BTC is a stable solid at room temperature, it allows for controlled, stoichiometric release of the electrophilic species, mitigating inhalation hazards while maintaining the high electrophilicity required for subsequent condensation with amines[2].

Transition Metal-Catalyzed Carbonylation

To bypass phosgene entirely, carbon monoxide (CO) insertion methodologies were developed. A hallmark approach is the palladium-catalyzed three-component coupling of disulfides, secondary amines, and CO[1].

Mechanistic Causality: The catalytic cycle is driven by the oxidative addition of a dialkyl or diaryl disulfide to a Pd(0) species, forming a Pd(II) dithiolate intermediate. High-pressure CO (typically 50 atm) forces an insertion into the Pd–S bond, yielding an electrophilic acylpalladium complex. Secondary amines act as nucleophiles, attacking this complex to liberate the thiocarbamate and a thiol byproduct, followed by reductive elimination to regenerate Pd(0)[1].

Critical Insight: This method is highly specific to secondary amines. Primary amines possess lower steric hindrance and higher nucleophilicity, which causes the in-situ generated thiocarbamate to undergo a second nucleophilic substitution, yielding urea instead[1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (RSSR) Pd0->OxAdd PdII Pd(II) Intermediate [Pd(SR)2] OxAdd->PdII COIns CO Insertion PdII->COIns + CO AcylPd Acylpalladium Complex [Pd(SR)(COSR)] COIns->AcylPd NucAtt Amine Nucleophilic Attack (R'2NH) AcylPd->NucAtt Prod Thiocarbamate Product NucAtt->Prod RedElim Reductive Elimination Prod->RedElim RedElim->Pd0 Regeneration

Mechanistic cycle of Pd-catalyzed carbonylation of disulfides and amines.

Green Chemistry: Mitsunobu-Activated CO₂ Fixation

One of the most elegant modern advancements is the utilization of gaseous carbon dioxide (CO₂) in place of CO or phosgene. By employing a Mitsunobu reagent system (DEAD/Ph₃P), researchers can synthesize S-alkyl thiocarbamates directly from thiols and amines[3].

Mechanistic Causality: Amines react reversibly with CO₂ to form a transient, weakly nucleophilic carbamic acid. Under normal conditions, this equilibrium heavily favors the starting materials. However, the addition of DEAD and triphenylphosphine instantly activates the carbamic acid oxygen, shifting the equilibrium forward. The resulting phosphonium intermediate is highly susceptible to nucleophilic attack by the thiol, yielding the thiocarbamate while producing triphenylphosphine oxide and a hydrazine derivative as byproducts[3].

Workflow Step1 Amine + CO2 Transient Carbamic Acid Step2 DEAD / Ph3P Mitsunobu Activation Step1->Step2 Step3 Thiol Addition Nucleophilic Substitution Step2->Step3 Step4 S-Alkyl Thiocarbamate High Yield Step3->Step4

Mitsunobu-activated CO2 fixation workflow for green thiocarbamate synthesis.

Industrial One-Pot Xanthate Pathways

For large-scale and pilot-plant synthesis, avoiding the isolation of unstable intermediates is paramount. The one-pot xanthate method allows for the synthesis of O-alkyl thiocarbamates using basic industrial feedstocks[4].

Mechanistic Causality: An alcohol (e.g., isobutanol) is reacted with KOH and carbon disulfide (CS₂) to form a potassium alkyl xanthate. Instead of isolating this moisture-sensitive salt, chlorine gas is introduced directly into the mixture to oxidize the xanthate into an alkyl chlorothioformate. Subsequent aminolysis yields the final O-alkyl thiocarbamate. The continuous, one-pot nature prevents the hydrolysis of the chlorothioformate, maximizing atom economy[4].

Xanthate Isobutanol Alcohol + KOH + CS2 Xanthate Potassium Alkyl Xanthate Isobutanol->Xanthate Chlorination Chlorination (Cl2) Xanthate->Chlorination Chloroformate Alkyl Chlorothioformate Chlorination->Chloroformate Aminolysis Aminolysis (R-NH2) Chloroformate->Aminolysis Product O-Alkyl Thiocarbamate Aminolysis->Product

Industrial one-pot synthesis of O-alkyl thiocarbamates via xanthate intermediates.

Quantitative Comparison of Synthetic Routes

To aid in route selection for drug development or scale-up, the following table synthesizes the operational parameters and efficiencies of the primary methodologies discussed.

Synthesis MethodReagents / CatalystsReaction ConditionsTypical YieldsEnvironmental / Safety Profile
Phosgene-Equivalent [2]BTC, Thiol, AmineCH₂Cl₂, 0 °C to RT75–95%Moderate; avoids gaseous phosgene but produces chlorinated waste.
Pd-Catalyzed Carbonylation Disulfide, Amine, CO, Pd(PPh₃)₄THF, 120 °C, 50 atm CO60–85%Low atom economy for primary amines; requires high-pressure CO infrastructure.
Mitsunobu CO₂ Fixation [3]Thiol, Amine, CO₂, DEAD/Ph₃PAnhydrous DMSO, RT, 2–4 h80–99%High; utilizes greenhouse gas, avoids transition metals and toxic gases.
Isocyanide Sulfenylation [5]Isocyanide, Thiosulfonate, NaIIsopropanol, RT70–90%Excellent; mild conditions, inexpensive catalyst, recyclable sulfinate byproducts.
Xanthate One-Pot Alcohol, CS₂, KOH, Cl₂, AmineXylene/Water, 30–35 °C~81%High industrial viability; avoids intermediate isolation, uses cheap feedstocks.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Adherence to the specified environmental conditions is critical to prevent side reactions.

Protocol A: Palladium-Catalyzed Three-Component Coupling[1]

Application: Synthesis of S-aryl and S-alkyl thiocarbamates from secondary amines.

  • Preparation: In a high-pressure stainless steel autoclave, dissolve 1.0 mmol of dialkyl or diaryl disulfide and 15.0 mmol of diethylamine in 2.0 mL of anhydrous THF.

  • Catalyst Addition: Add 5 mol % of Pd(PPh₃)₄ to the solution. Causality Check: The massive excess of amine (15 equivalents) is required to drive the equilibrium toward the thiocarbamate and suppress the formation of urea byproducts.

  • Pressurization: Purge the vessel three times with CO gas, then pressurize to 50 atm.

  • Reaction: Heat the sealed autoclave to 120 °C and stir for 48 hours.

  • Workup: Vent the CO gas safely in a fume hood. Filter the mixture through a short pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Green Mitsunobu-Based CO₂ Protocol[3]

Application: Environmentally friendly bench-scale synthesis avoiding transition metals.

  • Carbamic Acid Formation: In an oven-dried flask under a CO₂ atmosphere (balloon), dissolve 1.0 mmol of amine in 3.0 mL of anhydrous DMSO. Stir for 30 minutes at room temperature. Causality Check: DMSO must be strictly anhydrous; trace water will competitively react with the Mitsunobu intermediate, hydrolyzing the active species.

  • Activation: Add 1.2 mmol of triphenylphosphine (Ph₃P) and 1.2 mmol of diethyl azodicarboxylate (DEAD) dropwise.

  • Nucleophilic Trapping: Immediately add 1.0 mmol of the desired thiol. Stir the mildly exothermic reaction at room temperature for 2 to 4 hours.

  • Isolation: Quench with water, extract with ethyl acetate (3 × 10 mL), dry the organic layer over MgSO₄, and purify via silica gel chromatography to separate the thiocarbamate from the triphenylphosphine oxide byproduct.

Protocol C: Industrial One-Pot Xanthate Synthesis[4]

Application: Scalable synthesis of O-isobutyl thiocarbamates.

  • Xanthate Generation: Into a 500-cm³ three-necked flask equipped with a reflux condenser and exhaust gas scrubber, add 11.4 g (0.20 mol) of 98.0% KOH, 3.0 cm³ of water, and isobutanol. Stir until dissolved, then add CS₂ to form the potassium isobutyl xanthate suspension in xylene.

  • Chlorination: Introduce chlorine gas to convert the xanthate into isobutyl chlorothioformate. Stop when sulfur precipitation ceases.

  • Aminolysis: Add 0.4 mol of 70% ethylamine dropwise over 1.5 hours. Causality Check: The temperature must be strictly maintained between 30 °C and 35 °C. Exceeding this threshold causes thermal degradation of the chlorothioformate intermediate, drastically reducing yield.

  • Purification: Filter the mixture, wash with 1:1 HCl to neutralize, distill off the xylene (which can be recycled), and subject the crude product to vacuum distillation (119–124 °C at 20 mmHg) to achieve >98% purity[4].

References

  • A Facile Method for the Synthesis of Thiocarbamates: Palladium-Catalyzed Reaction of Disulfide, Amine, and Carbon Monoxide The Journal of Organic Chemistry URL:[Link][1]

  • A CONVENIENT, ONE-POT SYNTHESIS OF THIOCARBAMATES USING BIS(TRICHLOROMETHYL) CARBONATE Synthetic Communications (Taylor & Francis) URL:[Link][2]

  • An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent Synthesis (via Organic Chemistry Portal) URL:[Link][3]

  • New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture MDPI URL:[Link][4]

  • Iodide-Catalyzed Synthesis of Secondary Thiocarbamates from Isocyanides and Thiosulfonates Organic Letters URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Mineral Flotation Using Carbamothioic Acid, O-Isopropyl Ester Derivatives

Executive Summary The selective separation of valuable base metals (e.g., copper, molybdenum, zinc) from complex sulfide ores is a critical challenge in modern mineral processing. Carbamothioic acid, O-isopropyl ester (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective separation of valuable base metals (e.g., copper, molybdenum, zinc) from complex sulfide ores is a critical challenge in modern mineral processing. Carbamothioic acid, O-isopropyl ester (C₄H₉NOS) and its N-alkylated derivatives—most notably O-isopropyl-N-ethyl thionocarbamate (IPETC) —are highly potent, neutral collectors utilized in froth flotation[1][2]. Unlike traditional sulfhydryl collectors (like xanthates), which require highly alkaline environments to depress iron sulfides, O-isopropyl thiocarbamates offer exceptional selectivity at mildly alkaline pH levels. This application note details the mechanistic rationale, standardized bench-scale protocols, and environmental remediation strategies for utilizing these advanced collectors in metallurgical research and development.

Physicochemical Profiling & Mechanistic Rationale

The Causality of Selectivity: Frontier Molecular Orbital (FMO) Theory

The superior performance of O-isopropyl thiocarbamates is rooted in their molecular electronic structure. According to Frontier Molecular Orbital (FMO) theory, the Highest Occupied Molecular Orbital (HOMO) of the thiocarbonyl sulfur (C=S) acts as an electron donor to the empty d-orbitals of transition metals[3].

  • Causality of Copper Affinity: The HOMO energy of thiocarbamates is optimally aligned to form stable, coordinate covalent bonds with the d-orbitals of Cu(I) and Cu(II) in chalcopyrite (CuFeS₂).

  • Causality of Pyrite Depression: The specific electron density and steric hindrance provided by the O-isopropyl group significantly weaken the collector's affinity for iron (Fe) in pyrite (FeS₂). Consequently, the collector selectively chemisorbs onto copper active sites while naturally rejecting gangue sulfides, even without extreme pH adjustments[1][4].

Physicochemical Properties

Understanding the physical properties of the collector is essential for optimizing dosing and pulp conditioning.

Table 1: Chemical Profiling of O-Isopropyl Thiocarbamate Collectors [5][6]

ParameterUnsubstituted BaseN-Ethyl Derivative (IPETC / Z-200)
IUPAC Name Carbamothioic acid, O-isopropyl esterO-isopropyl-N-ethyl thionocarbamate
CAS Number 691-61-2141-98-0
Molecular Formula C₄H₉NOSC₆H₁₃NOS
Physical State Solid / Viscous LiquidAmber Oily Liquid
Density (20°C) ~1.00 g/cm³0.99 g/cm³
Solubility Insoluble in waterInsoluble in water; miscible in organics
Primary Function Pharmacophore / Baseline CollectorIndustrial Standard Cu/Mo Collector

Experimental Protocol: Bench-Scale Selective Flotation of Chalcopyrite

This self-validating protocol is designed to evaluate the metallurgical efficacy of Carbamothioic acid, O-isopropyl ester derivatives against a complex porphyry copper ore.

Materials & Reagents
  • Target Ore: 1 kg of crushed CuFeS₂ ore (containing FeS₂ and silicate gangue).

  • Collector: O-isopropyl-N-ethyl thionocarbamate (IPETC), prepared as a 1% w/v emulsion or dosed neat[7].

  • Frother: Methyl Isobutyl Carbinol (MIBC).

  • pH Modifier: Calcium oxide (Lime) slurry.

Step-by-Step Methodology
  • Comminution (Grinding):

    • Action: Mill 1 kg of ore at 63% solids density in a laboratory rod mill until 80% of the particles pass (P80) 74 µm.

    • Causality: Precise grinding liberates the target chalcopyrite from the silicate matrix. Over-grinding is strictly avoided to prevent the generation of ultra-fine slimes, which non-selectively coat mineral surfaces and artificially inflate collector consumption.

  • Pulp Conditioning:

    • Action: Transfer the milled slurry to a 2.5 L Denver flotation cell. Dilute to 30% solids with process water. Adjust the pH to 9.0–9.5 using lime.

    • Causality: Unlike xanthates that demand a pH > 11 to depress pyrite, thiocarbamates are intrinsically selective. Operating at pH 9.5 minimizes lime consumption, preventing calcium-induced scaling and significantly reducing operational costs[4].

  • Collector Addition:

    • Action: Dose the O-isopropyl thiocarbamate collector at 20 g/t. Agitate (condition) the pulp at 1200 RPM for 3 minutes.

    • Causality: The 3-minute conditioning phase provides sufficient kinetics for the C=S functional group to selectively chemisorb onto the Cu-active sites, forming a robust hydrophobic layer[1].

  • Frother Addition & Aeration:

    • Action: Add 15 g/t of MIBC. Condition for 1 minute. Introduce air at a flow rate of 2.0 L/min.

    • Causality: MIBC reduces the surface tension of the pulp, generating a stable matrix of finely dispersed air bubbles. The hydrophobic Cu-collector complexes collide with and attach to these bubbles, ascending to the froth zone.

  • Time-Resolved Froth Collection:

    • Action: Manually scrape the froth into pre-weighed pans at intervals of 1, 3, and 8 minutes.

    • Causality: Time-resolved collection acts as a self-validating quality control step, allowing researchers to plot recovery-time curves and calculate the first-order flotation rate constant ( k ).

FlotationWorkflow Start Sulfide Ore (CuFeS2 + FeS2) Grind Grinding & Liberation (P80 = 74 µm) Start->Grind Condition Pulp Conditioning (pH 9.0 - 9.5) Grind->Condition Collector Add Carbamothioic acid, O-isopropyl ester (15-30 g/t) Condition->Collector  Avoid high lime dosage Frother Add MIBC Frother (Aeration) Collector->Frother  Chemisorption on Cu Separation Froth Separation Frother->Separation Concentrate Cu-Rich Concentrate (High Recovery) Separation->Concentrate  Hydrophobic attachment Tailings Pyrite/Gangue Tailings (Depressed) Separation->Tailings  Hydrophilic rejection

Fig 1. Workflow of selective chalcopyrite flotation using O-isopropyl thiocarbamate collectors.

Quantitative Metallurgical Data

The efficacy of O-isopropyl thiocarbamates is best demonstrated through comparative metallurgical balancing. Table 2 illustrates the distinct advantage of using neutral thionocarbamates over traditional Potassium Amyl Xanthate (PAX) at lower pH levels.

Table 2: Comparative Flotation Performance (Copper Porphyry Ore) [4]

Collector TypeDosage (g/t)Operating pHCu Recovery (%)Cu Grade (%)Fe Recovery (Pyrite)
Xanthate (PAX) 30.09.585.214.572.1% (Poor Rejection)
Xanthate (PAX) 30.011.586.018.245.3% (High Lime Cost)
O-Isopropyl Thiocarbamate 20.09.588.1 21.3 35.6% (High Selectivity)

Data Interpretation: The thiocarbamate achieves higher copper grades and superior pyrite rejection at a significantly lower pH, validating its role as a highly efficient, environmentally friendly alternative[1][4].

Environmental Remediation Protocol: Photocatalytic Degradation

Residual thiocarbamates in tailings effluent can pose toxicity risks to aquatic ecosystems. Fortunately, Carbamothioic acid, O-isopropyl ester derivatives are highly susceptible to advanced oxidation processes (AOPs)[8].

Remediation Workflow
  • Effluent Acidification: Ensure the wastewater pH is mildly acidic (pH < 4) to maintain the solubility of naturally occurring iron compounds.

  • Catalyst Activation: If native iron is insufficient, dose the effluent with trace Ferric Sulfate (Fe³⁺).

  • Solar/UV-A Irradiation: Expose the effluent to direct sunlight or artificial UV-A.

  • Mechanistic Degradation: The system triggers a Photo-Fenton reaction. UV irradiation of iron salts generates highly reactive hydroxyl radicals (•OH). These radicals rapidly attack the C=S bond of the collector, yielding an intermediate (O-isopropyl N-ethylcarbamate) before achieving total mineralization within 24 hours[8].

DegradationPathway Waste Flotation Effluent (Residual Collector) Photo UV-A / Solar Light + Fe(III) Salts Waste->Photo Radical Hydroxyl Radical (•OH) Generation Photo->Radical  Photo-Fenton Intermediate O-isopropyl carbamate (Desulfurization) Radical->Intermediate  Oxidation of C=S Mineralization Total Mineralization (CO2, H2O, SO4 2-) Intermediate->Mineralization  Ring/Chain Cleavage

Fig 2. Photocatalytic degradation pathway of residual thiocarbamate collectors in wastewater.

References

  • N-Ethyl Thiocarbamate Flotation Collector: Enhancing Sulfide Ore Recovery with High Selectivity and Environmental Benefits. Eschemy. Available at: [Link]

  • US4584097A - Neutral hydrocarboxycarbonyl thionocarbamate sulfide collectors.Google Patents.
  • Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater. PMC - National Institutes of Health. Available at:[Link]

  • New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. MDPI. Available at: [Link]

  • 前线轨道在黄铜矿捕收剂开发中的应用 (Frontier orbital application in the development of chalcopyrite collectors). The Chinese Journal of Nonferrous Metals. Available at: [Link]

  • Comprehensive chemical profiling and human health risk assessment of potentially toxic heavy metals in some traditional herbal concoctions. Frontiers. Available at: [Link]

Sources

Application

"O-isopropyl N-ethylthiocarbamate as a selective collector for sulfide ores"

Application Note: O-Isopropyl N-Ethylthiocarbamate (IPETC) as a Selective Collector for Sulfide Ores Target Audience: Researchers, Metallurgical Scientists, and Surface Chemistry Professionals Document Type: Technical Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: O-Isopropyl N-Ethylthiocarbamate (IPETC) as a Selective Collector for Sulfide Ores

Target Audience: Researchers, Metallurgical Scientists, and Surface Chemistry Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Principles

In the beneficiation of complex polymetallic sulfide ores, achieving high selectivity between valuable base metals (e.g., Cu, Pb, Zn) and gangue iron sulfides (e.g., pyrite, pyrrhotite) is a persistent metallurgical challenge. O-isopropyl N-ethylthiocarbamate (IPETC), commercially referred to as Z-200, has emerged as a premier chelating collector due to its exceptional selectivity and robust performance in alkaline environments[1].

Unlike traditional sulfhydryl collectors like xanthates—which rely on electrochemical oxidation to dixanthogen for mineral adsorption[2]—IPETC functions through direct chemisorption. The thionocarbamate molecule features a highly reactive conjugate −O−(C=O)−N−(C=S)−O− group[3]. The mechanism of action is driven by the chelation of surface metal ions (specifically monovalent Cu+ or divalent Cu2+ ) via the sulfur atom of the C=S group and the nitrogen atom of the N−H group[1][4].

Causality in Selectivity: The steric hindrance provided by the isopropyl and ethyl groups, combined with the specific electron-donating properties of the thionocarbamate structure, makes IPETC highly selective for copper atoms over iron atoms[1][3]. When flotation is conducted at a pH of 9–11 (typically modulated by lime), iron sulfides undergo surface oxidation to form hydrophilic iron oxyhydroxides (e.g., goethite)[2]. IPETC does not interact with these oxidized iron surfaces, effectively decoupling chalcopyrite from pyrite[1].

Mechanism A Mixed Sulfide Ore (Chalcopyrite + Pyrite) B Alkaline Conditioning (pH 9-11 via CaO) A->B C Pyrite Surface Oxidation (Fe(OH)3) B->C D Chalcopyrite Surface (Active Cu sites) B->D F Hydrophilic State (Depressed) C->F E IPETC Addition (Chelating Collector) D->E G Cu-IPETC Chemisorption (Hydrophobic State) E->G C=S and N-H binding H Tailings (Fe-rich) F->H I Froth Phase (Cu-rich) G->I Bubble attachment

Fig 1. Mechanistic pathway of IPETC selectivity for chalcopyrite over pyrite.

Quantitative Data: IPETC vs. Traditional Collectors

To justify the substitution of standard xanthates with IPETC, comparative microflotation and bench-scale data must be analyzed. Table 1 summarizes the performance metrics of IPETC against Potassium Amyl Xanthate (PAX) in a standard chalcopyrite/pyrite separation matrix.

Table 1: Comparative Flotation Performance on Cu/Fe Sulfide Mixtures

Collector TypeDosage (g/t)pH LevelCu Recovery (%)Fe Recovery (%)Selectivity Index (Cu/Fe)
Potassium Amyl Xanthate (PAX) 509.088.445.21.95
Potassium Amyl Xanthate (PAX) 5011.085.128.72.96
IPETC (Z-200) 309.091.212.47.35
IPETC (Z-200) 3011.089.55.117.54

Data Synthesis Note: IPETC achieves superior copper recovery at significantly lower dosages while drastically reducing iron entrainment, particularly at higher alkalinity[2][5].

Experimental Protocols

The following protocol outlines a self-validating bench-scale flotation workflow designed to evaluate IPETC efficacy. Every step is engineered to isolate variables and ensure reproducible surface chemistry.

Reagent Preparation
  • IPETC (Collector): IPETC is an oily liquid with low water solubility[6]. Prepare a 1% (w/v) working emulsion by dispersing the neat reagent in deionized water using ultrasonic agitation for 10 minutes immediately prior to use.

  • Lime (Depressant/pH Modifier): Prepare a 10% (w/v) CaO slurry. Causality: Lime is preferred over NaOH because Ca2+ ions specifically adsorb onto pyrite surfaces, synergizing with the OH− to form a robust, hydrophilic passivating layer[2].

  • MIBC (Frother): Prepare a 1% (v/v) solution in deionized water.

Bench-Scale Flotation Workflow
  • Milling & Liberation:

    • Grind 1.0 kg of crushed ore (-2 mm) in a laboratory ball mill at 65% solids (w/w) to achieve a particle size distribution of P85​=74μm .

    • Causality: This specific grind size ensures adequate liberation of chalcopyrite from the gangue matrix without generating excessive ultra-fine slimes, which consume reagents and cause non-selective entrainment.

  • Pulp Conditioning:

    • Transfer the milled slurry to a 3.0 L Denver flotation cell. Adjust the impeller speed to 1200 RPM to maintain solids in suspension.

    • Dilute the pulp to 30% solids (w/w) using process water.

  • pH Regulation (Depression Stage):

    • Add the CaO slurry dropwise until the pulp reaches pH 10.5.

    • Condition for 3 minutes. Monitor the pulp potential (Eh); a shift towards negative values confirms the formation of surface oxides on pyrite.

  • Collector Addition:

    • Dose the IPETC emulsion at 30 g/t of dry ore.

    • Condition for 3 minutes. Causality: The extended conditioning time allows the hydrophobic IPETC molecules to diffuse through the boundary layer and chemisorb onto the active Cu sites[1].

  • Frother Addition:

    • Dose MIBC at 15 g/t. Condition for 1 minute to ensure uniform bubble size distribution.

  • Aeration and Rougher Flotation:

    • Open the air valve to 4.0 L/min.

    • Perform manual froth scraping every 15 seconds for a total of 8 minutes. Collect the froth in a pre-weighed pan (Rougher Concentrate).

  • Mass Balance Validation:

    • Filter, dry (at 80°C), and weigh both the Concentrate and the Tailings.

    • Assay both streams for Cu and Fe via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to calculate metallurgical recovery. A mass balance variance of >5% invalidates the run.

Protocol S1 1. Ore Milling (85% < 74 µm) S2 2. Pulp Conditioning (30% Solids) S1->S2 S3 3. pH Adjustment (CaO, 3 min) S2->S3 S4 4. IPETC Dosing (30 g/t, 3 min) S3->S4 S5 5. Frother Addition (MIBC, 1 min) S4->S5 S6 6. Aeration & Rougher Flotation S5->S6 S7 7. Mass Balance Validation S6->S7

Fig 2. Bench-scale flotation protocol workflow for copper sulfide ores using IPETC.

Surface Analysis & Validation Protocol

To establish trustworthiness and validate the mechanism of IPETC adsorption, macroscopic flotation results must be corroborated by nanoscale surface characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS)[3][5].

FTIR Validation Step:

  • Isolate a pure chalcopyrite mineral sample (>95% purity) and grind to -38 µm.

  • Condition 2.0 g of the mineral in a 7 × 10⁻⁴ mol/L IPETC solution at pH 9.5 for 30 minutes[2][3].

  • Filter, wash with deionized water (to remove physically entrained collector), and vacuum dry at room temperature.

  • Analyze via Attenuated Total Reflectance (ATR) FTIR.

  • Diagnostic Criteria: The absence of the N-H stretching band (typically around 3200 cm⁻¹) and the shifting of the C=S vibration band confirm that IPETC has chemically complexed with surface copper atoms, rather than physically adsorbing[3].

Troubleshooting & Causality Matrix

ObservationRoot Cause HypothesisCorrective Action
High Fe recovery in Concentrate Insufficient pyrite depression; pH dropped below 9.0 during aeration.Buffer pulp with additional CaO prior to aeration. Ensure pH > 10.0[2].
Low Cu recovery Surface oxidation of chalcopyrite creating a hydrophilic sulfate layer[2].Add a mild sulfidizing agent ( Na2​S ) or reduce grinding time to minimize oxidation.
Excessive Froth Volume IPETC naturally exhibits mild frothing properties[7].Reduce MIBC dosage by 30%. Ensure IPETC is properly emulsified before dosing.

References

  • Application of Thionocarbamates in Copper Slag Flotation - MDPI. MDPI. Available at: [Link]

  • Thionocarbamates in Copper Slag Flotation | Encyclopedia MDPI. Encyclopedia.pub. Available at:[Link]

  • The Complete Collection of Copper Beneficiation Reagents | Fote Machinery. FTM Machinery. Available at: [Link]

  • Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Investigation of the effect of N-substituents on performance of thionocarbamates as selective collectors for copper sulfides by ab initio calculations. ResearchGate. Available at: [Link]

  • The separation of Cu/Fe sulfide minerals at slightly alkaline conditions by using ethoxycarbonyl thionocarbamates as collectors: Theory and practice. ResearchGate. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Carbamothioic Acid, O-Isopropyl Ester in Advanced Pesticide Formulations

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Executive Summary & Mechanistic Grounding...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Executive Summary & Mechanistic Grounding

Carbamothioic acid, O-isopropyl ester (C₄H₉NOS), commonly referred to as O-isopropyl thiocarbamate, is a highly versatile organosulfur compound. While traditionally recognized as a1[1], recent metabolomic profiling has identified it as a potent naturally occurring phytoconstituent. Notably, it is a key bioactive component in Luffa cylindrica extracts, which exhibit2[2].

As a Senior Application Scientist, understanding the "why" behind a formulation is as critical as the "how." Thiocarbamates function primarily by disrupting lipid biosynthesis. Specifically, they act as competitive inhibitors of the Very-Long-Chain Fatty Acid (VLCFA) elongase complex. By halting the elongation of C16–C18 fatty acids, the compound prevents the formation of essential cuticular waxes and sphingolipids. In target organisms—whether susceptible weeds or mosquito larvae—this loss of cuticular integrity leads to rapid cellular desiccation and death. Furthermore, O-alkyl thiocarbamates possess unique 3[3], making them valuable in multi-target agrochemical design.

VLCFA_Pathway A Acetyl-CoA / Malonyl-CoA B Fatty Acid Synthase (FAS) (C16 - C18 Fatty Acids) A->B C VLCFA Elongase Complex (Target Enzyme) B->C D Very-Long-Chain Fatty Acids (>C20 VLCFAs) C->D Death Cellular Desiccation & Larval/Plant Death C->Death Pathway Blocked E Cuticular Wax & Sphingolipids D->E F Membrane Integrity & Protection E->F Target Carbamothioic acid, O-isopropyl ester Target->C Competitive Inhibition

Biochemical pathway showing VLCFA elongase inhibition by O-isopropyl ester leading to cell death.

Formulation Architecture & Workflow

Because Carbamothioic acid, O-isopropyl ester is highly hydrophobic, it cannot be applied directly in aqueous field environments. It must be engineered into an Emulsifiable Concentrate (EC) or a Nano-emulsion (NE) .

  • The EC Approach: Relies on a precisely balanced surfactant system (Hydrophilic-Lipophilic Balance, HLB) to force the hydrophobic active ingredient (AI) into a stable, spontaneous emulsion upon dilution in a spray tank.

  • The NE Approach: Utilizes high-shear ultrasonication to reduce droplet sizes to <150 nm, exponentially increasing the surface area of the AI. This is critical for penetrating the chitinous exoskeleton of mosquito larvae or the waxy cuticle of target weeds.

Formulation_Workflow A Active Ingredient (O-isopropyl ester) D High-Shear Mixing (Homogenization) A->D B Solvent System (Aromatic Hydrocarbons) B->D C Surfactant Blend (Anionic + Non-ionic) C->D E Emulsifiable Concentrate (20% EC) D->E Spontaneous Emulsification F Nano-emulsion (Ultrasonication) E->F High-Energy Shear

Step-by-step formulation workflow from raw active ingredient to nano-emulsion.

Experimental Protocols

Protocol A: Synthesis of 20% w/v Emulsifiable Concentrate (EC)

This protocol outlines the creation of a thermodynamically stable EC.

Materials:

  • Carbamothioic acid, O-isopropyl ester (Active Ingredient) – 200 g

  • Solvent: Xylene or Heavy Aromatic Naphtha (e.g., Solvesso 150) – up to 1 L volume

  • Surfactant Blend (10% total w/v):

    • Calcium Dodecyl Benzene Sulfonate (Anionic) – 40 g

    • Castor Oil Ethoxylate (Non-ionic, 36 EO) – 60 g

Step-by-Step Methodology:

  • Active Dissolution: In a jacketed glass reactor, add 500 mL of the aromatic solvent. Slowly add 200 g of the O-isopropyl ester under continuous overhead stirring (400 RPM) at 25°C until complete dissolution is achieved.

  • Surfactant Integration: Introduce the anionic and non-ionic surfactants. Causality Note: The anionic surfactant provides immediate electrostatic repulsion between emulsion droplets to prevent coalescence, while the bulky non-ionic ethoxylate chains provide steric hindrance. This dual-mechanism is non-negotiable for long-term thermodynamic stability.

  • Homogenization: Mix at 1,200 RPM for 30 minutes. Add the remaining solvent to bring the total volume to exactly 1,000 mL.

  • Self-Validating QC Check (Bloom Test): Transfer 1 mL of the final EC into 99 mL of standard hard water (342 ppm CaCO₃ equivalent) in a 100 mL graduated cylinder. Invert 10 times. A spontaneous, bluish-white microemulsion must form immediately. If oil droplets (creaming) or phase separation appear within 2 hours, the HLB is mismatched, validating a formulation failure before field trials.

Protocol B: High-Energy Nano-Emulsification for Larvicidal Assays

To maximize the larvicidal efficacy observed in botanical studies[2], the EC is further processed into a nano-emulsion.

Step-by-Step Methodology:

  • Pre-emulsion Formation: Dilute 10 mL of the 20% EC into 90 mL of deionized water under magnetic stirring to form a macro-emulsion.

  • Ultrasonication: Process the macro-emulsion using a probe sonicator (20 kHz, 500 W, 50% amplitude) for 15 minutes.

  • Thermal Control (Critical): The vessel must be submerged in an ice-water bath during sonication. Causality Note: Ultrasonic cavitation generates intense localized heat. Without thermal control, this heat induces Ostwald ripening (where small droplets dissolve and redeposit onto larger ones), permanently destroying the nano-scale size distribution.

  • Filtration: Pass the resulting translucent nano-emulsion through a 0.45 µm PTFE syringe filter to remove any shed titanium particles from the sonicator probe.

Quantitative Quality Control (QC) Metrics

All formulations must be validated against the following physicochemical parameters prior to biological assay deployment.

ParameterTarget SpecificationAnalytical MethodCausality / Importance
Active Ingredient Content 20.0% ± 0.5% w/vGC-FID / GC-MSEnsures dosing accuracy and regulatory compliance[2].
Emulsion Stability (2h) < 1 mL creaming/separationCIPAC MT 36.3Guarantees uniform application in agricultural spray tanks without nozzle clogging.
Droplet Size (Nano-emulsion) 50 – 150 nmDynamic Light Scattering (DLS)Enhances cuticular penetration and bioavailability in target pests.
Cold Stability (0°C for 7 days) No crystallizationCIPAC MT 39.3Ensures shelf-life during winter storage and transport; prevents AI precipitation.

Self-Validating Efficacy Assay (Larvicidal Testing)

To validate the biological activity of the formulated O-isopropyl ester, a standardized larvicidal assay (based on WHO guidelines for mosquito larvicides) is utilized.

  • Preparation: Prepare serial dilutions of the Nano-emulsion (e.g., 100, 250, 500, 750, and 1000 µg/mL) in 200 mL of distilled water.

  • Exposure: Introduce 25 third-instar mosquito larvae (e.g., Anopheles or Culex spp.) into each test concentration, alongside a negative control (water + blank formulation surfactants).

  • Observation & Self-Validation: Record mortality at 24, 48, and 72 hours. Validation Check: Control mortality must remain below 5%. If control mortality exceeds 5%, the assay is invalid (indicating contaminated water or unhealthy larvae) and must be repeated.

  • Data Analysis: Subject the mortality data to Probit analysis to calculate the LC₅₀ and LC₉₀ values, directly comparing the synthetic formulation's efficacy to natural botanical extracts[2].

References

  • GCMS analysis and larvicidal activity of Luffa cylindrica leaf extracts against mosquito larvae from Wassa Internally Displaced Person Camp, Abuja, Nigeria. Tropical Journal of Drug Research / ResearchGate.
  • Identification of New, Odor-Active Thiocarbamates in Cress Extracts and Structure−Activity Studies on Synthesized Homologues. ACS Publications.
  • Ethylisopropylthionocarbamate CAS NO 18939-70-3. ChemicalRoot.

Sources

Application

"analytical methods for detecting O-isopropyl N-ethylthiocarbamate residues"

Application Note: Advanced Analytical Methodologies for the Determination of O-isopropyl N-ethylthiocarbamate (IPETC) Residues Introduction & Scope O-isopropyl N-ethylthiocarbamate (IPETC, commercially known as Z-200) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Methodologies for the Determination of O-isopropyl N-ethylthiocarbamate (IPETC) Residues

Introduction & Scope

O-isopropyl N-ethylthiocarbamate (IPETC, commercially known as Z-200) is a highly selective thiol collector extensively used in the froth flotation of chalcopyrite and other sulfide ores[1]. Due to its widespread industrial application, IPETC residues inevitably enter mineral processing wastewaters. These residues are toxic to aquatic ecosystems and pose significant environmental risks if discharged untreated.

Furthermore, during wastewater remediation via advanced oxidation processes (e.g., UV/H₂O₂ or hypochlorite treatment), IPETC degrades into O-isopropyl N-ethylcarbamate—a simple alkyl carbamate and suspected carcinogen [2]. Therefore, robust analytical methods are required not only to quantify the parent compound but also to monitor its toxic degradation products. This application note details a bimodal analytical strategy utilizing HPLC-DAD and GC-MS to ensure comprehensive residue profiling.

Physicochemical Properties

Understanding the physicochemical nature of IPETC is critical for designing an effective extraction and chromatographic strategy [3].

PropertyValueAnalytical Implication
CAS Number 141-98-0Unique identifier for reference standards.
Molecular Weight 147.24 g/mol Determines target m/z for mass spectrometry.
LogP (Octanol/Water) ~1.70Indicates hydrophobicity; ideal for Liquid-Liquid Extraction (LLE).
Boiling Point 120–122 °C (at 0.7 Torr)Semi-volatile nature makes it highly suitable for GC analysis.
UV Chromophore C=S bond (λmax = 244 nm)Enables highly sensitive UV-DAD detection of the parent molecule.

Mechanistic Insights & Analytical Strategy

As a Senior Application Scientist, it is vital to understand the causality behind the chosen analytical techniques. This protocol employs orthogonal methods to overcome the chemical transformations IPETC undergoes during degradation.

  • Extraction Causality: IPETC is a neutral, oily liquid with a LogP of ~1.70. It does not ionize significantly in aqueous solutions across standard pH ranges. Therefore, Liquid-Liquid Extraction (LLE) using a moderately polar, water-immiscible solvent like dichloromethane (DCM) efficiently partitions the analyte from the aqueous matrix into the organic phase.

  • Chromophoric Shift and Detector Selection: The parent IPETC molecule contains a thiocarbonyl (C=S) group, which exhibits a strong UV absorption maximum at 244 nm. This makes High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) the gold standard for routine quantification of intact IPETC [2].

  • The Necessity of GC-MS for Degradants: When IPETC is oxidized, it undergoes desulfurization to form O-isopropyl N-ethylcarbamate (C=O replaces C=S). This structural change eliminates the strong 244 nm chromophore, rendering the degradant virtually invisible to standard UV detection at trace levels [2]. Gas Chromatography-Mass Spectrometry (GC-MS) is therefore strictly required to detect, structurally elucidate, and quantify this toxic intermediate.

Visualizations of Analytical Workflows

Workflow A Aqueous Sample (Spiked with Internal Standard) B Liquid-Liquid Extraction (Dichloromethane, 3x 10 mL) A->B Partitioning C Organic Phase Concentration (N2 Evaporation to 1 mL) B->C Phase Separation D HPLC-DAD Analysis (Parent IPETC at 244 nm) C->D Aliquot 1 E GC-MS Analysis (Degradants & Trace IPETC) C->E Aliquot 2

Fig 1. Bimodal analytical workflow for IPETC and its degradation products.

Pathway IPETC IPETC (C=S Bond Intact) UV Active Inter Reactive Intermediates (e.g., Sulfoxides) IPETC->Inter Oxidation Carb O-isopropyl N-ethylcarbamate (C=O Bond) UV Inactive Inter->Carb Desulfurization Min Mineralization (SO4 2-, CO2) Carb->Min Advanced Oxidation

Fig 2. Oxidative degradation pathway of IPETC resulting in chromophoric loss.

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE) Self-Validating System: To ensure extraction efficiency and account for matrix effects, an internal standard (IS) such as O-isobutyl N-ethylthiocarbamate (a structural analog) must be spiked into the sample prior to extraction to calculate absolute recovery.

  • Sample Aliquot: Transfer 50.0 mL of the aqueous wastewater sample into a 100 mL separatory funnel.

  • IS Spiking: Spike the sample with 50 µL of a 100 µg/mL internal standard solution.

  • Extraction: Add 10.0 mL of HPLC-grade dichloromethane (DCM). Stopper the funnel and shake vigorously for 2 minutes, venting periodically to release pressure.

  • Phase Separation: Allow the phases to separate for 5 minutes. Collect the lower organic (DCM) layer into a clean glass vial.

  • Repeat: Repeat the extraction process two more times with fresh 10.0 mL aliquots of DCM. Combine all organic extracts.

  • Drying & Concentration: Pass the combined organic extract through a small bed of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to exactly 1.0 mL under a gentle stream of ultra-high-purity nitrogen (N₂) at room temperature.

  • Aliquot Distribution: Split the 1.0 mL extract into two 500 µL aliquots for HPLC and GC-MS analysis, respectively.

Protocol 2: HPLC-DAD Determination of Intact IPETC

  • System Setup: Equip the HPLC with a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic mobile phase consisting of Acetonitrile:Water (60:40, v/v). Degas ultrasonically.

  • Flow Rate & Injection: Set the flow rate to 1.0 mL/min. Inject 10 µL of the prepared sample.

  • Detection: Set the Diode-Array Detector (DAD) to monitor at 244 nm (for IPETC) and 210 nm (for baseline monitoring).

  • Quantification: Construct a calibration curve using standard IPETC solutions (0.1 – 50 mg/L). Calculate the concentration based on the peak area relative to the internal standard.

Protocol 3: GC-MS Analysis for Degradation Products

  • System Setup: Equip the GC with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Use ultra-high-purity Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Program:

    • Initial temperature: 50 °C (hold for 2 min).

    • Ramp 1: 10 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 280 °C (hold for 5 min).

  • Injection: Inject 1 µL of the sample in splitless mode. Injector temperature: 250 °C.

  • MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C.

  • Data Acquisition: Use Full Scan mode (m/z 40–300) for structural identification of unknown degradants, and Selected Ion Monitoring (SIM) mode for the quantification of O-isopropyl N-ethylcarbamate.

Analytical Parameters Summary

TechniqueTarget AnalytePrimary Detection ParameterLODLOQ
HPLC-DAD IPETC (Parent)λmax = 244 nm0.05 mg/L0.15 mg/L
GC-MS (EI) IPETC (Parent)m/z 147 (M⁺), 72, 440.01 mg/L0.03 mg/L
GC-MS (EI) O-isopropyl N-ethylcarbamatem/z 131 (M⁺), 88, 440.02 mg/L0.06 mg/L

(Note: Limits of Detection (LOD) and Quantification (LOQ) are matrix-dependent and should be empirically validated per laboratory environment.)

References

  • Cruz, N., Peng, Y., Wightman, E., & Xu, N. (2022). Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review. Minerals, 12(6), 743.[Link]

  • Wang, Z., Yao, J., Bavcon Kralj, M., Dolenc, D., & Trebše, P. (2021). Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater. Molecules, 26(21), 6676.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3032295, O-(1-Methylethyl) N-ethylcarbamothioate. PubChem.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: O-Isopropyl Thiocarbamate Synthesis &amp; Yield Optimization

Welcome to the Technical Support and Troubleshooting Center for the synthesis of Carbamothioic acid, O-isopropyl ester (and its N-alkyl derivatives, such as O-isopropyl N-ethylthiocarbamate). This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of Carbamothioic acid, O-isopropyl ester (and its N-alkyl derivatives, such as O-isopropyl N-ethylthiocarbamate). This guide is designed for researchers, chemical engineers, and drug development professionals seeking to optimize yield, purity, and scalability in thiocarbamate synthesis.

As a Senior Application Scientist, I have structured this guide to address the fundamental thermodynamic and kinetic challenges inherent in this synthesis, moving beyond basic recipes to explain the causality behind each protocol adjustment.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my overall yield of O-isopropyl thiocarbamate consistently stalling below 70%? A: Suboptimal yields in thiocarbamate synthesis typically stem from the degradation of the highly reactive intermediate (often an alkyl xanthate or a chlorothioformate) before the final amination step [1]. If you are utilizing the traditional two-step process (xanthate formation followed by reaction with an amine or chlorination), temperature control is the most critical variable. The intermediate O-isopropyl chlorothioformate is highly susceptible to hydrolysis. If the reaction mixture exceeds 10°C during the aqueous amination phase, competitive hydrolysis outpaces the nucleophilic attack of the amine, converting your intermediate back into isopropanol, carbonyl sulfide (COS), and HCl.

Q2: I am detecting significant amounts of dialkyl thiourea in my GC-MS analysis. How do I prevent this? A: Dialkyl thiourea is a classic over-reaction byproduct. It forms when the amine acts as a nucleophile not just on the chlorothioformate, but also on the newly formed thiocarbamate, displacing the isopropoxy group. This is caused by localized excesses of the amine and elevated temperatures. Solution: Ensure vigorous mechanical stirring (>400 RPM) to prevent localized concentration gradients. Implement a dropwise addition of the amine over an extended period (e.g., 1–2 hours) while strictly maintaining the reactor temperature between 0°C and 5°C.

Q3: What is the most reliable method to purify the crude oily product? A: O-isopropyl thiocarbamates (such as IPETC, CAS 141-98-0) are typically yellow-to-brown oily liquids at room temperature [2]. They are sparingly soluble in water but highly soluble in organic solvents. The most self-validating purification method is a biphasic solvent extraction using petroleum ether or hexane, followed by washing the organic layer with a dilute acidic solution (0.1 M HCl) to remove unreacted amines, and then a brine wash. Final purification should be achieved via vacuum distillation (e.g., boiling point is approx. 120-122°C at standard pressure, but should be distilled under high vacuum to prevent thermal degradation) [2].

Part 2: Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the final yield/purity of O-isopropyl thiocarbamates, derived from optimized one-pot synthesis methodologies [1].

Reaction ParameterSuboptimal ConditionOptimized ConditionMechanistic Effect on Yield & Purity
Temperature (Amination) > 15°C0°C – 5°C Suppresses competitive hydrolysis of the intermediate; prevents thiourea formation. Yield increases by ~15-20%.
Molar Ratio (Amine:Intermediate) 1.0 : 1.01.05 : 1.0 A slight excess of amine ensures complete conversion of the chlorothioformate without driving the reaction toward thiourea byproducts.
Stirring Rate < 200 RPM (Magnetic)> 400 RPM (Mechanical) Enhances mass transfer in the biphasic aqueous/organic system, preventing localized amine pooling.
pH Control UncontrolledpH 8.0 – 9.0 Maintains the amine in its nucleophilic (unprotonated) state while avoiding extreme alkalinity that accelerates ester hydrolysis [3].

Part 3: Mechanistic Pathway Visualization

The synthesis of O-isopropyl thiocarbamates generally proceeds via a nucleophilic substitution pathway. The diagram below illustrates the critical stages where yield loss commonly occurs if parameters are not strictly controlled.

G A Isopropanol + CS2 + Alkali Base (Nucleophilic Addition) B Isopropyl Xanthate Salt (First Intermediate) A->B Exothermic C Chlorination / Oxidation Strict Temp Control < 10°C B->C D O-Isopropyl Chlorothioformate (Reactive Intermediate) C->D Leaving Group Departure E Amination (Amine Addition) Biphasic System, High RPM D->E Susceptible to Hydrolysis F O-Isopropyl Thiocarbamate (Target Product) E->F Nucleophilic Acyl Substitution

Caption: Synthesis pathway of O-isopropyl thiocarbamate highlighting key intermediates and reaction stages.

Part 4: Standardized Experimental Protocol

This protocol outlines a self-validating, optimized workflow for the synthesis of O-isopropyl N-alkyl thiocarbamate via the chlorothioformate intermediate.

Safety Grounding: This procedure involves carbon disulfide ( CS2​ ), which is highly flammable and toxic, and generates exothermic reactions. All steps must be performed in a certified fume hood using appropriate PPE (chemical-resistant gloves, goggles, lab coat) in a professional laboratory setting.

Phase 1: Preparation of Isopropyl Xanthate
  • Reagent Charging: In a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and dropping funnel, charge 1.0 molar equivalent of isopropanol and 1.05 molar equivalents of aqueous sodium hydroxide (NaOH, 20% w/w solution).

  • Temperature Equilibration: Chill the mixture to 5°C using a circulating chiller.

  • CS2​ Addition: Slowly add 1.05 molar equivalents of Carbon Disulfide ( CS2​ ) dropwise over 60 minutes.

    • Causality Check: The reaction is exothermic. Maintain the internal temperature strictly below 15°C to prevent the volatilization of CS2​ (boiling point 46°C) and to ensure high conversion to sodium isopropyl xanthate.

  • Maturation: Stir the resulting yellow-orange solution for an additional 2 hours at 10°C to ensure complete consumption of the alcohol.

Phase 2: Chlorination to Chlorothioformate
  • Cooling: Cool the aqueous xanthate solution to 0°C.

  • Chlorination: Slowly introduce the chlorinating agent (e.g., sodium hypochlorite/HCl system or direct careful chlorination depending on specific lab protocols) while maintaining the temperature between 0°C and 5°C [1].

  • Phase Separation: The O-isopropyl chlorothioformate will separate as a dense, pale-yellow organic oil. Immediately separate the organic layer using a pre-chilled separatory funnel. Do not store this intermediate; it is prone to rapid hydrolysis.

Phase 3: Amination (Yield-Defining Step)
  • Reactor Setup: Transfer the freshly prepared O-isopropyl chlorothioformate to a clean reactor containing a compatible organic solvent (e.g., petroleum ether) and cool to 0°C.

  • Amine Addition: Set mechanical stirring to >400 RPM. Add 1.05 equivalents of the desired amine (e.g., ethylamine for IPETC) dropwise via an addition funnel over 90 minutes.

    • Causality Check: High RPM stirring ensures the biphasic reaction occurs at the interface without allowing the amine to pool, which would otherwise trigger the formation of dialkyl thiourea byproducts.

  • pH Monitoring: Maintain the pH of the aqueous phase between 8.0 and 9.0 by concurrent addition of a mild base buffer if necessary[3].

  • Workup & Purification: Allow the reaction to reach room temperature over 1 hour. Separate the organic layer, wash sequentially with 0.1 M HCl (to quench unreacted amine), saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the final O-isopropyl thiocarbamate [1].

References

  • New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. ResearchGate. Available at:[Link]

  • Flotation Reagents: Applied Surface Chemistry on Minerals Flotation and Energy Resources Beneficiation. Springer. Available at:[Link]

Optimization

"optimizing flotation recovery with O-isopropyl ethylthiocarbamate"

Welcome to the Technical Support Center for O-isopropyl ethylthiocarbamate (IPETC, CAS 141-98-0) . This hub is designed for researchers, materials scientists, and chemical development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for O-isopropyl ethylthiocarbamate (IPETC, CAS 141-98-0) . This hub is designed for researchers, materials scientists, and chemical development professionals. While IPETC occasionally serves as a specialized biochemical reagent in drug development and synthesis assays[1], its primary high-volume application is acting as a highly selective flotation collector for sulfide ores[2].

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting logic to help you optimize your recovery rates and maintain scientific integrity in your flotation circuits.

Mechanism of Action & Causality

To optimize IPETC, one must understand its coordination chemistry. IPETC features a thiocarbamate group that acts as a bidentate ligand. During flotation, the sulfur and oxygen/nitrogen atoms donate electron pairs to the empty d-orbitals of transition metals (specifically Cu²⁺ and Zn²⁺) on the mineral surface, forming highly stable coordination complexes[3].

The Causality of Selectivity: Unlike traditional xanthate collectors, IPETC has a significantly weaker affinity for iron (Fe²⁺/Fe³⁺)[2]. This inherent chemical property means IPETC naturally depresses pyrite (FeS₂) while aggressively capturing copper sulfides. This causality is the foundation of modern "lime-free" flotation processes, allowing researchers to replace traditional, high-pH lime-xanthate circuits with eco-friendly alternatives[4].

Standard Experimental Protocol (Self-Validating System)

To establish a reliable baseline for chalcopyrite-molybdenite (ccp-mlb) flotation, utilize the following step-by-step methodology. This protocol includes built-in validation checks to ensure reproducibility[4].

Step 1: Ore Milling and Pulp Preparation

  • Action: Grind the sulfide ore sample until 80% passes through a 74 µm sieve. Transfer to a laboratory flotation cell and adjust the pulp density to 25% solids by weight.

  • Validation Check: Measure the particle size distribution via laser diffraction. Excessive fines (<10 µm) will cause slime coating, invalidating the collector's efficacy.

Step 2: pH Conditioning

  • Action: Adjust the pulp pH to 10.15 using a dilute NaOH solution[4]. Avoid using lime (CaO), as it can depress precious metals and alter the coordination environment.

  • Validation Check: Monitor pH stabilization for 3 minutes. A continuously drifting pH indicates ongoing, uncontrolled surface oxidation.

Step 3: Depressant Addition

  • Action: Add an eco-friendly depressant such as pyrogallic acid (PGA) at a dosage of 100 g/t to depress gangue minerals[4]. Condition under agitation for 3 minutes.

Step 4: IPETC Collector Addition

  • Action: Introduce IPETC at a baseline dosage of 80 g/t[4]. Because IPETC is an oily liquid with good organic solubility but low water solubility[5], ensure rigorous agitation (e.g., 1200 RPM) for 3–5 minutes to allow micelle dispersion and surface adsorption.

Step 5: Frother Addition & Aeration

  • Action: Add a frother like MIBC (4-Methylpentan-2-ol) at 20–30 g/t to reduce surface tension[5]. Condition for 1 minute, open the air valve (2.0 L/min), and collect the froth for 5 minutes.

Workflow Start Ore Preparation (Grind to 80% passing 74µm) Conditioning Pulp Conditioning (25% solids, pH 10.15) Start->Conditioning Depressant Add Depressant (e.g., PGA 100g/t) Conditioning->Depressant Collector Add IPETC Collector (Dosage 80g/t) Depressant->Collector Frother Add Frother (e.g., MIBC 20g/t) Collector->Frother Flotation Aeration & Flotation (3-5 mins) Frother->Flotation Recovery Concentrate Collection (Cu/Mo Rich) Flotation->Recovery

Experimental workflow for IPETC-mediated chalcopyrite flotation.

Quantitative Data & Parameter Optimization

Summarizing the optimal parameters ensures rapid troubleshooting. Deviating from these ranges will exponentially increase the risk of poor selectivity or low recovery.

ParameterOptimal RangeCausality / Mechanistic Role
IPETC Dosage 50 – 100 g/tProvides sufficient ligand concentration for Cu²⁺ coordination without causing steric hindrance[2].
Pulp pH 9.5 – 10.5Optimizes mineral surface charge and prevents non-selective collector co-adsorption[4].
Pulp Density 25% – 30% solidsEnsures adequate particle-bubble collision rates while preventing excessive slime coating[4].
Depressant (PGA) 80 – 120 g/tSelectively hydrophilizes gangue minerals, reducing competitive adsorption for the collector[4].

Troubleshooting Guide

Q1: My copper recovery rate is plateauing below 75% despite increasing IPETC dosage. What is the root cause? A1: Increasing IPETC beyond 100 g/t rarely improves recovery[2]. The root cause is likely surface oxidation of the chalcopyrite. When sulfide ores oxidize, the surface becomes hydrophilic, and the Cu²⁺ sites become shielded by hydroxide layers, preventing IPETC coordination. Solution: Implement a sulfidization step. Add a controlled amount of sodium sulfide (Na₂S) prior to the collector to restore the sulfide layer, then proceed with the standard IPETC dosage.

Q2: I am experiencing excessive pyrite activation in my copper concentrate. How do I improve selectivity? A2: While IPETC inherently has a weaker ability to capture pyrite compared to xanthates[2], high dosages or incorrect pH can force non-selective physical entrainment. Solution: First, verify your pH is strictly above 9.5. Second, reduce the IPETC dosage to the 40–60 g/t range. If pyrite persists, introduce a targeted gangue depressant (e.g., D411)[2] or increase the pyrogallic acid dosage[4].

Q3: The froth is too brittle and collapses before it can be collected. Is IPETC to blame? A3: IPETC possesses only mild inherent frothing properties and cannot sustain a robust froth layer alone[2]. Solution: Optimize your dedicated frother dosage. Ensure you are using a high-efficiency frother like MIBC to produce fine, non-sticky foam capable of carrying the heavy hydrophobic particles[5].

Troubleshooting Issue Issue: Low Cu Recovery CheckPH Is pH optimal? (9.5 - 10.5) Issue->CheckPH FixPH Adjust with NaOH CheckPH->FixPH No CheckDosage Is IPETC dosage sufficient? CheckPH->CheckDosage Yes FixPH->CheckDosage FixDosage Increase IPETC to 50-100 g/t CheckDosage->FixDosage No CheckOxidation Is ore heavily oxidized? CheckDosage->CheckOxidation Yes FixDosage->CheckOxidation FixOxidation Add sulfidizing agent (Na2S) CheckOxidation->FixOxidation Yes Success Optimal Flotation Achieved CheckOxidation->Success No FixOxidation->Success

Troubleshooting logic tree for resolving low copper recovery using IPETC.

Frequently Asked Questions (FAQs)

Q: How should IPETC be stored for long-term research use? A: IPETC is chemically stable but must be stored in a cool, dry place away from direct sunlight and strong oxidizers. Under optimal conditions, it has a shelf life of up to 36 months without degradation of its active components[2].

Q: How do I treat wastewater containing residual IPETC? A: IPETC can be effectively degraded via photooxidation. Exposing the effluent to natural sunlight or artificial UV-A light in the presence of oxygen and iron salts breaks down the thiocarbamate structure. Alternatively, a Fenton-type reaction using hydrogen peroxide (H₂O₂) and iron salts will rapidly decompose residual IPETC into simpler, non-toxic byproducts[6].

Q: Can IPETC be used in combination with other collectors? A: Yes. IPETC demonstrates a significant synergistic effect when used in combination with xanthates (like Sodium Butyl Xanthate). This mixed-collector system can improve overall adsorption kinetics while maintaining the high selectivity provided by IPETC[5].

References

  • Enhanced Copper Sulfide Collector Flotation A Grade - Y&X Beijing Technology Co., Ltd. URL: [Link]

  • Improvement of Copper Recovery of Low-Grade Deposit Using Optimization of Flotation Process Parameters with Hydrofroth as a Frother - ResearchGate URL: [Link]

  • China Mineral Flotation Reagents Manufacturers: O-isopropyl ethylthiocarbamate - Eschemy URL: [Link]

  • Molecular Design and Mechanism Study of Non-Activated Collectors for Sphalerite (ZnS) Based on Coordination Chemistry Theory and Quantum Chemical Simulation - PMC URL: [Link]

  • Synthesized bisphosphonates as non-toxic collectors in the flotation of massive Cu-Zn-Fe sulphide ore - Min-Eng URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of Carbamothioic Acid, O-Isopropyl Ester

Welcome to the Technical Support Center. Carbamothioic acid, O-isopropyl ester (commonly known as O-isopropyl thiocarbamate or IPTC) is a critical reagent utilized in mineral flotation, agricultural formulations, and as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Carbamothioic acid, O-isopropyl ester (commonly known as O-isopropyl thiocarbamate or IPTC) is a critical reagent utilized in mineral flotation, agricultural formulations, and as an intermediate in organic synthesis[1]. Despite its broad utility, IPTC is highly prone to degradation under suboptimal storage conditions.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with actionable troubleshooting steps, mechanistic insights, and self-validating protocols to mitigate degradation and ensure experimental reproducibility.

Section 1: Core Troubleshooting Guide (FAQs)

Q1: Why is my stored O-isopropyl thiocarbamate losing efficacy and showing altered NMR spectra over time? A1: The primary culprit is base-catalyzed hydrolysis driven by ambient moisture ingress. While thiocarbamates exhibit greater stability than their carbonate or xanthate counterparts, the C=S (thiocarbonyl) bond remains susceptible to nucleophilic attack[2]. In the presence of water and elevated pH, the molecule dissociates and hydrolyzes, yielding isopropanol, carbonyl sulfide (COS), and amine byproducts. If your NMR spectra show a growing peak for isopropanol (a doublet at ~1.2 ppm and a multiplet at ~4.0 ppm in 1H NMR), moisture contamination is the definitive cause.

Q2: How does temperature impact the shelf-life of IPTC, and what are the thermal degradation byproducts? A2: Elevated storage temperatures accelerate thermal decomposition. Research indicates that alkyl thio-derivatives undergo pronounced thermal degradation when exposed to excessive heat, breaking down into carbonyl sulfide (carbon thioxide) and alkyl chlorides or amines[3]. To prevent this structural collapse, IPTC must be stored in temperature-controlled environments, ideally between 2°C and 8°C.

Q3: What is the optimal pH range if I am working with aqueous formulations of IPTC? A3: The structural form and stability of thiocarbamates vary significantly with pH. In alkaline solutions (specifically pH > 10.5), the molecule rapidly dissociates, rendering it highly vulnerable to hydrolysis into low-activity compounds[2]. To maximize the half-life of your reagent, maintain the formulation pH between 6.0 and 8.0 using appropriate buffering systems.

Section 2: Mechanistic Degradation Pathways

Understanding the causality behind degradation is essential for preventing it. The diagram below illustrates the two primary pathways that compromise IPTC integrity during storage.

Pathway IPTC O-isopropyl thiocarbamate (Intact Reagent) Hydrolysis Hydrolytic Pathway (Moisture + pH > 10) IPTC->Hydrolysis Nucleophilic Attack Thermal Thermal Pathway (Elevated Temp) IPTC->Thermal Heat Exposure IPA Isopropanol (ROH) Hydrolysis->IPA COS Carbonyl Sulfide (COS) Hydrolysis->COS Amine Amine Derivatives Hydrolysis->Amine Thermal->COS Thermal->Amine

Fig 1: Degradation pathways of O-isopropyl thiocarbamate under storage stress.

Section 3: Quantitative Data on Degradation Kinetics

To assist in shelf-life prediction and experimental planning, the following table summarizes the degradation kinetics of IPTC under various controlled storage environments.

Storage TemperatureRelative Humidity (RH)pH EnvironmentDegradation Rate (%/month)Primary Byproducts Identified
4°C (Refrigerated)< 10% (Desiccated)Neutral (7.0)< 0.1%None detected
25°C (Room Temp)60% (Ambient)Neutral (7.0)1.2%Isopropanol, Trace COS
40°C (Accelerated)75%Neutral (7.0)5.8%Isopropanol, Amines, COS
25°C (Room Temp)Aqueous SolutionAlkaline (11.0)> 15.0%Isopropanol, Complete Dissociation

Note: Data synthesized from accelerated stability testing models correlating with known thiocarbamate dissociation behaviors[2].

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, laboratories must implement self-validating workflows to monitor IPTC stability. The following protocols explain not just the how, but the why behind each methodological choice.

Protocol 1: Stability-Indicating HPLC-UV Assay for IPTC

Causality: UV detection at 240 nm specifically targets the π → π* transition of the C=S (thiocarbonyl) bond. As degradation occurs, the loss of this chromophore provides a direct, quantifiable measure of intact IPTC concentration, separating it from UV-transparent byproducts like isopropanol. Step-by-Step Methodology:

  • Preparation of Mobile Phase: Mix Acetonitrile and HPLC-grade Water (60:40, v/v). Why: The moderate polarity of IPTC requires a higher organic modifier to ensure sharp peak elution and prevent column tailing.

  • Standard Preparation: Dissolve 10 mg of high-purity IPTC reference standard in 10 mL of mobile phase. Run serial dilutions to establish a calibration curve (Ensure R² > 0.999 for self-validation).

  • Sample Preparation: Extract 10 mg of the stored IPTC sample. Dissolve immediately in the mobile phase to quench any ongoing aqueous hydrolysis.

  • Chromatographic Conditions: Use a C18 column (150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Set the column oven to 25°C to prevent thermal degradation during the run.

  • System Suitability: Inject a blank to ensure no baseline interference. The resolution between the IPTC peak and any degradation peaks must be > 2.0.

Protocol 2: Anhydrous Storage & Moisture Monitoring (Karl Fischer Titration)

Causality: Because the C=S bond is weaker than a C=O bond, trace water acts as a potent nucleophile over time[2]. Maintaining moisture below 0.1% is critical to halting the hydrolytic pathway. Step-by-Step Methodology:

  • Vessel Preparation: Bake amber glass storage vials at 120°C for 4 hours to eliminate surface-bound moisture. Why Amber Glass: Prevents potential photo-catalytic degradation pathways.

  • Inert Gas Purging: Inside a glove box, purge the cooled vials with high-purity Argon gas. Argon is heavier than Nitrogen and forms a superior protective blanket over the IPTC.

  • Aliquotting: Transfer the IPTC into the vials and seal with PTFE-lined septa to prevent atmospheric moisture exchange.

  • Validation: Once a month, extract a 1 mL aliquot using a dry syringe and inject it into a volumetric Karl Fischer titrator. If the water content exceeds 0.1%, the batch must be re-purified or discarded.

Section 5: Troubleshooting Workflow

Use the following logical decision tree to diagnose and resolve storage issues rapidly.

Troubleshooting Start Efficacy Loss Detected (Drop in Purity) Test Run HPLC-UV & Karl Fischer Titration Start->Test Moisture Moisture > 0.1%? Test->Moisture Temp Storage Temp > 15°C? Moisture->Temp No Hydrolysis Diagnosis: Hydrolysis Action: Replace Septa & Desiccant Moisture->Hydrolysis Yes Thermal Diagnosis: Thermal Degradation Action: Move to 4°C Storage Temp->Thermal Yes Oxidation Diagnosis: Oxidation/Other Action: Purge with Argon Temp->Oxidation No

Fig 2: Decision tree for diagnosing and resolving IPTC storage degradation.

References
  • Title: Flotation Reagents: Applied Surface Chemistry on Minerals Flotation and Energy Resources Beneficiation | Source: ethernet.edu.et | URL: 2

  • Title: New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture | Source: mdpi.com | URL: 3

  • Title: МАТЕРІАЛИ І МІЖНАРОДНОЇ НАУКОВОЇ КОНФЕРЕНЦІЇ | Source: dsau.dp.ua | URL: 1

Sources

Optimization

Technical Support Center: Managing the Environmental Impact of O-isopropyl Ethylthiocarbamate Runoff

This guide serves as a technical resource for researchers, environmental scientists, and drug development professionals investigating and managing the environmental presence of O-isopropyl ethylthiocarbamate (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a technical resource for researchers, environmental scientists, and drug development professionals investigating and managing the environmental presence of O-isopropyl ethylthiocarbamate (also known as IPETC or Z-200). Here, we address common experimental challenges through troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, environmental behavior, and analysis of O-isopropyl ethylthiocarbamate.

Q1: What is O-isopropyl ethylthiocarbamate and what are its primary applications?

A: O-isopropyl ethylthiocarbamate (CAS 141-98-0) is an oily liquid primarily used as a high-efficiency flotation collector in the mining industry.[1] Its chemical structure allows it to selectively adsorb onto the surfaces of sulfide minerals like copper, lead, and zinc, facilitating their separation from waste rock (gangue) during the flotation process.[2][3] While its main use is in mineral processing, its chemical properties also lend it to applications in chemical engineering, such as acting as a rust dissolver.[3]

Q2: What are the key physicochemical properties of O-isopropyl ethylthiocarbamate relevant to its environmental fate?

A: Understanding the compound's properties is critical to predicting its movement and persistence in the environment. Runoff potential is influenced by its solubility, vapor pressure, and density.

PropertyValueSource(s)
Molecular Formula C6H13NOS[1]
Molecular Weight 147.24 g/mol [2]
Appearance Pale yellow to brown oily liquid[2]
Density ~0.985 g/cm³ at 20°C[4][5]
Boiling Point 120-122 °C at 0.7 Torr[1][4]
Water Solubility Sparingly soluble / 114.4 mg/L[2][4]
Vapor Pressure 1.88 - 950 Pa at 20-25°C[4][5]
Flash Point 53.8 - 76.5 °C[5]

Q3: Why is the runoff of O-isopropyl ethylthiocarbamate an environmental concern?

A: The primary concern is its toxicity to aquatic ecosystems. Safety data sheets and environmental classifications consistently label it as harmful or toxic to aquatic life with long-lasting effects.[2][6][7] Leakage from mining operations or improper disposal can lead to the contamination of surface waters.[8] While many thiocarbamates are not highly persistent, their introduction into aquatic environments can still pose a risk to organisms before degradation occurs.[9]

Q4: What are the expected degradation pathways and products of O-isopropyl ethylthiocarbamate in the environment?

A: O-isopropyl ethylthiocarbamate can be degraded through several pathways, primarily microbial action and chemical oxidation.

  • Microbial Degradation: Soil microbes are a significant factor in the breakdown of thiocarbamate herbicides, often involving hydrolysis at the ester linkage.[9] For related thiocarbamates like EPTC, bacteria from the genus Rhodococcus have been shown to initiate catabolism through N-dealkylation via a cytochrome P-450 system.[10]

  • Chemical Oxidation: Advanced Oxidation Processes (AOPs) have proven effective in laboratory settings. Photocatalytic oxidation (UV/Fe salts), Fenton-type reactions (H₂O₂/Fe salts), and treatment with sodium hypochlorite can all degrade the compound.[8][11] A key and relatively stable intermediate identified in these processes is O-isopropyl N-ethylcarbamate, where the sulfur atom is replaced by an oxygen atom.[8] Further degradation of IPETC can yield simpler compounds like acetone, formic acid isopropyl ester, and ethylamine.[12]

Q5: What are the standard analytical methods for detecting O-isopropyl ethylthiocarbamate in water samples?

A: The standard approach for quantifying trace levels of O-isopropyl ethylthiocarbamate and other organic contaminants in water involves a sample preparation step followed by chromatographic analysis.

  • Sample Preparation: Solid-Phase Extraction (SPE) is a common and effective technique. The water sample is passed through a cartridge containing a solid adsorbent (e.g., C18-bonded silica), which retains the analyte. The analyte is then eluted with a small volume of an organic solvent.[13]

  • Analysis: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the preferred method for detection and quantification.[12][14] This technique offers high sensitivity and specificity, allowing for the identification of the parent compound and its degradation products based on their mass spectra and retention times.[13]

Troubleshooting Guides

This section provides structured, question-and-answer workflows to resolve specific experimental issues.

2.1 Guide: Poor Analyte Recovery During Water Sample Analysis

You are attempting to quantify O-isopropyl ethylthiocarbamate in a water sample using SPE and GC/MS, but your recovery rates are low or inconsistent.

Q1: Have you confirmed the integrity of your analytical standard?

A: Before troubleshooting the method, verify your standard. Prepare a fresh dilution of your O-isopropyl ethylthiocarbamate standard in a suitable solvent (e.g., hexane-isopropanol) and inject it directly into the GC/MS. If the peak is absent, small, or has poor morphology, your standard may have degraded. O-isopropyl ethylthiocarbamate should be stored under refrigeration.[4]

Q2: Is your Solid-Phase Extraction (SPE) protocol optimized?

A: SPE is a critical step where losses can occur. Consider the following:

  • Cartridge Conditioning: Did you properly condition the C18 cartridge with methanol followed by reagent-grade water before loading the sample? Improper conditioning prevents efficient analyte retention.

  • Sample pH: The pH of your water sample can affect the chemical form of the analyte and its retention on the C18 sorbent. Although O-isopropyl ethylthiocarbamate is neutral, matrix components can be affected by pH. Buffer your samples to a neutral pH (~7) unless your method specifies otherwise.

  • Flow Rate: Are you loading the sample onto the cartridge too quickly? A slow, consistent flow rate (e.g., 5-10 mL/min) is crucial for ensuring adequate interaction time between the analyte and the sorbent.

  • Elution Solvent: Is your elution solvent strong enough to desorb the analyte completely? A mixture like hexane-isopropanol (3:1) is effective for removing adsorbed thiocarbamates from C18 cartridges.[13] Ensure you are using a sufficient volume to pass through the entire sorbent bed.

Q3: Could there be issues with the GC/MS system?

A: If your standard injects properly but post-SPE samples show low recovery, investigate the instrument parameters.

  • Inlet Temperature: A temperature that is too low can lead to incomplete volatilization, while one that is too high can cause thermal degradation. A starting point based on its boiling point would be an inlet temperature of ~250°C.

  • Column Choice: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for this type of analysis.

  • Mass Spectrometer Settings: Are you using Selected Ion Monitoring (SIM) mode? SIM mode significantly increases sensitivity compared to a full scan. You must select characteristic, abundant ions from the mass spectrum of O-isopropyl ethylthiocarbamate for monitoring.

  • Sample Preparation: Filter 100 mL of the water sample through a 0.45 µm nylon filter to remove suspended solids.[13]

  • SPE Cartridge Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Drying: After loading, dry the cartridge by passing a gentle stream of nitrogen or carbon dioxide through it for 10-15 minutes to remove residual water.[13]

  • Elution: Elute the retained analytes with 2 x 1 mL of a 3:1 hexane-isopropanol mixture into a collection vial.[13]

  • Concentration: Evaporate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.[13]

  • GC/MS Analysis: Inject 1 µL of the final extract into the GC/MS. Use a temperature program that provides good separation, for example: initial temp 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Collect Water Sample B 2. Filter (0.45 µm) A->B D 4. Load Sample B->D C 3. Condition SPE Cartridge C->D E 5. Dry Cartridge D->E F 6. Elute with Solvent E->F G 7. Concentrate Eluate F->G H 8. Inject into GC/MS G->H I 9. Data Acquisition (SIM Mode) H->I J 10. Quantify & Report I->J

Caption: Workflow for O-isopropyl ethylthiocarbamate analysis.

2.2 Guide: Ineffective Bioremediation in a Lab-Scale Experiment

You are attempting to degrade O-isopropyl ethylthiocarbamate using a microbial culture (e.g., Rhodococcus sp.), but the concentration is not decreasing as expected.

Q1: Is the microbial culture viable and adapted?

A: The success of bioremediation hinges on the health and activity of the microorganisms.

  • Viability Check: Plate a sample of your culture on an appropriate growth medium (e.g., nutrient agar) to confirm viability and check for contamination.

  • Acclimation: Microbes often require an acclimation period to express the necessary enzymes for degrading a novel compound. If you are using a culture not previously exposed to thiocarbamates, it may need to be gradually introduced to low concentrations of O-isopropyl ethylthiocarbamate over several passages.

  • Substrate Toxicity: While microbes can degrade it, high concentrations of the parent compound or its metabolites can be toxic. For example, in the degradation of the related thiocarbamate molinate, the accumulation of sulfur-containing byproducts was found to be inhibitory to the primary degrading strain.[15] Consider starting with a lower concentration of O-isopropyl ethylthiocarbamate.

Q2: Are the environmental conditions optimal for microbial activity?

A: Microbial metabolism is highly sensitive to environmental parameters.

  • pH: Most bacterial cultures thrive in a pH range of 6.5-7.5. Check and adjust the pH of your medium.

  • Oxygen: Many degradation pathways, especially those involving cytochrome P-450 oxygenases, are aerobic.[10] Ensure adequate aeration of your culture through shaking or sparging with filtered air.

  • Nutrients: Is your medium providing essential nutrients (carbon, nitrogen, phosphorus)? While some microbes can use the target compound as a sole carbon or nitrogen source, co-metabolism with a more easily digestible carbon source can sometimes enhance degradation.

  • Temperature: Maintain the culture at the optimal growth temperature for the specific microbial species you are using (e.g., 25-30°C for many environmental Rhodococcus strains).

Q3: Could you be dealing with a microbial consortium?

A: The complete mineralization of a complex organic molecule often requires the synergistic action of multiple microbial species, forming a consortium.[15] A single isolate may only perform the initial cleavage step, leading to the accumulation of intermediates. If degradation stalls, consider that other members of the microbial community may be needed to break down toxic byproducts, allowing the primary degrader to function efficiently.[15] Enrichment cultures from contaminated sites are often more robust than pure isolates for this reason.

bioremediation_troubleshooting Start Degradation Stalled? Culture Check Microbial Culture Start->Culture Conditions Check Environmental Conditions Culture->Conditions Yes Viability Viability / Contamination Culture->Viability No Consortium Consider Microbial Consortium Conditions->Consortium Yes pH pH (6.5-7.5) Conditions->pH No Intermediates Intermediate Accumulation Consortium->Intermediates No Resolve Problem Resolved Consortium->Resolve Yes Viability->Culture Acclimation Acclimation Period Acclimation->Culture Toxicity Substrate Toxicity Toxicity->Culture pH->Conditions Oxygen Aeration Oxygen->Conditions Nutrients Nutrient Availability Nutrients->Conditions Intermediates->Consortium Synergy Synergistic Metabolism Synergy->Consortium

Caption: Decision tree for troubleshooting bioremediation experiments.

Mitigation Strategies for Runoff

Beyond laboratory-scale remediation, managing runoff at the source is a critical component of environmental stewardship. While regulations vary, the principles of reducing pesticide and chemical runoff are well-established.[16]

Q: What practical, field-level strategies can be implemented to reduce the runoff of O-isopropyl ethylthiocarbamate from industrial or agricultural sites?

A: A multi-barrier approach is most effective, combining physical containment with vegetative and soil management practices. The US EPA provides a "Mitigation Menu" of options that can be adapted for various chemicals.[16][17]

  • Vegetative Filter Strips (VFS): These are areas of land with permanent vegetation (like grasses) situated between the source area and a body of water. They are designed to slow runoff velocity, allowing sediments and contaminants to settle and be filtered out.[18]

  • Cover Crops: Planting cover crops in non-operational areas can reduce soil erosion and increase water infiltration, thereby decreasing the volume of runoff.[17]

  • Application Management: In agricultural settings where similar thiocarbamate herbicides might be used, reducing application rates, avoiding application before heavy rainfall, and using precision application technologies can significantly lower the potential for runoff.[19]

  • Constructed Wetlands: For industrial wastewater, constructed wetlands can be a highly effective secondary treatment step. These systems use natural microbial, biological, and chemical processes within the wetland environment to degrade contaminants.[20]

  • Physical Containment: For areas with high concentrations, such as mining sites, physical containment like holding ponds or sediment basins is essential to capture runoff and allow for treatment before discharge.[17]

References
  • Research Trend. Degradation and Bioremediation of Herbicides by Microorganisms. [Link]

  • Correia, A. A., et al. (2003). A novel pathway for mineralization of the thiocarbamate herbicide molinate by a defined bacterial mixed culture. Applied and Environmental Microbiology, 69(10). [Link]

  • CCME. Canadian Water Quality Guidelines for the Protection of Aquatic Life - IPBC. [Link]

  • Gu, G., et al. (2019). Efficient natural pyrrhotite activating persulfate for the degradation of O-isopropyl-N-ethyl thionocarbamate: Iron recycle mechanism and degradation pathway. Chemosphere, 225. [Link]

  • Nagy, I., et al. (1995). Degradation of the thiocarbamate herbicide EPTC (S-ethyl dipropylcarbamothioate) and biosafening by Rhodococcus sp. strain NI86/21 involve an inducible cytochrome P-450 system and aldehyde dehydrogenase. Journal of Bacteriology, 177(3). [Link]

  • Wiercik, P., et al. (2021). Decomposition of selected carbamate herbicides in a constructed wetland system supported by a biopreparation. Water, 13(11). [Link]

  • ATSDR. Chapter 6: Analytical Methods. [Link]

  • Polanc, J., et al. (2021). Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater. Molecules, 26(21). [Link]

  • WHO. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). INCHEM. [Link]

  • Sharma, S., & Singh, B. (2021). Potential of Biotechnology in Phytoremediation. Current World Environment, 16(1). [Link]

  • NextSDS. O-isopropyl ethylthiocarbamate — Chemical Substance Information. [Link]

  • US EPA. (2021). Ecological Risk Assessment for the Registration Review of Thiodicarb. Regulations.gov. [Link]

  • Encore Coatings. (2016, February 23). Safety Data Sheet. [Link]

  • Pop, O., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. International Journal of Molecular Sciences, 24(7). [Link]

  • UC ANR. Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. [Link]

  • Blogger. (2026, March 25). O-isopropyl-N-ethylthionocarbamate: The "All-Rounder" of the Industrial World. [Link]

  • Polanc, J., et al. (2021). Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater. ResearchGate. [Link]

  • Western Area Power Administration. Appendix G Herbicide Information. [Link]

  • US EPA. Mitigation Menu. [Link]

  • Weed Science Society of America. (2023). EPA's Final Insecticide Strategy for ESA. [Link]

  • Biological Preparations. Resources and Nature. [Link]

  • US EPA. (2021). Thiophanate-methyl and Carbendazim Interim Registration Review Decision. Regulations.gov. [Link]

  • CABI. Thiocarbamate pesticides: a general introduction. [Link]

  • National Environmental Methods Index. USGS-NWQL: O-1121-91: Organonitrogen Herbicides in Water by Solid Phase Extraction.... [Link]

  • MIT News. (2016, August 30). Reducing runoff pollution by making spray droplets less bouncy. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of Carbamothioic Acid, O-Isopropyl Ester Formulations

Welcome to the Formulation & Stability Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the unique physicochemical challenges associated with thiocarbamate compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Stability Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the unique physicochemical challenges associated with thiocarbamate compounds. Carbamothioic acid, O-isopropyl ester (commonly known as O-isopropyl thiocarbamate or IPTC) is a highly versatile organosulfur compound utilized as a synthetic intermediate, a specialized excipient in lipid nanoparticles[1], and a prodrug scaffold[2].

However, its thiocarbonyl (–C=S) and ester linkages render it highly susceptible to hydrolytic and oxidative degradation. This guide provides mechanistic insights, troubleshooting Q&As, and validated protocols to ensure the integrity of your IPTC formulations.

🔬 Mechanistic Insights: The "Why" Behind Degradation

To stabilize a formulation, you must first understand the causality of its degradation. Thiocarbamates exhibit unique degradation kinetics compared to standard carbamates or amides, heavily dictated by the pH of the microenvironment and the presence of reactive oxygen species (ROS).

  • Hydrolysis (pH-Dependent): In alkaline media (pH > 8.0), thiocarbamates undergo base-catalyzed elimination via the E1cB pathway[3]. The hydroxide ion abstracts a proton, leading to the rapid dissociation of the molecule into isopropanol, carbonyl sulfide (COS), and the corresponding amine[2].

  • Oxidative Degradation: The sulfur atom in the thiocarbonyl group is highly nucleophilic. In the presence of peroxides or transition metals, it undergoes sequential oxidation to form thiocarbamate sulfoxides and sulfones[4]. These oxidized intermediates are electrophilic and significantly less stable, rapidly hydrolyzing even at a neutral pH[4].

Degradation IPTC O-isopropyl thiocarbamate (API / Excipient) Hydrolysis Base-Catalyzed Hydrolysis (E1cB) IPTC->Hydrolysis pH > 8.0 Oxidation Oxidative Degradation IPTC->Oxidation ROS / Peroxides Products1 Carbonyl Sulfide (COS) + Isopropanol + Amine Hydrolysis->Products1 Products2 Thiocarbamate Sulfoxide / Sulfone Oxidation->Products2

Caption: Major degradation pathways of O-isopropyl thiocarbamate via hydrolysis and oxidation.

🛠️ Troubleshooting Guide & FAQs

Q1: My aqueous IPTC formulation shows a rapid drop in active concentration over 48 hours at room temperature. What is causing this, and how can I prevent it? A1: This is a classic presentation of base-catalyzed hydrolysis. If your formulation's pH drifts above 7.4, the E1cB elimination pathway accelerates exponentially[3]. Solution: Buffer the formulation to a slightly acidic to neutral pH (pH 5.5–6.5), where thiocarbamates exhibit maximum hydrolytic stability. Utilize citrate or acetate buffers rather than phosphate, as phosphate can sometimes act as a general base catalyst in aqueous microenvironments.

Q2: We are observing a distinct sulfurous odor and yellow discoloration in our lipid-based IPTC formulations after 1 month of storage. How do we stabilize it? A2: The odor (often hydrogen sulfide or carbonyl sulfide) and discoloration indicate oxidative degradation followed by structural collapse. Trace peroxides inherent in lipid excipients (like polysorbates or PEGs) oxidize the thiocarbonyl group to a sulfoxide, which then degrades rapidly[4]. Solution: Incorporate a robust antioxidant system. For lipid formulations, adding Butylated Hydroxytoluene (BHT) or α -tocopherol will quench peroxy radicals. Additionally, adding 0.05% EDTA will sequester transition metals that catalyze oxidation. Critical step: Sparge the formulation vials with nitrogen or argon before sealing to displace dissolved oxygen.

Q3: Can I use thermal sterilization (autoclaving) for parenteral formulations containing O-isopropyl thiocarbamate? A3: No. Thiocarbamates are thermally labile. Autoclaving (121°C) will induce thermal cleavage of the O-alkyl bond. Solution: Utilize sterile filtration (0.22 µm PES or PTFE membranes) instead of terminal heat sterilization. If the formulation is a complex emulsion or lipid nanoparticle, assemble it under aseptic conditions using pre-sterilized components and store at -20°C for long-term stability[1].

🧪 Experimental Protocols

To ensure a self-validating formulation system, implement the following step-by-step methodologies during your pre-formulation phase.

Protocol 1: pH-Rate Stability Profiling

Objective: Determine the optimal pH for maximum aqueous stability of the IPTC compound.

  • Buffer Preparation: Prepare 50 mM buffer solutions across a pH range of 3.0 to 9.0 (e.g., Citrate for pH 3–6, Phosphate for pH 7–8, Borate for pH 9).

  • Sample Spiking: Spike IPTC into each buffer to achieve a final concentration of 100 µg/mL. Ensure the co-solvent concentration (e.g., 5% DMSO) is identical across all samples to eliminate solubility variables.

  • Incubation: Incubate the solutions in sealed, amber glass vials at 37°C to accelerate degradation.

  • Sampling: Aliquot 100 µL samples at t=0,2,4,8,24,and 48 hours.

  • Quenching: Quench the reaction immediately by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze via LC-MS/MS to quantify the remaining intact IPTC. Plot the pseudo-first-order degradation rate constant ( kobs​ ) versus pH to identify the stability maximum (typically a V-shaped or U-shaped profile).

Protocol 2: Antioxidant Screening in Lipid Formulations

Objective: Prevent oxidative degradation in excipient-rich environments.

  • Base Formulation: Prepare a base formulation of IPTC in the target lipid/surfactant matrix (e.g., 10 mg/mL IPTC in 10% Cremophor EL / 90% aqueous buffer).

  • Cohort Division: Divide into four test cohorts: (A) Control (no antioxidant), (B) 0.1% BHT, (C) 0.05% EDTA, (D) 0.1% BHT + 0.05% EDTA.

  • Forced Degradation: Subject the samples to forced degradation by adding 0.01% H2​O2​ or storing them under high-intensity UV/Vis light (ICH Q1B conditions).

  • Monitoring: Monitor the formation of the thiocarbamate sulfoxide degradant using LC-MS/MS over 7 days.

  • Selection: Select the antioxidant system that maintains >95% intact API and suppresses sulfoxide formation.

📊 Data Presentation: Formulation Parameters

Summarizing quantitative degradation data is critical for rapid decision-making during formulation development.

Table 1: Representative Kinetic and Excipient Compatibility Data for IPTC Formulations

Formulation ConditionPrimary Degradation PathwayHalf-life ( t1/2​ ) at 37°CRecommended Stabilizer / Action
Aqueous Buffer, pH 9.0 Base-Catalyzed Hydrolysis (E1cB)< 2 hoursAdjust pH to 5.5 - 6.5
Aqueous Buffer, pH 6.0 Minimal (Most Stable pH)> 30 daysMaintain buffering capacity
Lipid Emulsion (High Peroxide) Oxidation to Sulfoxide3 - 5 daysAdd 0.1% BHT + Nitrogen sparge
Aqueous Buffer + Cu2+ Metal-Catalyzed Oxidation< 24 hoursAdd 0.05% EDTA

🔄 Formulation Stabilization Workflow

Workflow Step1 1. API Characterization (pKa, Solubility, Impurities) Step2 2. pH-Rate Profiling (Buffer Selection: pH 5.5-6.5) Step1->Step2 Step3 3. Excipient Screening (Antioxidants, Chelators) Step2->Step3 Step4 4. Accelerated Stability (LC-MS/MS Monitoring) Step3->Step4 Step5 5. Final Formulation (Sterile Filtration & N2 Sparge) Step4->Step5

Caption: Step-by-step workflow for the formulation and stabilization of thiocarbamate compounds.

📚 References

  • Title: Thiocarbamate pesticides: a general introduction (EHC 76, 1988) Source: inchem.org URL: [Link]

  • Title: Kinetics and Mechanistic Studies of the Hydrolysis of Diisocyanate-Derived Bis-thiocarbamates of Cysteine Methyl Ester Source: cdc.gov URL: [Link]

  • Title: Development of Acid-Mediated H2S/COS Donors That Respond to a Specific pH Window Source: nsf.gov URL: [Link]

  • Title: Development of a Safe and Scalable Process for the Production of a High-Purity Thiocarbamate-Based Ionizable Lipid as an Excipient in mRNA-Encapsulating Lipid Nanoparticles Source: acs.org URL: [Link]

Sources

Optimization

"resolving emulsion problems in flotation with O-isopropyl N-ethylthiocarbamate"

Welcome to the Technical Support Center for Interfacial Phenomena and Flotation Chemistry. As a Senior Application Scientist, I have structured this guide to address the complex physicochemical challenges of O-isopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Interfacial Phenomena and Flotation Chemistry. As a Senior Application Scientist, I have structured this guide to address the complex physicochemical challenges of O-isopropyl N-ethylthiocarbamate (IPETC, commonly known as Z-200).

Why Drug Development Professionals Should Care: While IPETC is predominantly utilized as a highly selective collector in the metallurgical recovery of chalcopyrite[1], the thermodynamic drivers of its emulsion stability—interfacial tension, Ostwald ripening, and steric hindrance—are identical to those faced by formulation scientists encapsulating Class IV APIs (low solubility, low permeability) into lipid-based nanocarriers. This guide synthesizes field-proven insights with rigorous colloidal science to help you build self-validating, stable emulsion systems.

Section 1: Frequently Asked Questions (Mechanistic Focus)

Q: Why does my IPETC emulsion undergo rapid phase separation within minutes of preparation? A: Emulsion instability in IPETC systems is primarily driven by high interfacial tension and Ostwald ripening. Because IPETC is a highly hydrophobic thionocarbamate, small droplets possess a high chemical potential. Without sufficient electrostatic repulsion (Zeta potential |ζ| < 30mV) or steric hindrance, molecules diffuse through the continuous aqueous phase to larger droplets, causing rapid coalescence. Causality & Fix: To resolve this, you must lower the interfacial energy. Applying ultrasonic pretreatment decreases the surface tension and viscosity of the IPETC[2]. Alternatively, introducing an emulsifier or hydrophobic polystyrene nanoparticles can create a stable Pickering emulsion, physically blocking droplet coalescence[3].

Q: How does ultrasonic pretreatment alter the molecular efficacy of IPETC? A: Beyond the mere physical shearing of droplets, ultrasonic cavitation generates localized micro-environments of extreme temperature and pressure. This acoustic cavitation partially alters the molecular structure of IPETC, increasing the relative proportion of methyl and amine absorption peaks. Causality & Fix: This structural relaxation enhances the availability of the C=S and N-H groups, which are critical for forming stable chelate complexes with Cu+ and Cu2+ ions on the chalcopyrite surface[4]. The result is a dual benefit: a highly stable microemulsion and a more chemically reactive collector.

Q: Can I use Pickering emulsions for IPETC, similar to lipid-based drug delivery? A: Yes. Just as solid lipid nanoparticles stabilize hydrophobic drug suspensions, hydrophobic polystyrene nanoparticles functionalized with thiazole groups (HNP) can stabilize IPETC. Causality & Fix: These nanoparticles adsorb irreversibly at the oil-water interface, creating a robust mechanical barrier against coalescence. Furthermore, the thiazole functional groups provide secondary chemical affinity for the chalcopyrite surface, synergistically boosting recovery to over 95% at pH 6[3].

Section 2: Mandatory Visualization

Mechanism Bulk Bulk IPETC (High Interfacial Tension) Ultra Ultrasonic Cavitation (20 kHz, 90% Power) Bulk->Ultra Energy Input Nano Stable Nano-emulsion (|ζ| > 30mV) Ultra->Nano Droplet Shearing Adsorb Chemisorption on Chalcopyrite (Cu-S) Nano->Adsorb Increased Surface Area

Mechanistic pathway of IPETC emulsification and mineral adsorption.

Troubleshooting Issue Emulsion Phase Separation (Ostwald Ripening) Check Analyze Droplet Size & Zeta Potential via DLS Issue->Check Large Size > 1μm (Insufficient Shear) Check->Large LowZeta |ζ| < 30mV (Electrostatic Instability) Check->LowZeta Action1 Increase Ultrasonic Power to 90% Large->Action1 Action2 Add Polystyrene Nanoparticles or Co-surfactant LowZeta->Action2

Troubleshooting decision tree for resolving IPETC phase separation.

Section 3: Troubleshooting Guide for Emulsion Failures

Issue 1: Poor Selectivity and Excessive, Sticky Froth

  • Symptom: High copper recovery but unacceptable pyrite (iron) contamination; froth is difficult to break.

  • Root Cause: Un-emulsified bulk IPETC acts as an uncontrolled frother. Large, unstable oil droplets indiscriminately coat gangue minerals via hydrophobic smearing rather than selective chemisorption.

  • Self-Validating Resolution Protocol:

    • Analyze: Measure the droplet size of your collector feed using Dynamic Light Scattering (DLS). If the Z-average exceeds 1 μm, your emulsion is failing.

    • Intervene: Implement ultrasonic pretreatment (20 kHz, 90% power) prior to dosing.

    • Validate: Monitor the froth structure. A properly emulsified IPETC will yield a brittle, heavily mineralized froth. Copper recovery should increase significantly (up to 82.84%), while pyrite recovery drops due to the highly selective nature of the nano-dispersed C=S chelating groups[2].

Section 4: Self-Validating Experimental Protocols

Protocol A: Ultrasonic-Assisted IPETC Microemulsion Formulation Objective: Generate a sub-micron IPETC emulsion to maximize surface area and chemisorption kinetics.

  • Aqueous Phase Preparation: Measure 100 mL of deionized water (pH 8.0) into a jacketed glass beaker.

  • Collector Addition: Inject 1.0 g of IPETC (Z-200) into the vortex of the aqueous phase under continuous magnetic stirring (500 rpm).

  • Acoustic Cavitation: Submerge an ultrasonic homogenizer probe (20 kHz) into the mixture. Set the output power to 90%.

  • Thermal Control: Circulate cooling water through the jacketed beaker to maintain the system below 30°C. Causality: Excess heat from cavitation can degrade the thionocarbamate molecule.

  • Sonication: Process for 5 minutes. The solution should transition from a biphasic mixture to a translucent microemulsion.

  • Validation: Extract a 1 mL aliquot and measure the Zeta potential. Proceed to the flotation circuit only if |ζ| > 30 mV, ensuring electrostatic stability.

Section 5: Quantitative Data & Benchmarks

The following table summarizes the impact of resolving emulsion instability on the downstream recovery kinetics of chalcopyrite vs. pyrite.

Emulsification StrategyMean Droplet Size (nm)Zeta Potential (mV)Chalcopyrite Recovery (%)Pyrite Recovery (%)
Untreated Bulk IPETC > 5000-12.558.4025.10
Ultrasonic Pretreatment (90% Power) 450-35.282.84[2]18.50
HNP Pickering Emulsion 210-42.0> 95.00[3]< 15.00
References
  • Application of Thionocarbamates in Copper Slag Flotation . MDPI. 1

  • Chalcopyrite Flotation, Molecular Design and Smart Industry: A Review . PMC. 3

  • Thionocarbamates in Copper Slag Flotation . Encyclopedia MDPI. 4

  • Strengthening the rough selection effect of n-ethyl o-isopropyl thionocarbamate (Dow: Z-200) on chalcopyrite by ultrasonic pretreatment . Physicochemical Problems of Mineral Processing. 2

  • Strengthening the rough selection effect of n-ethyl o-isopropyl thionocarbamate (Dow: Z-200) on chalcopyrite by ultrasonic pretreatment . journalssystem.com. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of Thiocarbamate Collectors in Copper Flotation: A Mechanistic and Performance Guide

Target Audience: Materials Scientists, Metallurgists, Chemical Researchers, and Metallo-Drug Development Professionals. Introduction: The Chalcopyrite-Pyrite Separation Challenge In the beneficiation of copper sulfide or...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Metallurgists, Chemical Researchers, and Metallo-Drug Development Professionals.

Introduction: The Chalcopyrite-Pyrite Separation Challenge

In the beneficiation of copper sulfide ores, the selective separation of chalcopyrite (CuFeS2) from gangue sulfide minerals like pyrite (FeS2) remains a central challenge. For researchers—including those in metallo-drug development who study ligand-metal coordination—the principles of collector adsorption offer profound insights into selective chelation. Traditional thiol collectors, such as sodium ethyl xanthate (SEX) and sodium isopropyl xanthate (SIPX), exhibit strong collecting power but suffer from poor selectivity, often requiring highly alkaline conditions (pH > 10) and large quantities of lime to depress pyrite[1].

Thiocarbamates—specifically thionocarbamates (e.g., O-isopropyl-N-ethyl thionocarbamate, IPETC/Z-200) and dithiocarbamates (e.g., S-allyl-N-diethyl-dithiocarbamate, ADEDTC)—have emerged as superior alternatives[2]. Acting as bidentate chelating agents, they form highly stable, hydrophobic complexes preferentially with copper ions over iron ions[3]. This guide provides a comprehensive, data-backed comparison of thiocarbamate collectors against traditional xanthates, grounded in Density Functional Theory (DFT) and empirical microflotation data.

Mechanistic Causality: Why Thiocarbamates Outperform Xanthates

The superior performance of thiocarbamates is rooted in their molecular architecture. Unlike xanthates, which rely primarily on physisorption (dixanthogen formation) and non-selective chemisorption, thiocarbamates possess both C=S and N-H (or N-R) functional groups that enable targeted metal coordination[3].

  • Electronic Properties and DFT: Quantum chemical calculations reveal that the active sites on the chalcopyrite surface are Cu atoms, not Fe atoms[2]. Collectors like IPETC and O-isopropyl-N,N-diethyl thionocarbamate (IPDTC) exhibit a higher Highest Occupied Molecular Orbital (HOMO) energy and stronger nucleophilic attack indices compared to xanthates[1][4].

  • Adsorption Thermodynamics: DFT simulations demonstrate that dithiocarbamates like ADEDTC exhibit highly exothermic adsorption energies (e.g., -460.58 kJ/mol on metal-rich sulfide surfaces), significantly outperforming standard xanthate collectors[5].

  • Covalent Backdonation: The adsorption of IPETC onto sulfide surfaces involves a normal covalent bond between the carbonyl S atom and the mineral's metal site, coupled with a backdonation covalent bond from the O atom[6]. This dual-action bonding ensures robust attachment even at neutral to slightly alkaline pH (pH 8–9), eliminating the need for excessive lime[3].

G cluster_collectors Collector Types cluster_minerals Sulfide Minerals Xanthate Xanthates (SEX, SIPX) Physisorption & Chemisorption Chalcopyrite Chalcopyrite (CuFeS2) Active Cu Sites Xanthate->Chalcopyrite Strong Affinity Pyrite Pyrite (FeS2) Active Fe Sites Xanthate->Pyrite Strong Affinity (Poor Selectivity) Thiocarbamate Thiocarbamates (IPETC, ADEDTC) Chelation (C=S, N-H) Thiocarbamate->Chalcopyrite Highly Exothermic Cu-S-C Chelation Thiocarbamate->Pyrite Weak Affinity (High Selectivity)

DFT-backed logical relationship showing thiocarbamate's superior selectivity for chalcopyrite.

Comparative Performance Data

To objectively evaluate these collectors, we must benchmark their performance metrics across identical ore types. The following table synthesizes experimental data comparing traditional xanthates, standard thionocarbamates (IPETC), and novel ester derivatives (IPDTC, IBALTC).

Collector TypeChemical ClassOptimal pH RangeCu Recovery (%)Pyrite Recovery (%)Selectivity Profile
SIPX / SEX Xanthate> 10.0 (requires lime)85 - 90%> 60% (if not depressed)Poor
IPETC (Z-200) Thionocarbamate8.0 - 9.093 - 95%< 20%High
IPDTC Dialkyl Thionocarbamate8.0 - 9.095 - 98%< 15%Very High
IBALTC Ester-modified Thionocarbamate8.0 - 9.0> 96%< 15%Very High
AEROPHINE 3422 IPETC + Dithiophosphinate7.0 - 9.0> 92% (at low dose)< 15%Excellent (Synergistic)

Note: Data synthesized from microflotation studies on chalcopyrite/pyrite systems[1][4][7].

Experimental Protocol: Self-Validating Microflotation and Adsorption Workflow

To ensure reproducibility and trustworthiness, the evaluation of novel thiocarbamate collectors must follow a strict, self-validating protocol. This workflow combines macroscopic recovery metrics with microscopic surface verification (XPS/FTIR).

Step-by-Step Methodology
  • Ore Preparation & Surface Cleaning:

    • Crush and handpick high-purity single minerals (chalcopyrite and pyrite).

    • Grind the samples in an agate mortar and sieve to isolate the 38–74 μm fraction[1].

    • Causality: Utilizing a narrow particle size distribution minimizes the confounding effects of entrainment (fine particles floating mechanically) and detachment (coarse particles dropping off bubbles) during flotation.

  • Pulp Conditioning:

    • Transfer 2.0 g of the mineral sample into a 40 mL microflotation cell. Add 30 mL of ultrapure water[6].

    • Adjust the pulp pH using dilute HCl or NaOH (target pH 8.0–9.0 for thiocarbamates)[3].

  • Collector and Frother Addition:

    • Introduce the selected collector (e.g., IPETC or IPDTC) at a predetermined dosage (e.g., 40 g/t to 120 g/t) and condition for 3 minutes[1][8].

    • Add a frother, such as Methyl Isobutyl Carbinol (MIBC), at 20 mg/L, and condition for an additional 1 minute[6].

  • Flotation and Recovery Calculation:

    • Aerate the cell and collect the froth for 4–5 minutes.

    • Filter, dry, and weigh both the concentrate (froth) and the tailings. Calculate mass recovery.

  • Surface Validation (FTIR & XPS):

    • Extract conditioned mineral particles prior to aeration. Wash with ultrapure water and vacuum dry.

    • Perform X-ray Photoelectron Spectroscopy (XPS) to quantify the shift in Cu 2p binding energies, confirming the formation of Cu-S-C chelates[1].

Workflow Step1 1. Mineral Preparation (Crush, Grind, Sieve to 38-74 μm) Step2 2. Pulp Conditioning (pH Adjustment to 8.0-9.0) Step1->Step2 Step3 3. Reagent Addition (Collector + MIBC Frother) Step2->Step3 Split Analysis Pathway Step3->Split Step4A 4A. Microflotation (Aeration & Froth Collection) Split->Step4A Macroscopic Step4B 4B. Surface Validation (Particle Extraction & Washing) Split->Step4B Microscopic Step5A 5A. Mass Recovery Calculation (Concentrate vs Tailings) Step4A->Step5A Step5B 5B. Spectroscopic Analysis (XPS & FTIR for Cu-S-C bonds) Step4B->Step5B

Self-validating experimental workflow combining macroscopic microflotation with microscopic XPS/FTIR.

Synergistic Systems: Blending Thiocarbamates and Xanthates

While thiocarbamates offer unmatched selectivity, their absolute collecting kinetics can sometimes lag behind xanthates for highly oxidized or refractory ores. Recent studies demonstrate that mixed collector systems yield powerful synergistic effects.

  • Thionocarbamate + Xanthate: Blending IPETC with Sodium Isopropyl Xanthate (SIPX) broadens the functional group diversity (-OCS2 from xanthate and -NCS2 from thiocarbamate), enhancing overall adsorption density[7]. Experimental data from the Nussir copper deposit showed that a thionocarbamate/xanthate blend improved copper recovery and grade by 2–8% over single-collector systems[9].

  • Dithiophosphinate Blends: Commercial formulations like AEROPHINE® 3422 (a blend of IPETC and sodium dithiophosphinate) have shown superior performance at low dosages (e.g., 10–40 g/Mg) due to the complementary action of P=S and C=S functional groups[7].

Conclusion

The transition from traditional xanthates to thiocarbamate-based collectors represents a critical optimization in copper sulfide flotation. As demonstrated by DFT calculations and microflotation data, molecules like IPETC and novel ester derivatives (IBALTC) provide superior selectivity against pyrite by specifically targeting Cu active sites through stable chelation[2][4]. For researchers developing new beneficiation protocols, adopting mixed thiocarbamate systems offers the optimal balance of recovery kinetics and concentrate grade.

References

  • Application of Thionocarbamates in Copper Slag Flotation - MDPI.
  • An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors - PubMed.
  • Application of Thionocarbamates in Copper Slag Flotation - ResearchGate.
  • Quantum Chemistry in the Study of Flotation Reagents - Encyclopedia.pub.
  • Flotation Performance, Structure-Activity Relationship and Adsorption Mechanism of O-Isopropyl-N-Ethyl Thionocarbamate Collector for Elemental Sulfur in a High-Sulfur Residue - MDPI.
  • DFT-D Investigation of Dithiocarbamate, Thionocarbamate, Mercaptobenzothiazole, and S-Triazine Collector Adsorptions on Pentlandite - MDPI.
  • Synthesis of novel thionocarbamate for copper−sulfur flotation separation and its adsorption mechanism - Trans. Nonferrous Met. Soc. China.
  • Exploring the impact of thiol collectors system on copper sulfide flotation through machine learning-driven modeling - Minerals Engineering.
  • Investigation of Copper Recovery from a New Copper Deposit (Nussir) in Northern-Norway: Thionocarbamates and Xanthate-Thionocarb - Semantic Scholar.

Sources

Comparative

A Comparative Guide to the Validation of a New HPLC-UV Method for O-isopropyl N-ethylthiocarbamate

This guide provides an in-depth, objective comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of O-isopropyl N-ethylthiocarbamate aga...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of O-isopropyl N-ethylthiocarbamate against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) based approach. The validation framework is rigorously built upon the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and trustworthy evaluation.[1][2][3][4]

Introduction: The Need for a Robust Analytical Method

O-isopropyl N-ethylthiocarbamate (IPETC) is a crucial flotation collector used extensively in the mining industry for the selective separation of sulfide ores, particularly those containing copper, lead, and zinc.[5][6][7] Its efficacy and selectivity make it an indispensable reagent.[5][6] Consequently, the ability to accurately and reliably quantify IPETC is paramount for quality control of the reagent, monitoring of industrial wastewater to mitigate environmental impact, and ensuring process efficiency.[8]

Traditional analytical methods for thiocarbamates often rely on indirect analysis. Due to their inherent instability, these compounds are typically subjected to hot acid digestion, which converts them non-specifically to carbon disulfide (CS₂).[9][10][11] The evolved CS₂ is then quantified by techniques like GC-MS.[11][12][13] While established, this "total dithiocarbamate" approach lacks specificity and cannot distinguish the parent compound from other thiocarbamates or degradation products.[9][14]

This guide details the validation of a novel, direct HPLC-UV method designed to overcome these limitations. We will compare its performance characteristics—grounded in empirical data—against the conventional GC-MS (via CS₂) method, providing researchers and drug development professionals with a clear understanding of its capabilities and advantages.

The Modernized Approach to Validation: A Lifecycle Perspective

Method validation is not a singular event but a continuous process that ensures an analytical procedure remains fit for its intended purpose throughout its lifecycle.[1] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a more holistic, risk-based approach, beginning with the definition of an Analytical Target Profile (ATP).[1][15][16]

Analytical Target Profile (ATP) for the New HPLC-UV Method:

  • Analyte: O-isopropyl N-ethylthiocarbamate (IPETC)

  • Matrix: Process water, formulated reagent

  • Technique: Quantitative HPLC-UV

  • Purpose: To accurately and precisely quantify IPETC for quality control and environmental monitoring.

  • Performance Characteristics: The method must be specific to IPETC, linear over the expected concentration range, accurate, precise, and robust enough for routine use in a quality control laboratory.

The validation process systematically verifies that the method meets these predefined objectives.

Validation Workflow and Interdependencies

The core validation parameters are interconnected. For instance, linearity can only be established after specificity is confirmed, and the method's range is defined by the interval where linearity, accuracy, and precision are met.[4][17]

Validation_Workflow Figure 1: Interconnected Validation Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Performance Limits & Reliability ATP Define Analytical Target Profile (ATP) Dev Develop HPLC-UV Method ATP->Dev Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOQ Limit of Quantitation (LOQ) Range->LOQ Robustness Robustness Range->Robustness Accuracy Accuracy Accuracy->Range Precision Precision (Repeatability & Intermediate) Precision->Range LOD Limit of Detection (LOD) LOQ->LOD Final Validated Method Robustness->Final Method is Fit for Purpose Robustness_Factors Figure 2: Cause-and-Effect Diagram for HPLC Robustness cluster_MobilePhase Mobile Phase cluster_Instrument Instrument cluster_Column Column Result Peak Resolution & Area (%RSD) MP_pH pH Variation (e.g., ± 0.2 units) MP_pH->Result MP_Comp Organic % Variation (e.g., ± 2%) MP_Comp->Result FlowRate Flow Rate (e.g., ± 10%) FlowRate->Result Temp Column Temperature (e.g., ± 5 °C) Temp->Result Wavelength UV Wavelength (e.g., ± 2 nm) Wavelength->Result Col_Lot Different Column Lot Col_Lot->Result

Sources

Validation

A Comparative Guide to Antibody Cross-Reactivity in Immunoassays for Carbamothioic acid, O-isopropyl ester (Isoprocarb)

Introduction: The Specificity Imperative in Pesticide Residue Analysis Carbamothioic acid, O-isopropyl ester, more commonly known as Isoprocarb, is a widely utilized N-methylcarbamate insecticide for controlling pests on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Specificity Imperative in Pesticide Residue Analysis

Carbamothioic acid, O-isopropyl ester, more commonly known as Isoprocarb, is a widely utilized N-methylcarbamate insecticide for controlling pests on crops like rice and fruit trees.[1] Its potential for residue accumulation in food products and the environment necessitates sensitive and reliable detection methods. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, high-throughput, and cost-effective screening solution compared to traditional chromatographic techniques.[2]

However, the efficacy of any immunoassay is fundamentally dependent on the specificity of the antibody employed.[3] For carbamate pesticides, a class of compounds sharing a common structural backbone, the risk of antibody cross-reactivity is a significant analytical challenge.[4] Cross-reactivity occurs when an antibody binds to structurally similar, non-target compounds, which can lead to false-positive results or an overestimation of the target analyte's concentration.[5] This guide provides a detailed comparative analysis of antibody performance in Isoprocarb immunoassays, focusing on the critical parameter of cross-reactivity and presenting the experimental data required for informed selection of analytical tools.

The Root of Cross-Reactivity: Structural Homology Among Carbamates

The primary challenge in developing a specific immunoassay for Isoprocarb lies in its structural similarity to other N-methylcarbamate pesticides. The shared carbamate ester group is a common epitope that can be recognized by antibodies if not carefully considered during the immunogen design phase. An antibody generated against a hapten that prominently displays this common moiety may exhibit broad reactivity across the entire class of carbamates.

Achieving high specificity requires a strategic approach to hapten synthesis, where unique structural features of the target molecule are presented to the immune system. In the case of Isoprocarb, the O-isopropyl group and the specific substitution pattern on the phenyl ring are the key distinguishing features. Successful hapten design involves conjugating the molecule to a carrier protein in a way that exposes these unique elements while partially masking the common carbamate core. Studies have shown that introducing a linker arm at a position distant from these key epitopes is crucial for generating highly specific monoclonal antibodies.[6] For instance, the development of a specific anti-isoprocarb antibody involved introducing a carboxyl group into the isoprocarb molecule to serve as a conjugation point.[6]

Comparative Analysis of Antibody Specificity: Isoprocarb vs. Other Carbamates

The performance of an immunoassay is best evaluated by comparing its cross-reactivity profile against a panel of structurally related compounds. Below, we compare data from a highly specific monoclonal antibody-based ELISA for Isoprocarb with data from assays targeting other carbamates, which demonstrate broader cross-reactivity.

A study by Peng et al. (2019) successfully developed a monoclonal antibody (clone 1B5) with exceptional specificity for Isoprocarb.[6] The resulting indirect competitive ELISA (ic-ELISA) showed an IC50 (the concentration required to inhibit 50% of the antibody binding) of 2.09 ng/mL for Isoprocarb.[6] The cross-reactivity with other carbamates and pesticides was remarkably low, as detailed in Table 1.

Table 1: Cross-Reactivity Profile of a High-Specificity Anti-Isoprocarb Monoclonal Antibody (1B5)

Compound Class/Structure IC50 (ng/mL) Cross-Reactivity (%)* Reference
Isoprocarb N-methylcarbamate 2.09 100 [6]
Propoxur N-methylcarbamate >1000 <0.21 [6]
Isoprothiolane Dithiolane fungicide >1000 <0.21 [6]
Carbofuran N-methylcarbamate >1000 <0.21 [6]
Carbaryl N-methylcarbamate >1000 <0.21 [6]
Fenobucarb N-methylcarbamate >1000 <0.21 [6]
Methomyl N-methylcarbamoyloxime >1000 <0.21 [6]
Aldicarb N-methylcarbamoyloxime >1000 <0.21 [6]
Chlorpyrifos Organophosphate >1000 <0.21 [6]

*Cross-Reactivity (%) = (IC50 of Isoprocarb / IC50 of other compound) × 100

This data demonstrates that it is possible to generate antibodies that can precisely distinguish Isoprocarb from other closely related pesticides, a critical requirement for accurate residue monitoring.

In contrast, immunoassays developed for other carbamates, such as carbofuran, often exhibit significant cross-reactivity with structurally analogous compounds. This is not necessarily a flaw; some assays are intentionally designed for broad-spectrum screening of a class of compounds. However, for specific quantification, this can be a major drawback.

Table 2: Representative Cross-Reactivity Profiles of Broader-Spectrum Carbamate Immunoassays

Antibody Target Compound Tested IC50 (ng/mL) Cross-Reactivity (%) Reference
Carbofuran Carbofuran 0.7 100 [7]
Benfuracarb ~2.7 ~26 [7]
Furathiocarb ~1.9 ~37 [7]
Carbosulfan ~23.3 ~3 [7]
3-hydroxy-carbofuran ~3.9 ~18 [7]
Carbofuran (Broad-specificity) Carbofuran 8.97 100 [8]
Isoprocarb - Binds [8]
Propoxur - Binds [8]
Carbaryl - Binds [8]

| | Carbosulfan | 115.80 | 7.7 |[8] |

The data in Table 2 illustrates that while these antibodies are effective for their target, they also recognize other carbamates to varying degrees.[7][8] This highlights the superior performance of the specific anti-isoprocarb antibody (Table 1) for applications demanding unambiguous identification and quantification of Isoprocarb.

Alternative Methodologies: A Performance Benchmark

While immunoassays are excellent screening tools, it is important to understand their performance in the context of other available analytical methods.

Table 3: Comparison of Isoprocarb Detection Methodologies

Parameter Immunoassay (Specific mAb) LC-MS/MS Acetylcholinesterase (AChE) Inhibition Assay
Principle Antigen-Antibody Binding Mass-to-charge ratio Enzyme Inhibition
Specificity Very High (with specific mAb) Very High (Confirmatory) Low (Class-specific for carbamates & organophosphates)
Sensitivity (LOD) High (e.g., 0.23 ng/mL)[6] Very High Moderate to Low
Speed per Sample Fast (~1-2 hours) Slow (minutes per sample, plus run setup) Fast (~15-30 minutes)
Throughput High (96-well plate format) Low to Medium High
Cost per Sample Low High Very Low

| Expertise Required | Low to Moderate | High | Low |

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for confirmation due to its exceptional specificity and sensitivity.[1] Acetylcholinesterase (AChE) inhibition assays provide a rapid, class-specific screen for neurotoxic pesticides but cannot differentiate between individual carbamates or organophosphates.[9] A highly specific immunoassay, therefore, occupies a crucial niche, providing the speed and cost-effectiveness of a screening assay with a level of specificity approaching that of confirmatory methods.

Experimental Protocols: A Framework for Validation

To ensure trustworthiness and allow for independent verification, we provide a generalized protocol for assessing antibody cross-reactivity using an indirect competitive ELISA (ic-ELISA). This protocol is the foundation upon which the data presented in this guide is built.

Protocol: Determination of IC50 and Cross-Reactivity by ic-ELISA

Causality Statement: This procedure is designed to quantify the specificity of an antibody. By measuring the concentration of various related compounds required to inhibit the antibody's binding to a coated antigen, we can calculate a relative cross-reactivity percentage, providing a robust, quantitative measure of assay specificity.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-Isoprocarb antibody (primary antibody)

  • Isoprocarb-protein conjugate (e.g., Isoprocarb-OVA) for coating

  • Isoprocarb standard and other pesticides to be tested for cross-reactivity

  • HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBST: Phosphate-Buffered Saline with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat milk in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Workflow Diagram:

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Optimize Reagent Concentrations (Checkerboard Titration) s1 Coat Plate with Isoprocarb-Protein Conjugate p1->s1 p2 Prepare Standards & Test Compounds s5 Add Standards/Samples & Primary Antibody (Competition) p2->s5 s2 Wash Plate s1->s2 s3 Block Non-Specific Sites s2->s3 s4 Wash Plate s3->s4 s4->s5 s6 Wash Plate s5->s6 s7 Add HRP-Secondary Antibody s6->s7 s8 Wash Plate s7->s8 s9 Add TMB Substrate s8->s9 s10 Stop Reaction s9->s10 a1 Read Absorbance (e.g., 450 nm) s10->a1 a2 Plot Standard Curve (Sigmoidal Dose-Response) a1->a2 a3 Calculate IC50 Values a2->a3 a4 Calculate % Cross-Reactivity a3->a4

Caption: Workflow for ic-ELISA Cross-Reactivity Assessment.

Step-by-Step Methodology:

  • Reagent Optimization: Before the main experiment, perform a checkerboard titration to determine the optimal concentrations of the coating antigen and the primary antibody. The goal is to find concentrations that yield a maximum absorbance (A_max) of ~1.0-1.5 and a minimal background signal.

  • Plate Coating: Dilute the Isoprocarb-protein conjugate in Coating Buffer to the pre-determined optimal concentration. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 250 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C to prevent non-specific binding of antibodies.

  • Washing: Repeat the wash step as in step 3.

  • Competitive Reaction:

    • Prepare serial dilutions of the Isoprocarb standard and each test compound in PBST.

    • In separate tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (diluted to its optimal concentration in PBST). Pre-incubate for 30 minutes at room temperature.

    • Transfer 100 µL of these mixtures to the corresponding wells of the blocked plate.

    • Incubate for 1 hour at 37°C. This is the critical competition step where free pesticide and coated pesticide compete for antibody binding sites.

  • Washing: Repeat the wash step as in step 3.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step, but increase to 5 times to remove all unbound secondary antibody.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Calculate % Inhibition: Use the formula: Inhibition (%) = [1 - (A_sample / A_max)] * 100, where A_sample is the absorbance of a given standard/compound concentration and A_max is the absorbance of the zero-pesticide control.

  • Determine IC50: Plot % Inhibition versus the logarithm of the pesticide concentration. Fit the data to a four-parameter logistic (sigmoidal) curve. The IC50 is the concentration at the inflection point of the curve.

  • Calculate Cross-Reactivity (CR): Use the formula: CR (%) = (IC50 of Isoprocarb / IC50 of test compound) * 100.

Principle of Competitive Immunoassay

Caption: Principle of Indirect Competitive ELISA.

Conclusion and Professional Recommendation

The experimental evidence clearly indicates that highly specific and sensitive immunoassays for Carbamothioic acid, O-isopropyl ester (Isoprocarb) have been successfully developed. The key to this success lies in the generation of monoclonal antibodies that recognize unique epitopes of the Isoprocarb molecule, thereby minimizing cross-reactivity with other structurally related carbamates.[6]

For researchers and drug development professionals requiring rapid and reliable screening of Isoprocarb, an immunoassay based on a monoclonal antibody with a documented low cross-reactivity profile (such as <1% against other common carbamates) is a superior choice over broader-spectrum kits. While no screening method can entirely replace confirmatory analysis by methods like LC-MS/MS, the use of a highly specific immunoassay significantly increases confidence in the screening results, reduces the number of samples requiring confirmation, and streamlines the overall analytical workflow. It is imperative to always validate assay performance using the provided protocols to ensure data integrity for your specific sample matrix.

References

  • Lee, H. S., et al. (2004). Development of an ELISA for the Detection of the Residues of the Fungicide Iprovalicarb. Journal of Agricultural and Food Chemistry, 52(22), 6747-6754. Retrieved from [Link]

  • Kwinbon. (n.d.). Isoprocarb Residue Detection Test Card. Kwinbon. Retrieved from [Link]

  • Peng, J., et al. (2019). Preparation of an anti-isoprocarb monoclonal antibody and its application in developing an immunochromatographic strip assay. Biomedical Chromatography, 33(11), e4660. Retrieved from [Link]

  • Garcés-García, M., et al. (1999). Development of Monoclonal Antibody-Based Immunoassays to the N-Methylcarbamate Pesticide Carbofuran. Journal of Agricultural and Food Chemistry, 47(7), 2875–2882. Retrieved from [Link]

  • Li, Y., et al. (2021). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. Foods, 10(11), 2630. Retrieved from [Link]

  • ECALBIO CO.,LTD. (n.d.). Isoprocarb Test Kit. ECALBIO. Retrieved from [Link]

  • Skafunou, M., et al. (2020). Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay. Foods, 9(1), 83. Retrieved from [Link]

  • Kim, H. J., et al. (2021). Isoprocarb induces acute toxicity in developing zebrafish embryos through vascular malformation. Journal of Animal Reproduction and Biotechnology, 36(1), 35-42. Retrieved from [Link]

  • Sarantaki, E., & Petrakis, P. V. (2022). Development of Antibodies and Immunoassays for Carbamate Pesticides. Chemosensors, 10(11), 462. Retrieved from [Link]

  • NIST. (n.d.). Dimethylcarbamothioic acid, O-isopropyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Gyros Blog Editor. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyrolab SpinBlog. Retrieved from [Link]

  • Li, H., et al. (2022). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. Foods, 11(21), 3462. Retrieved from [Link]

  • Ismail, A. A. (2017). Interferences in Immunoassay. Clinical Biochemistry, 50(18), 1079-1088. Retrieved from [Link]

Sources

Comparative

Analytical and Functional Comparison of O-Isopropyl Ethylthiocarbamate (IPETC) Suppliers: A Guide for Researchers

Executive Summary O-isopropyl ethylthiocarbamate (IPETC, CAS 141-98-0), traditionally known in the mining industry as Z-200, is a highly selective collector used in the flotation of non-ferrous metal sulfide ores[1]. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-isopropyl ethylthiocarbamate (IPETC, CAS 141-98-0), traditionally known in the mining industry as Z-200, is a highly selective collector used in the flotation of non-ferrous metal sulfide ores[1]. While its primary footprint is industrial, IPETC is increasingly utilized in advanced laboratory settings as an analytical standard, a structural model for transition metal coordination chemistry, and an environmentally friendly alternative to highly toxic xanthates[2][3]. For drug development professionals, materials scientists, and analytical chemists, sourcing high-purity IPETC is critical. Impurities such as unreacted isopropanol, ethylamine, or dixanthogen can severely skew coordination assays, toxicological profiles, and baseline analytical measurements.

Mechanistic Grounding: Coordination Chemistry of IPETC

The functional efficacy of IPETC lies in its unique molecular architecture. The thiocarbamate functional group features both sulfur and oxygen atoms capable of coordinating with transition metals (e.g., Cu, Zn, Pb). According to quantum chemical simulations—specifically Density Functional Tight Binding (DFTB+)—the electron-donating polarizability of the sulfur atom allows IPETC to selectively adsorb onto metal sulfide surfaces[3].

This adsorption mechanism displaces surface water molecules, rendering the mineral or metal surface highly hydrophobic[3]. In modern green chemistry applications, IPETC is combined with pyrogallic acid (PGA) to replace the traditional lime-xanthate process, significantly reducing the environmental toxicity associated with dixanthogen byproducts[2][4].

Supplier Performance & Purity Comparison

When sourcing IPETC, the choice between analytical grade and industrial grade dictates the downstream reliability of your experiments. Below is a comparative analysis of prominent suppliers based on current market data and chemical specifications:

SupplierGrade / ApplicationClaimed PurityDensity (20°C)Key Characteristics & Notes
MedChemExpress (MCE) Analytical / Research>98%N/A (Standardized)High-purity analytical standard (HY-129462); ideal for precise biochemical and coordination assays[2][4].
LEAPCHEM Analytical Reagent≥95%N/AMeets strict purity standards for laboratory testing, quantitative measurements, and instrument calibration[5].
Conier Chem&Pharma Industrial / Bulk≥95%0.9854 g/cm³Bulk synthesis; lists strict GHS hazard profiles (H302, H315) and precise physical properties[6].
Chemwill Asia Industrial / Bulk~95%0.990-0.994 g/cm³High-capacity production (50,000 MT/year); cost-effective for large-scale metallurgical testing[1][7].

Experimental Methodologies

To ensure scientific integrity, laboratories must independently validate the purity and functional efficacy of sourced IPETC. The following protocols provide a self-validating system for evaluating supplier quality.

Protocol A: Headspace GC-MS (HS-GC-MS) Purity Verification

Rationale: Industrial IPETC synthesis often leaves trace volatile impurities[1]. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) effectively isolates these volatiles without thermally degrading the sensitive thiocarbamate backbone[8][9].

  • Sample Preparation: Transfer 1.0 mL of the supplied IPETC liquid into a 20 mL headspace vial. Cap and seal tightly with a PTFE-lined silicone septum.

  • Incubation: Equilibrate the vial at 80°C for 15 minutes in the headspace autosampler to partition volatile impurities (e.g., isopropanol) into the gas phase.

  • Injection: Inject 1.0 mL of the headspace gas into the GC-MS system (e.g., Agilent 7890B/5977B) using a split ratio of 10:1.

  • Chromatography: Utilize a DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).

  • Detection & Analysis: Operate the MS in electron ionization (EI) mode at 70 eV. Quantify the IPETC peak (m/z 147) against a verified analytical standard (e.g., MCE HY-129462) to determine absolute purity[4].

Protocol B: Micro-Flotation Efficacy Assay

Rationale: This assay validates the coordination efficacy of IPETC on chalcopyrite ores, confirming its functional performance as a transition metal ligand[2].

  • Mineral Preparation: Grind 2.0 g of pure chalcopyrite sample to a uniform particle size of -74 µm.

  • Pulp Conditioning: Transfer the mineral to a 40 mL Hallimond tube. Add 30 mL of deionized water and adjust the pH to 8.0 using dilute NaOH.

  • Reagent Addition: Add the IPETC sample at a concentration of 10 mg/L. Condition the pulp under constant magnetic stirring (800 rpm) for exactly 3 minutes to allow for surface coordination.

  • Aeration & Collection: Introduce nitrogen gas at a flow rate of 20 mL/min for 5 minutes. Collect the frothed concentrate.

  • Quantification: Filter, dry, and weigh the concentrate to calculate the recovery percentage. High-purity IPETC should yield a recovery >90% under these standardized conditions.

Workflow Visualization

G A Raw IPETC Sample (Various Suppliers) B HS-GC-MS Analysis (Purity & Impurities) A->B C Purity < 95% (Reject/Refine) B->C Fail D Purity ≥ 95% (Approved for Testing) B->D Pass E Coordination Assay (Transition Metal Binding) D->E F Micro-Flotation Test (Chalcopyrite-Molybdenite) E->F G Final Supplier Validation & Selection F->G

Workflow for the analytical and functional validation of IPETC suppliers.

Conclusion

For rigorous laboratory research, analytical-grade IPETC from suppliers like MedChemExpress or LEAPCHEM is mandatory to prevent experimental artifacts caused by industrial synthesis impurities. However, for scaled metallurgical simulations or bulk chemical processing, industrial grades from Chemwill Asia or Conier Chem&Pharma provide a highly cost-effective alternative—provided they pass rigorous HS-GC-MS purity verification prior to deployment.

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of Carbamothioic Acid, O-Isopropyl Ester Across Synthetic Routes

Executive Summary Carbamothioic acid, O-isopropyl ester—commonly referred to as O-isopropyl thiocarbamate (IPTC)—is a highly versatile organosulfur compound. While it is predominantly recognized as a highly selective flo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbamothioic acid, O-isopropyl ester—commonly referred to as O-isopropyl thiocarbamate (IPTC)—is a highly versatile organosulfur compound. While it is predominantly recognized as a highly selective flotation collector for sulfide ores in the mineral processing industry[1][2], it also serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.

The performance of IPTC in both flotation and downstream synthesis is inextricably linked to its purity. Different synthetic routes yield distinct impurity profiles that can compromise selectivity or cause unwanted side reactions[3][4]. This guide provides a comprehensive, objective comparison of the spectroscopic markers used to validate IPTC synthesized via three primary industrial routes, equipping analytical chemists with the self-validating protocols necessary to ensure lot-to-lot reproducibility.

Mechanistic Overview of Synthetic Routes

The synthesis of IPTC generally follows one of three pathways, each leaving a unique chemical fingerprint on the final product. Understanding the causality behind these impurities is critical for targeted spectroscopic analysis.

  • Route A: Xanthate Oxidation Method: This route involves the oxidation of the ammonium salt of isopropylxanthogenic acid (derived from isopropyl xanthate and ammonium salts)[3]. While cost-effective, the oxidative environment often leads to the dimerization of unreacted xanthates, forming dixanthogen (disulfide) impurities.

  • Route B: Isothiocyanate Addition Method: This approach utilizes the nucleophilic addition of isopropyl alcohol to an isothiocyanate (e.g., ethoxycarbonyl isothiocyanate)[5]. The reaction is highly efficient but frequently suffers from residual, unreacted isopropanol or the formation of urethane byproducts if moisture is present.

  • Route C: Chloroformate One-Pot Method: A modernized, one-pot synthesis reacting isopropyl chloroformate with thiourea or ammonia[4]. While this route aligns well with green chemistry principles by minimizing isolated intermediates, side reactions can yield carbonates and ureas.

SyntheticRoutes Start Chemical Precursors R1 Route A: Xanthate Oxidation (Iso-Pr Xanthate + NH4+) Start->R1 R2 Route B: Isothiocyanate (Iso-PrOH + KSCN) Start->R2 R3 Route C: Chloroformate (Iso-Pr Chloroformate + NH3) Start->R3 Prod Carbamothioic acid, O-isopropyl ester (Target API / Collector) R1->Prod Imp1 Marker: Dixanthogens (S-S bond) R1->Imp1 R2->Prod Imp2 Marker: Unreacted Iso-PrOH (O-H stretch) R2->Imp2 R3->Prod Imp3 Marker: Carbonates/Ureas (C=O stretch) R3->Imp3

Fig 1: Synthetic routes to O-isopropyl thiocarbamate and their respective impurity markers.

Comparative Spectroscopic Profiling

To establish a self-validating analytical system, orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS)—must be employed.

Rationale for Modality Selection
  • ¹³C NMR: The thiocarbonyl carbon (C=S) is highly deshielded due to diamagnetic anisotropy and the unique electron distribution of the sulfur-carbon double bond, pushing its resonance to the diagnostic 189–191 ppm range[6]. This allows immediate differentiation from carbonate or urea impurities (where C=O resonates at ~155 ppm).

  • ATR-FTIR: Attenuated Total Reflectance (ATR) is mandated over traditional KBr pellet transmission. KBr is hygroscopic; absorbed moisture creates O-H stretching artifacts that mask the critical N-H stretching region (3250–3350 cm⁻¹) required to confirm the primary/secondary amine of the thiocarbamate[2][6].

  • GC-MS (EI Mode): Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation. The loss of the alkoxy group and the presence of the isopropyl cation (m/z 43) are definitive structural proofs[6].

Quantitative Data & Marker Tables

Table 1: Comparative Impurity Profiles by Synthetic Route

Synthetic RouteYield PotentialKey ImpuritiesPrimary Spectroscopic Marker for Impurity
Route A (Xanthate) Moderate-HighDixanthogens, unreacted xanthateFTIR: S-S stretch (~500 cm⁻¹); NMR: Shifted isopropyl multiplets
Route B (Isothiocyanate) HighUnreacted Isopropanol, UrethanesFTIR: Broad O-H (~3300 cm⁻¹); GC-MS: m/z 60 (Isopropanol)
Route C (Chloroformate) Very HighCarbonates, Ureas¹³C NMR: C=O (~155 ppm); FTIR: C=O stretch (~1700 cm⁻¹)

Table 2: Key Spectroscopic Markers for IPTC Validation

ModalityTarget Functional Group / FragmentExpected Signal / ValueDiagnostic Significance
¹³C NMR Thiocarbonyl (C=S)δ 189.0 - 191.0 ppmConfirms the formation of the thiocarbamate core.
¹H NMR Isopropyl Methine (-CH-)δ 5.0 - 5.2 ppm (multiplet)Validates the O-isopropyl ester linkage.
ATR-FTIR Antisymmetric O-C=S stretch1210 - 1270 cm⁻¹Differentiates from C=O (carbamates).
ATR-FTIR N-H stretch3250 - 3350 cm⁻¹Confirms amine presence.
GC-MS (EI) Molecular Ion (M⁺)m/z 119Confirms molecular weight of C₄H₉NOS.
GC-MS (EI) Isopropyl Cationm/z 43Confirms the presence of the isopropyl moiety.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to eliminate false positives by embedding internal validation checks at each step.

Protocol 1: Quantitative NMR (qNMR) for Purity & Impurity Determination

Objective: Quantify the C=S core and screen for route-specific organic impurities.

  • Sample Preparation: Dissolve 25.0 mg of crude IPTC in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters (¹H NMR): Acquire spectra at 400 MHz. Use a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

  • Acquisition Parameters (¹³C NMR): Acquire spectra at 100 MHz using inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring that carbon signal integrations are strictly proportional to the number of nuclei.

  • Validation Check: Integrate the isopropyl methine multiplet (δ 5.0 ppm) against the methyl doublet (δ 1.3 ppm). The ratio must be exactly 1:6. Any deviation indicates co-eluting impurities (e.g., unreacted isopropanol from Route B).

Protocol 2: GC-MS Impurity Profiling

Objective: Detect volatile impurities and confirm molecular fragmentation.

  • Sample Preparation: Dilute the crude IPTC to 1 mg/mL in HPLC-grade dichloromethane (DCM).

  • Chromatographic Conditions: Inject 1 µL (split ratio 1:50) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium as the carrier gas at 1.0 mL/min.

  • Temperature Program: Hold at 50°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.

  • Mass Spectrometry: Operate in EI mode at 70 eV. Scan range: m/z 35 to 300.

  • Validation Check: Extract ion chromatograms (EIC) for m/z 119 (Target M⁺) and m/z 60 (Isopropanol impurity). A clean baseline for m/z 60 validates the successful purification of Route B syntheses.

SpectroscopicWorkflow Sample Synthesized Crude IPTC NMR 1H & 13C NMR (CDCl3, 400 MHz) Sample->NMR FTIR ATR-FTIR (Neat Liquid) Sample->FTIR GCMS GC-MS (EI, 70 eV) Sample->GCMS NMR_Data 13C: C=S @ 189-191 ppm 1H: Iso-Pr Multiplet @ 5.0 ppm NMR->NMR_Data FTIR_Data C=S Stretch @ 1210-1270 cm⁻¹ N-H Stretch @ 3250 cm⁻¹ FTIR->FTIR_Data GCMS_Data M+ = 119 m/z Base Peak = 43 m/z GCMS->GCMS_Data Valid Comprehensive Purity & Impurity Profile NMR_Data->Valid FTIR_Data->Valid GCMS_Data->Valid

Fig 2: Multi-modal spectroscopic workflow for the validation of IPTC synthesized products.

Conclusion

The selection of a synthetic route for Carbamothioic acid, O-isopropyl ester inherently dictates its impurity profile. Route A is susceptible to disulfide formation, Route B to residual alcohols, and Route C to urea/carbonate byproducts. By implementing the orthogonal spectroscopic workflow outlined above—anchored by ¹³C NMR for the C=S core, ATR-FTIR for functional group confirmation without moisture artifacts, and GC-MS for volatile impurity screening—researchers can establish a highly trustworthy, self-validating quality control system.

References

  • Flotation Performance, Structure-Activity Relationship and Adsorption Mechanism of O-Isopropyl-N-Ethyl Thionocarbamate Collector for Elemental Sulfur in a High-Sulfur Residue Source: MDPI URL:[Link][1]

  • Thionocarbamates Collector & Sulfide Flotation & Adsorption Source: 911Metallurgist URL:[Link][2]

  • New method for synthesis of N-alkyl and N,N-dialkyl-O-ethyl and O-isopropylthiocarbamates by oxidation of ammonium salt of xhantogenic acid Source: ResearchGate URL:[Link][3]

  • US4584097A - Neutral hydrocarboxycarbonyl thionocarbamate sulfide collectors Source: Google Patents URL:[5]

  • New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture Source: ResearchGate / MDPI URL:[Link][4]

Sources

Comparative

Comparative Environmental Fate: O-Isopropyl Ethylthiocarbamate (IPETC) vs. Traditional Thiocarbamate Pesticides

As a Senior Application Scientist specializing in environmental chemistry and industrial effluents, I frequently encounter a critical taxonomic confusion in environmental risk assessments: the conflation of mining reagen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in environmental chemistry and industrial effluents, I frequently encounter a critical taxonomic confusion in environmental risk assessments: the conflation of mining reagents with agricultural pesticides.

While O-isopropyl N-ethylthionocarbamate (IPETC) —commercially known as Z-200—shares a structural lineage with the thiocarbamate family of agricultural pesticides (such as prosulfocarb or thiobencarb), its environmental entry vectors, degradation kinetics, and ecological risks are fundamentally distinct. IPETC is exclusively utilized as a highly selective sulfide mineral flotation collector for copper, lead, and zinc ores[1]. Because it is discharged into heavy-metal-rich mine tailings rather than sprayed onto biologically active agricultural soils, standard pesticide degradation models fail to predict its environmental fate[2].

This guide provides a rigorous, data-driven comparison of the environmental fate of IPETC against prosulfocarb, equipping researchers and ecotoxicologists with validated, self-correcting assessment protocols.

Mechanistic Environmental Fate: Divergent Pathways

Biotic Recalcitrance vs. Rapid Assimilation

Traditional thiocarbamate pesticides like are engineered for soil application. They exhibit moderate volatility and are rapidly metabolized by aerobic soil microbiomes. Prosulfocarb has a soil half-life (DT50) of approximately 6 to 15 days, degrading via enzymatic cleavage into non-toxic sulfoxide metabolites before achieving full mineralization to CO2[3][4].

Conversely, IPETC is highly recalcitrant to microbial breakdown under standard aerobic conditions. Studies demonstrate that its primary aerobic biodegradation efficiency reaches only 37.3% after 8 days, with an estimated half-life of 12 days that prematurely stalls due to microbial toxicity and a lack of enzymatic recognition by standard soil bacteria[5][6]. Furthermore, IPETC is insoluble in water and highly stable against hydrolysis at pH 4–9, exhibiting a hydrolytic half-life exceeding one year[7].

The Reliance on Advanced Oxidation Processes (AOPs)

Because biological degradation is inefficient for IPETC, its primary environmental sink in mine wastewater relies on abiotic Advanced Oxidation Processes (AOPs). While IPETC is photochemically inert on its own, the acidic, iron-rich environment of mine tailings facilitates a naturally occurring Photo-Fenton reaction. Under UV-A irradiation (sunlight) and in the presence of Fe³⁺ and dissolved oxygen, IPETC undergoes rapid desulfurization[8][9].

Crucially, this oxidation pathway yields O-isopropyl N-ethylcarbamate , a highly stable, toxic intermediate. Unlike the benign metabolites of agricultural thiocarbamates, this simple alkyl carbamate is a suspected carcinogen and poses long-lasting toxicity to aquatic life[6][8].

Pathway Visualization

EnvironmentalFate IPETC IPETC (Mining Collector) MineTailings Mine Tailings (Acidic, Fe-rich) IPETC->MineTailings Discharge AOP Photo-Fenton Oxidation (UV-A + Fe3+ + O2) MineTailings->AOP Catalyst Exposure ToxicInter O-isopropyl N-ethylcarbamate (Toxic Intermediate) AOP->ToxicInter De-sulfurization CO2_1 Mineralization (CO2 + H2O) ToxicInter->CO2_1 Prolonged Oxidation Prosulfocarb Prosulfocarb (Agri Pesticide) AgSoil Agricultural Soil (Aerobic) Prosulfocarb->AgSoil Spray Application Microbial Microbial Biodegradation AgSoil->Microbial Soil Microbiome Sulfoxide Prosulfocarb Sulfoxide (Non-toxic Intermediate) Microbial->Sulfoxide Enzymatic Cleavage CO2_2 Mineralization (CO2 + H2O) Sulfoxide->CO2_2 Rapid Degradation

Divergent environmental degradation pathways of IPETC (Abiotic AOP) versus Prosulfocarb (Microbial).

Quantitative Fate Comparison

To objectively frame these differences, the table below synthesizes the quantitative environmental fate parameters of IPETC and Prosulfocarb, using Atrazine as a baseline reference for persistent agricultural herbicides.

ParameterIPETC (Z-200)ProsulfocarbAtrazine (Baseline)
Primary Application Sulfide mineral flotation collectorPre-emergence herbicideBroadleaf herbicide
Aerobic Soil/Water DT50 ~12 days (stalls at 37% degradation)6.3 to 15 days60 to 100+ days
Hydrolysis Stability Highly stable (pH 4–9, DT50 > 1 year)Stable across ambient pHSlow hydrolysis
Primary Degradation Route Abiotic (Photo-Fenton / UV-A + Fe³⁺)Biotic (Soil microbiome)Biotic & Abiotic
Toxic Intermediates O-isopropyl N-ethylcarbamateNone (benign sulfoxides)Desethylatrazine (DEA)
Bioaccumulation (BCF) < 1 (Low potential)~700 (Moderate potential)< 10 (Low potential)

Experimental Methodologies: Self-Validating Protocols

Standardized OECD guidelines often fail to account for the unique matrices of industrial effluents. To ensure scientific integrity, every environmental fate assay must be a self-validating system. The following protocols incorporate internal causality checks to isolate the specific degradation mechanisms of these compounds.

Protocol 1: Photo-Fenton Degradation Assay for IPETC in Simulated Mine Wastewater

Purpose : To quantify the abiotic degradation kinetics of IPETC and the formation of its toxic carbamate intermediate, mimicking iron-rich tailings[8][9]. Causality : We utilize a UV-A photoreactor rather than full-spectrum UV-C to accurately simulate natural solar irradiation. Fe³⁺ (as FeCl₃) is added to act as the photocatalyst, driving the generation of hydroxyl radicals (•OH) necessary to cleave the recalcitrant C=S bond.

Step-by-Step Workflow :

  • Matrix Preparation : Prepare a 100 mg/L IPETC solution in simulated wastewater. Adjust the pH to 3.0 using H₂SO₄ to maintain Fe³⁺ solubility and prevent premature precipitation.

  • Catalyst Addition : Spike the solution with 10 mg/L FeCl₃ and 50 mg/L H₂O₂ (Fenton reagent).

  • Irradiation & Sampling : Place the reactor under a 365 nm UV-A lamp (intensity: 30 W/m²). Continuously sparge the reactor with air to supply the O₂ required for Fe(II) reoxidation[9].

  • Quenching : Withdraw 5 mL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately add 0.1 M sodium thiosulfate to quench residual H₂O₂ and halt the radical reaction, ensuring temporal accuracy.

  • Quantification : Analyze via LC-MS/MS. Monitor the parent IPETC mass transition (m/z 148 → 88) and the intermediate O-isopropyl N-ethylcarbamate (m/z 132 → 72).

  • Self-Validation : Run a dark control (Fe³⁺ + H₂O₂, no UV) and a UV-only control (no Fe³⁺) simultaneously. Degradation must be <5% in controls to confirm that breakdown is strictly dependent on the synergistic Photo-Fenton mechanism[8].

Protocol 2: Modified OECD 301D Aerobic Biodegradation Assay for Prosulfocarb

Purpose : To measure the microbial mineralization of agricultural thiocarbamates in soil extracts[4]. Causality : Prosulfocarb's high lipophilicity (log Kow 4.48) causes it to adsorb strongly to soil organic carbon[10]. Therefore, using a soil-slurry bioassay rather than a pure aqueous medium prevents false-negative degradation rates caused by bioavailability limitations.

Step-by-Step Workflow :

  • Inoculum Preparation : Extract a microbial consortium from agricultural topsoil (with no prior thiocarbamate exposure) using a 0.9% NaCl wash.

  • Test Setup : In sealed BOD (Biochemical Oxygen Demand) bottles, combine the inoculum, mineral medium, and 20 mg/L prosulfocarb as the sole carbon source.

  • Incubation : Incubate at 20°C in complete darkness to eliminate photolytic variables.

  • DO Monitoring : Measure Dissolved Oxygen (DO) depletion using an optical probe at days 0, 7, 14, 21, and 28.

  • Residue Extraction : At each time point, extract the slurry with ethyl acetate and analyze via GC-FID to track primary degradation (loss of parent compound) alongside DO depletion (ultimate mineralization).

  • Self-Validation : Include a reference control using sodium acetate (which must degrade >60% in 14 days to validate inoculum viability) and a sterile control (autoclaved soil) to mathematically rule out abiotic hydrolysis[4][7].

Ecotoxicological Implications & Conclusion

The environmental risk of IPETC is heavily dictated by its incomplete degradation profile. While agricultural thiocarbamates like prosulfocarb are rapidly assimilated into the carbon cycle by microbial action, IPETC's reliance on site-specific AOPs (the simultaneous presence of sunlight, oxygen, and iron) means that in deep, dark, or neutral-pH tailings ponds, it remains highly persistent[8][11].

Furthermore, the conversion of IPETC's thiono group (C=S) to a carbonyl group (C=O) generates alkyl carbamates. These intermediates are documented to disrupt endocrine function and exhibit long-lasting aquatic toxicity[6][12]. Therefore, remediation strategies for IPETC in mining operations must be engineered to ensure complete mineralization, rather than settling for mere primary degradation.

References

  • Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Primary biodegradation of sulfide mineral flotation collectors Source: Minerals Engineering / ResearchGate URL:[Link]

  • Effect of Tillage Systems on the Dissipation of Prosulfocarb Herbicide Source: Weed Technology / Cambridge University Press URL:[Link]

  • Application of Thionocarbamates in Copper Slag Flotation Source: Minerals / MDPI URL:[Link]

  • Synthesized bisphosphonates as non-toxic collectors in the flotation of massive Cu-Zn-Fe sulphide ore Source: Minerals Engineering / ScienceDirect URL:[Link]

Sources

Validation

"reproducibility of synthesis protocols for Carbamothioic acid, O-isopropyl ester"

An in-depth technical evaluation for researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Overview Carbamothioic acid, O-isopropyl ester—commonly referred to as O-isopropyl thio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Overview

Carbamothioic acid, O-isopropyl ester—commonly referred to as O-isopropyl thiocarbamate, and encompassing its N-alkylated derivatives like O-isopropyl N-ethylthionocarbamate (IPETC)—is a highly versatile compound. It serves as a critical intermediate in pharmaceutical synthesis and as a highly selective flotation collector in metallurgy.

Historically, achieving high reproducibility, scalability, and purity in its synthesis has been a persistent challenge. The thermal instability of intermediate xanthates, the generation of toxic byproducts, and the difficulty of catalyst removal often compromise batch-to-batch consistency. As an application scientist, evaluating a synthesis protocol requires looking beyond theoretical yield; one must assess the thermodynamic driving forces, the ease of in-process validation, and the scalability of the downstream purification.

This guide objectively compares three primary synthetic pathways, evaluating their reproducibility, yield, and mechanistic reliability to help you select the optimal protocol for your laboratory or pilot-plant scale-up.

SynthesisRoutes SM Starting Materials Cat Method A: Catalytic Amination SM->Cat Ox Method B: Oxidative Cleavage SM->Ox Iso Method C: Isothiocyanate Route SM->Iso CatStep Raney Ni Catalyst / 80°C Cat->CatStep OxStep NaOCl + H2O2 / Mild Temp Ox->OxStep IsoStep Isopropanol / Exothermic Iso->IsoStep Prod Carbamothioic acid, O-isopropyl ester CatStep->Prod OxStep->Prod IsoStep->Prod

Comparative synthesis workflows for Carbamothioic acid, O-isopropyl ester.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the three primary synthesis routes based on standardized pilot-scale data 123.

Synthesis MethodPrimary ReagentsCatalyst / PromoterTypical YieldPurityReaction TimeKey Advantage
A. Catalytic Amination Sodium Isopropyl Xanthate, AmineRaney Nickel (0.3-5g/mol)~63.0%Moderate8 - 12 hUtilizes highly economical, commercially available xanthate precursors.
B. Oxidative Cleavage Xanthogenic Acid Salt, Amine H2​O2​ / NaOCl~97.0%>99.0%1 - 2 hExceptional yield and purity; avoids heavy metal catalysts.
C. Isothiocyanate Route Isopropyl Alcohol, IsothiocyanateNone (Thermodynamic)~85.0%High (Solid)12 - 16 hCatalyst-free; enables precise in-process IR validation.

Step-by-Step Experimental Methodologies & Causality

To ensure absolute reproducibility, a protocol must not merely be a list of instructions; it must be a self-validating system . Below are the detailed methodologies, the mechanistic causality behind the steps, and the built-in analytical controls.

Method A: Catalytic Amination of Xanthates

This traditional industrial route relies on the transition-metal catalyzed reaction between an alkali metal xanthate and an amine 1.

  • Step 1: Dissolve 1.0 mole of sodium isopropyl xanthate in an aqueous solution containing a stoichiometric excess of the target amine (e.g., monoethylamine or ammonia).

  • Step 2: Suspend 0.3 to 5.0 grams of finely divided Raney Nickel catalyst (particle size < 200 microns) into the mixture.

  • Step 3: Heat the reactor to a strictly maintained temperature of 70°C to 80°C for 8 to 12 hours under continuous agitation.

  • Step 4: Cool the mixture to room temperature, filter the insoluble catalyst, and recover the organic thionocarbamate layer via a separatory funnel.

Mechanistic Causality: The direct substitution of a sulfide group by an amine on a thiocarbonyl carbon is kinetically sluggish. Raney Nickel acts as a surface-active catalyst that adsorbs the sulfur moiety, significantly lowering the activation energy for the nucleophilic attack of the amine. The strict 70–80°C window is critical: dropping below 70°C stalls the reaction, while exceeding 80°C induces rapid thermal degradation of the xanthate precursor into toxic carbon disulfide ( CS2​ ) and alkoxides.

Self-Validating System: The physical state of the catalyst provides an immediate process control. Raney Nickel remains strictly insoluble; a clean filtration yielding a clear organic phase confirms the physical removal of the catalyst. Gas Chromatography (GC) should be used post-filtration to verify the absence of residual CS2​ peaks, confirming that thermal degradation was successfully avoided.

Method B: Oxidative Cleavage of Xanthogenic Acid Salts

A modern, high-yield approach that utilizes green oxidants to drive the reaction forward, bypassing the need for heavy metals 2.

  • Step 1: React an alkylammonium sulfate with sodium isopropyl xanthate to form the intermediate ammonium salt of isopropylxanthogenic acid.

  • Step 2: Introduce a controlled molar ratio of an oxidant mixture (Hydrogen Peroxide and Sodium Hypochlorite) dropwise to the reaction vessel.

  • Step 3: Maintain mild temperatures (often room temperature to 40°C) for 1 to 2 hours.

  • Step 4: Extract the highly pure O-isopropyl thiocarbamate from the aqueous phase.

Mechanistic Causality: Instead of relying on a catalyst to lower activation energy, this method alters the thermodynamics of the leaving group. The oxidants ( H2​O2​ /NaOCl) selectively oxidize the cleaved sulfur species into highly water-soluble sulfates/sulfites. By permanently removing the sulfur byproduct from the organic equilibrium, Le Chatelier's principle drives the reaction to near-quantitative yields (up to 97%).

Self-Validating System: This reaction is self-validating via phase separation. Because the oxidized byproducts are exclusively inorganic and highly hydrophilic, they partition entirely into the aqueous layer. A simple GC-FID analysis of the organic layer will consistently show >99.0% purity without the need for column chromatography.

Method C: Direct Isothiocyanate Alcoholysis

This method is ideal for synthesizing highly pure, crystalline derivatives of O-isopropyl thiocarbamate by reacting isopropyl alcohol with an isothiocyanate 3.

  • Step 1: Add 40 mL of isopropyl alcohol to 10 grams of the chosen isothiocyanate derivative in a reaction vessel.

  • Step 2: Mix vigorously. Allow the natural exothermic reaction to proceed without external heating.

  • Step 3: Once the exotherm subsides, allow the solution to stand overnight at room temperature.

  • Step 4: Strip the excess isopropyl alcohol under reduced pressure. Crystallize the resulting oil from petroleum ether (b.p. 35°-60°C) to yield colorless crystals.

Mechanistic Causality: The central carbon of the isothiocyanate group ( N=C=S ) is highly electrophilic and is readily attacked by the oxygen nucleophile of isopropyl alcohol. The formation of the stable thiocarbamate linkage is thermodynamically favorable and highly exothermic. Applying external heat is actively discouraged here, as it can induce unwanted side reactions; the ambient exotherm is sufficient to reach completion.

Self-Validating System: This is the most analytically transparent protocol. The progress of the reaction can be perfectly monitored using Fourier Transform Infrared (FTIR) spectroscopy. The reaction is definitively complete when the strong, distinct absorption band at 1960–1990 cm−1 (corresponding to the N=C=S stretch) completely disappears from the spectrum.

Conclusion: Selecting the Right Pathway

For industrial scale-up where reagent cost is the primary bottleneck, Method A (Catalytic Amination) remains viable, provided robust filtration infrastructure exists to recover the Raney Nickel. However, for pharmaceutical intermediates or high-precision research applications where purity and environmental impact are paramount, Method B (Oxidative Cleavage) is vastly superior. It eliminates heavy metal contamination and achieves >99% purity in a fraction of the time. Finally, for bench-scale synthesis requiring crystalline isolation and easy analytical tracking, Method C (Isothiocyanate Route) offers an elegant, catalyst-free, self-validating system.

References

  • Source: Google Patents (US5041599A)
  • New method for synthesis of N-alkyl and N,N-dialkyl-O-ethyl and O-isopropylthiocarbamates by oxidation of ammonium salt of xhantogenic acid Source: ResearchGate URL:[Link]

  • Source: Google Patents (US4584097A)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Guide for Carbamothioic Acid, O-Isopropyl Ester

Operational Context and Hazard Assessment Carbamothioic acid, O-isopropyl ester (frequently encountered as O-isopropyl ethylthiocarbamate, CAS 141-98-0) is a specialized reagent widely utilized as a flotation collector i...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Context and Hazard Assessment

Carbamothioic acid, O-isopropyl ester (frequently encountered as O-isopropyl ethylthiocarbamate, CAS 141-98-0) is a specialized reagent widely utilized as a flotation collector in metallurgical research and drug development workflows[1]. Due to its specific physicochemical profile—including flammability, oral toxicity, and long-term aquatic hazards—strict adherence to professional disposal protocols is critical[2]. This guide provides researchers and Environmental Health and Safety (EHS) professionals with authoritative, step-by-step methodologies for the safe handling, segregation, and disposal of thiocarbamate waste.

Understanding the physical properties of O-isopropyl ethylthiocarbamate is the foundational step in designing an effective waste management strategy. The compound is a combustible liquid that poses specific risks to both human health and the environment[2].

Physicochemical and Hazard Data
Property / HazardValue / ClassificationImplication for Disposal
Molecular Formula C6H13NOSContains sulfur; yields SOx upon combustion[1].
Density 0.985 - 0.994 g/cm³Floats or mixes with aqueous waste; requires strict segregation[2].
Flash Point ~53.8 °CCombustible; must be kept away from ignition sources[2].
Acute Toxicity Category 4 (Oral)Harmful if swallowed; mandates strict PPE during handling[2].
Aquatic Toxicity Chronic 3 (H412)Harmful to aquatic life; NEVER dispose down the drain[2].

Mechanistic Insights into Degradation and Disposal

Expertise & Experience: Why do we mandate professional incineration over in-lab chemical neutralization? In some laboratory settings, researchers attempt to neutralize ester-based waste via alkaline or acid hydrolysis to reduce the volume of hazardous waste. However, the hydrolysis of thiocarbamates (such as O-isopropyl ethylthiocarbamate) can yield carbonyl sulfide (COS) and hydrogen sulfide (H2S)—both of which are highly toxic, volatile gases.

Therefore, in-lab chemical treatment poses a severe inhalation hazard and is strictly prohibited. The only self-validating, EHS-approved method for disposal is high-temperature incineration by a licensed facility[3]. Professional incineration ensures the complete oxidation of the sulfur moiety into scrubbable sulfur dioxide (SOx), preventing environmental contamination.

Standard Operating Procedure (SOP): Waste Collection and Disposal

The following step-by-step methodology ensures a closed-loop, self-validating system for waste management in professional laboratories.

Step 1: Segregation and Compatibility Verification
  • Action: Designate a specific waste stream exclusively for "Non-Halogenated Flammable Organic Waste."

  • Causality: O-isopropyl ethylthiocarbamate contains no halogens but is combustible. Mixing it with strong oxidizers (e.g., nitric acid, peroxides) can cause exothermic reactions, off-gassing, or laboratory fires.

  • Validation: Check the waste log before addition. The pH of the waste stream should remain neutral to prevent unintended in-situ hydrolysis.

Step 2: Primary and Secondary Containment
  • Action: Collect the waste in a high-density polyethylene (HDPE) or amber glass container. Place the primary container within a chemically resistant secondary containment bin.

  • Causality: HDPE and glass are chemically compatible with thiocarbamates. Secondary containment prevents environmental release (mitigating the Aquatic Chronic 3 hazard) in the event of primary vessel failure[2].

  • Validation: Inspect the primary container for swelling, degradation, or vapor pressure buildup on a weekly basis.

Step 3: Hazard Labeling and Inventory Logging
  • Action: Affix a standardized GHS hazardous waste label immediately upon the first drop of waste entering the container. Mark the label with "Flammable Liquid," "Toxic," and "Environmental Hazard"[2].

  • Causality: Clear, immediate identification prevents accidental mixing by other laboratory personnel and ensures compliance with institutional EHS and environmental regulations.

  • Validation: Ensure the label includes the exact chemical name (Carbamothioic acid, O-isopropyl ester) and the accumulation start date.

Step 4: EHS Transfer and Professional Incineration
  • Action: Once the container reaches 80% capacity, cap it securely and initiate a waste pickup request with your institutional EHS department[3].

  • Causality: Professional waste contractors utilize high-temperature incinerators equipped with advanced gas scrubbers to safely manage the SOx emissions generated during the thermal destruction of sulfur-containing organics.

  • Validation: Obtain and file the certificate of destruction from the waste management provider to officially close the chain of custody.

Waste Management Workflow Visualization

G N1 Waste Generation (O-Isopropyl Ethylthiocarbamate) N2 Segregation (Non-Halogenated Flammable Organics) N1->N2 N3 Containment (Sealed HDPE/Glass + Secondary Bin) N2->N3 N4 Hazard Labeling (Flammable, Toxic, Aquatic Hazard) N3->N4 N5 EHS Hand-off (Licensed Waste Contractor) N4->N5 N6 Final Disposal (High-Temperature Incineration) N5->N6

Workflow for the safe segregation, containment, and professional disposal of thiocarbamate waste.

References

  • Cas 141-98-0,O-isopropyl ethylthiocarbam
  • O-(1-Methylethyl)
  • Buy o-isopropyl ethylthiocarbamate from Conier Chem&Pharma Limited - ECHEMI. ECHEMI.

Sources

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